trans-4-Methyl-2-pentene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73914. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
(E)-4-methylpent-2-ene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12/c1-4-5-6(2)3/h4-6H,1-3H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGAQJENWWYGFSN-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101015956 | |
| Record name | (2E)-4-methylpent-2-ene | |
| Source | EPA DSSTox | |
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Molecular Weight |
84.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS] | |
| Record name | (E)-4-Methylpent-2-ene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11501 | |
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Vapor Pressure |
223.0 [mmHg] | |
| Record name | (E)-4-Methylpent-2-ene | |
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CAS No. |
674-76-0, 4461-48-7 | |
| Record name | trans-4-Methyl-2-pentene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=674-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Methyl-2-pentene, (2E)- | |
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| Record name | 4-Methylpent-2-ene | |
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| Record name | trans-4-Methyl-2-pentene | |
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| Record name | (2E)-4-methylpent-2-ene | |
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| Record name | (E)-4-methylpent-2-ene | |
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| Record name | 4-METHYL-2-PENTENE, (2E)- | |
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Foundational & Exploratory
An In-depth Technical Guide to trans-4-Methyl-2-pentene: Properties, Synthesis, and Reactivity for the Research Scientist
This guide provides a comprehensive technical overview of (E)-4-methylpent-2-ene, commonly known as trans-4-methyl-2-pentene. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's core chemical properties, stereochemistry, and spectroscopic profile. It further details robust synthetic protocols, explores its characteristic reactivity through mechanistic discussions, and examines its relevance as a structural motif in medicinal chemistry.
Molecular Structure and Physicochemical Properties
This compound is an acyclic, unsaturated hydrocarbon. Its structure features a six-carbon chain with a double bond between carbons 2 and 3, and a methyl group at the 4-position. The "trans" or "(E)" designation specifies the stereochemistry of the double bond, where the highest priority groups on each carbon of the double bond (a methyl group on C2 and an isopropyl group on C3) are on opposite sides. This configuration is thermodynamically more stable than its cis-(Z) counterpart due to reduced steric strain.
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: 2D structure of this compound.
Table 1: Physicochemical and Spectroscopic Properties
| Property | Value | Source(s) |
| IUPAC Name | (2E)-4-methylpent-2-ene | [1] |
| Synonyms | This compound, (E)-4-Methylpent-2-ene | [1] |
| CAS Number | 674-76-0 | [1] |
| Molecular Formula | C₆H₁₂ | [1] |
| Molecular Weight | 84.16 g/mol | [1] |
| Appearance | Colorless liquid | [2], [3] |
| Density | 0.686 g/mL at 20 °C | [2] |
| Boiling Point | 58 °C | [3] |
| Refractive Index | n20/D 1.392 | [2] |
| Solubility | Insoluble in water; Soluble in alcohol, ether, benzene, chloroform | [3] |
| Heat of Hydrogenation | -114.2 ± 0.57 kJ/mol (liquid phase) | [4] |
Spectroscopic Characterization
Definitive identification and structural confirmation of this compound rely on a combination of spectroscopic techniques.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides distinct signals for the different hydrogen environments in the molecule. The vicinal coupling constant (J) between the olefinic protons is characteristic of the trans geometry (typically 11-18 Hz).[5]
-
¹³C NMR: The carbon NMR spectrum shows six unique signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the sp² hybridized carbons of the double bond are found in the typical alkene region.
2.2 Infrared (IR) Spectroscopy
The IR spectrum displays characteristic absorption bands that confirm the presence of the key functional groups. A notable feature for the trans isomer is the C-H out-of-plane bending vibration for the trans-disubstituted double bond.[6]
2.3 Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound results in a molecular ion peak (M⁺) at m/z = 84. The fragmentation pattern is characterized by the loss of alkyl radicals, with prominent peaks often corresponding to stable carbocation fragments.[1][7] Common fragments arise from allylic cleavage, which is a favored fragmentation pathway for alkenes.
Synthesis of this compound
The synthesis of this compound can be achieved through several established methods in organic chemistry. The choice of method often depends on the available starting materials and the desired isomeric purity.
3.1 Protocol: Acid-Catalyzed Dehydration of 4-Methyl-2-pentanol
A common and straightforward laboratory preparation involves the acid-catalyzed dehydration of the corresponding secondary alcohol, 4-methyl-2-pentanol. This reaction typically proceeds through an E1 mechanism, which favors the formation of the more stable, more substituted alkene (Zaitsev's rule). Due to the greater thermodynamic stability of the trans isomer, it is often the major product.[8][9][10]
dot graph "Dehydration_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#FFFFFF"]; edge [color="#34A853"];
} Caption: Experimental workflow for the synthesis of 4-methyl-2-pentene via alcohol dehydration.
Step-by-Step Methodology: [11][12]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 4-methyl-2-pentanol (1.0 eq) and a strong acid catalyst such as concentrated sulfuric acid or phosphoric acid (typically 0.2-0.3 eq).
-
Dehydration: Assemble a fractional distillation apparatus with the reaction flask. Heat the mixture to the appropriate temperature for a secondary alcohol (typically 100-140 °C).[13] The lower-boiling alkene products will distill as they are formed, shifting the equilibrium toward the products.
-
Work-up: The collected distillate will contain a mixture of alkene isomers and water. Transfer the distillate to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (to neutralize any acid) and brine.
-
Drying and Purification: Separate the organic layer and dry it over an anhydrous drying agent such as sodium sulfate. The final product can be purified by a final fractional distillation to isolate the desired this compound isomer.
Causality and Self-Validation: The E1 mechanism proceeds via a carbocation intermediate. The initial protonation of the alcohol's hydroxyl group by the acid catalyst converts it into a good leaving group (water). Loss of water generates a secondary carbocation, which can then lose a proton from an adjacent carbon to form the alkene. The use of fractional distillation continuously removes the alkene products, preventing side reactions and driving the reversible reaction to completion. The final purity can be validated by Gas Chromatography (GC) to determine the isomeric ratio and by NMR spectroscopy to confirm the structure.
3.2 Alternative Synthesis: The Wittig Reaction
For a more stereocontrolled synthesis, the Wittig reaction provides a powerful alternative. This reaction involves the coupling of a phosphorus ylide with a carbonyl compound. To synthesize this compound, one could react a stabilized phosphorus ylide with isobutyraldehyde. Stabilized ylides are known to favor the formation of (E)-alkenes.[14]
Chemical Reactivity and Mechanistic Pathways
The carbon-carbon double bond in this compound is the center of its reactivity, readily undergoing electrophilic addition reactions.
4.1 Electrophilic Addition of Halogens and Hydrogen Halides
Like all alkenes, this compound reacts with electrophiles such as HBr or Cl₂. The reaction with HBr proceeds via a carbocation intermediate. According to Markovnikov's rule, the hydrogen atom will add to the carbon of the double bond that has more hydrogen atoms, leading to the formation of the more stable secondary or tertiary carbocation. Subsequent attack by the bromide ion yields the final product.
dot graph "Electrophilic_Addition" { rankdir="LR"; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: Mechanism of HBr addition to this compound.
4.2 Ozonolysis
Ozonolysis is a powerful reaction that cleaves the double bond and replaces it with two carbonyl groups. The reaction proceeds through the formation of a primary ozonide (molozonide), which rearranges to a more stable secondary ozonide. Subsequent work-up determines the final products. Reductive work-up (e.g., with zinc and water or dimethyl sulfide) of the ozonide from this compound will yield acetaldehyde and isobutyraldehyde.
4.3 Epoxidation
Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), converts the alkene to an epoxide. This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the product. Therefore, epoxidation of this compound will yield the corresponding trans-epoxide as a racemic mixture of enantiomers.
Application in Medicinal Chemistry and Drug Design
While this compound itself is not typically a final drug molecule, its structural motifs, particularly the isopropyl group and the alkene scaffold, are relevant in medicinal chemistry.
5.1 The Isopropyl Group as a Bioisostere
The isopropyl group is a common feature in many drug molecules. It is often used to fill hydrophobic pockets in protein binding sites. In drug design, the concept of bioisosterism—the replacement of a functional group with another that has similar physical or chemical properties—is a key strategy.[15][16][17] The isopropyl group can be considered a bioisostere for other small lipophilic groups, and understanding its interactions can guide the design of new analogues with improved properties such as potency, selectivity, or metabolic stability.
5.2 Alkene Scaffolds in Approved Drugs
Alkenes are present in numerous FDA-approved drugs and serve various roles, from being part of a larger ring system to acting as a linker between different pharmacophores.[18] The specific geometry (cis/trans) of the double bond is often crucial for biological activity, as it dictates the overall shape of the molecule and its ability to bind to a biological target. While direct applications of this compound in marketed drugs are not prominent, the principles of its reactivity and stereochemistry are fundamental to the synthesis of more complex molecules that may incorporate similar structural features. For instance, the related alkyne, 4-methyl-2-pentyne, is a valuable building block for synthesizing substituted quinoline scaffolds, which are found in many anti-malarial, anti-cancer, and anti-inflammatory drugs.[8]
Safety and Handling
This compound is a highly flammable liquid and vapor.[1] It should be handled in a well-ventilated area, away from ignition sources. It may cause skin and eye irritation, and aspiration may be harmful. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.
Conclusion
This compound is a structurally simple yet important alkene with well-defined chemical properties and reactivity. Its stereochemistry has a significant impact on its stability and spectroscopic characteristics. As a foundational building block in organic synthesis, a thorough understanding of its preparation and reaction mechanisms is essential for chemists in research and development. While not a direct component of many pharmaceuticals, the structural elements it contains are relevant to the principles of medicinal chemistry and bioisosteric design, making it a valuable subject of study for scientists in the field of drug discovery.
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A-Technical-Guide-to-the-Stereoselective-Synthesis-of-trans-4-Methyl-2-pentene-from-4-methyl-1-pentyne
Abstract
This technical guide provides an in-depth exploration of the stereoselective synthesis of trans-4-Methyl-2-pentene from 4-methyl-1-pentyne. The core of this transformation lies in the dissolving metal reduction, a powerful method for the anti-addition of hydrogen across a carbon-carbon triple bond. This document will elucidate the underlying mechanism, provide a detailed experimental protocol, and discuss the critical parameters that ensure high stereoselectivity and yield. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis who require a robust and reliable method for the preparation of trans-alkenes.
Introduction: The Significance of Stereocontrol in Alkene Synthesis
The geometric isomerism of alkenes plays a crucial role in determining the biological activity, physical properties, and reactivity of molecules. The ability to selectively synthesize one stereoisomer over another is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science industries. While the reduction of alkynes can lead to alkanes or alkenes, controlling the stereochemical outcome to favor either the cis or trans alkene is of paramount importance.
This guide focuses on the synthesis of this compound, a valuable building block in organic synthesis. The starting material, 4-methyl-1-pentyne, is a terminal alkyne that will be isomerized in situ to the internal alkyne, 4-methyl-2-pentyne, which then undergoes a stereoselective reduction. The method of choice for achieving the desired trans configuration is the dissolving metal reduction, typically employing sodium or lithium in liquid ammonia.[1][2] This method is complementary to catalytic hydrogenation with Lindlar's catalyst, which stereoselectively produces cis-alkenes.[1][3]
Mechanistic Insights: The Dissolving Metal Reduction
The reduction of an alkyne to a trans-alkene using sodium in liquid ammonia proceeds through a radical anion mechanism.[4][5] Understanding this mechanism is critical for comprehending the stereochemical control of the reaction.
The key steps are as follows:
-
Electron Transfer: A sodium atom donates a single electron to the alkyne's π system, forming a radical anion intermediate.[6]
-
Protonation: The radical anion is a strong base and is protonated by the ammonia solvent to yield a vinylic radical.[6]
-
Second Electron Transfer: A second sodium atom transfers an electron to the vinylic radical, forming a vinylic anion.[6]
-
Stereochemical Determination: The vinylic anion can exist in both cis and trans conformations. The trans conformation is sterically more favorable, as it minimizes repulsion between the larger alkyl groups. This intermediate rapidly equilibrates to the more stable trans isomer.[7][8]
-
Final Protonation: The trans-vinylic anion is then protonated by another molecule of ammonia to give the final trans-alkene product.[6]
The high stereoselectivity of this reaction is a direct consequence of the thermodynamic preference for the trans-vinylic anion intermediate.[8]
Caption: Reaction workflow for the synthesis of this compound.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
3.1. Reagents and Equipment
| Reagent/Equipment | Purpose |
| 4-methyl-1-pentyne | Starting material |
| Anhydrous liquid ammonia | Solvent and proton source |
| Sodium metal | Reducing agent |
| Ammonium chloride | Quenching agent |
| Diethyl ether | Extraction solvent |
| Anhydrous magnesium sulfate | Drying agent |
| Three-neck round-bottom flask | Reaction vessel |
| Dry ice/acetone condenser | To maintain low temperature (-78°C) |
| Magnetic stirrer | For agitation |
| Separatory funnel | For extraction |
| Rotary evaporator | For solvent removal |
3.2. Step-by-Step Procedure
-
Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stirrer and a dry ice/acetone condenser. Maintain a dry, inert atmosphere (e.g., nitrogen or argon).
-
Ammonia Condensation: Cool the flask to -78°C using a dry ice/acetone bath. Condense approximately 100 mL of anhydrous liquid ammonia into the flask.
-
Sodium Dissolution: Carefully add small, freshly cut pieces of sodium metal (2.2 equivalents) to the liquid ammonia with stirring. The solution will turn a deep blue color, indicating the presence of solvated electrons.[1]
-
Alkyne Addition: Slowly add 4-methyl-1-pentyne (1 equivalent) to the sodium-ammonia solution. The terminal alkyne will first be deprotonated and then isomerize to the more stable internal alkyne, 4-methyl-2-pentyne, which will then be reduced.
-
Reaction Monitoring: Allow the reaction to stir at -78°C for 2-3 hours. The disappearance of the blue color indicates the consumption of the solvated electrons and the completion of the reduction.
-
Quenching: Carefully quench the reaction by the slow addition of solid ammonium chloride until the blue color, if any remains, is discharged. This will neutralize any unreacted sodium.
-
Ammonia Evaporation: Remove the dry ice/acetone bath and allow the ammonia to evaporate overnight in a well-ventilated fume hood.
-
Workup: To the remaining residue, add 50 mL of diethyl ether and 50 mL of water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer with two additional 25 mL portions of diethyl ether.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the diethyl ether by rotary evaporation.
-
Purification: The crude product can be purified by fractional distillation to yield pure this compound.
Data Presentation and Characterization
4.1. Quantitative Data Summary
| Parameter | Value |
| Starting Material | 4-methyl-1-pentyne |
| Product | This compound |
| Molecular Formula | C6H12 |
| Molecular Weight | 84.16 g/mol [9] |
| Expected Yield | >80% |
| Boiling Point | 58-59 °C |
| Appearance | Colorless liquid[10] |
4.2. Spectroscopic Characterization
The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the vinylic protons with a large coupling constant (J ≈ 15 Hz), indicative of a trans relationship.
-
¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule.[11]
-
IR Spectroscopy: The infrared spectrum will exhibit a characteristic C-H out-of-plane bending vibration for a trans-disubstituted alkene around 965 cm⁻¹.[12]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak at m/z = 84.[9]
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating. The distinct deep blue color of the sodium in liquid ammonia solution provides a clear visual indicator of the presence of the reducing agent. The disappearance of this color signifies the reaction's progression and eventual completion. Furthermore, the stereochemical outcome can be reliably verified by the spectroscopic methods outlined above, particularly the large coupling constant of the vinylic protons in the ¹H NMR spectrum.
Conclusion
The dissolving metal reduction of 4-methyl-1-pentyne is a highly effective and stereoselective method for the synthesis of this compound. The reaction proceeds through a well-understood radical anion mechanism, where the thermodynamic stability of the trans-vinylic anion intermediate dictates the stereochemical outcome. By following the detailed protocol provided in this guide, researchers can reliably produce high yields of the desired trans-alkene, a valuable synthon for further chemical transformations.
Caption: Step-by-step experimental workflow for the synthesis.
References
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Chemistry LibreTexts. (2023, July 18). 1.6: Reduction of Alkynes. [Link]
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Chemistry LibreTexts. (2024, March 18). 9.5: Reduction of Alkynes. [Link]
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Isomers of 4-Methyl-2-pentene and their structural differences
An In-depth Technical Guide to the Isomers of 4-Methyl-2-pentene: Structure, Properties, and Synthesis
Introduction: The Significance of Isomerism in Alkenes
Isomers, molecules sharing an identical molecular formula but possessing distinct atomic arrangements, are fundamental to organic chemistry. Their structural variations can lead to profound differences in physical, chemical, and biological properties. For researchers and professionals in drug development and fine chemical synthesis, a deep understanding of isomerism is not merely academic; it is a critical factor in controlling reaction outcomes, ensuring product purity, and achieving desired biological activity.
This guide focuses on 4-methyl-2-pentene (C₆H₁₂), a simple alkene that serves as an excellent model for exploring the nuances of isomerism.[1] While its primary application is as a foundational intermediate in organic synthesis, its isomeric forms provide a clear and instructive case study on the impact of stereochemistry.[2] We will dissect the structural differences between its isomers, compare their physicochemical properties, and detail the methodologies for their synthesis and characterization.
Part 1: Constitutional Isomerism in C₆H₁₂ Alkenes
Before delving into the stereoisomers of 4-methyl-2-pentene, it is important to acknowledge its constitutional (or structural) isomers. These are compounds with the same molecular formula (C₆H₁₂) but different atomic connectivity. During the synthesis of 4-methyl-2-pentene, particularly through reactions like the dehydration of 4-methyl-2-pentanol, a mixture of constitutional isomers is often produced.[2] Understanding these potential byproducts is crucial for developing effective purification strategies.
Key constitutional isomers include:
-
4-Methyl-1-pentene: The double bond is between carbons 1 and 2.
-
2-Methyl-2-pentene: The double bond is between carbons 2 and 3, and a methyl group is on carbon 2.
-
2-Methyl-1-pentene: The double bond is between carbons 1 and 2, with a methyl group on carbon 2.
Caption: Key constitutional isomers of C₆H₁₂ often seen in synthesis.
Part 2: Stereoisomers of 4-Methyl-2-pentene: A Focus on Geometry
The core of this guide focuses on the stereoisomers of 4-methyl-2-pentene. Stereoisomers have the same molecular formula and connectivity but differ in the three-dimensional orientation of their atoms.[3] Due to the restricted rotation around the carbon-carbon double bond, 4-methyl-2-pentene exists as two distinct geometric isomers.[4][5]
These isomers are classified using two main nomenclatures:
-
Cis/Trans: This older system describes the relative positions of similar groups. For 4-methyl-2-pentene, it refers to the orientation of the hydrogen atoms attached to the double-bonded carbons.
-
E/Z Notation: This is the IUPAC-preferred, unambiguous system based on the Cahn-Ingold-Prelog (CIP) priority rules.[5]
-
(Z) - zusammen (together): The higher-priority groups on each carbon of the double bond are on the same side.
-
(E) - entgegen (opposite): The higher-priority groups on each carbon of the double bond are on opposite sides.
-
For 4-methyl-2-pentene (CH₃-CH=CH-CH(CH₃)₂):
-
At Carbon-2: The methyl group (-CH₃) has a higher priority than the hydrogen atom (-H).
-
At Carbon-3: The isopropyl group (-CH(CH₃)₂) has a higher priority than the hydrogen atom (-H).
(Z)-4-Methyl-2-pentene (cis-isomer)
In the (Z)-isomer, the higher-priority methyl and isopropyl groups are positioned on the same side of the double bond.[6] This arrangement leads to increased steric hindrance as the bulky groups are in closer proximity.[6]
(E)-4-Methyl-2-pentene (trans-isomer)
Conversely, the (E)-isomer has the high-priority methyl and isopropyl groups on opposite sides of the double bond.[6] This configuration minimizes steric repulsion between these bulky groups.
Caption: Structures of (Z) and (E) isomers of 4-methyl-2-pentene.
Part 3: Comparative Analysis of (E) and (Z) Isomers
The structural differences between the (E) and (Z) isomers directly translate into measurable variations in their physical and chemical properties.
Thermodynamic Stability
The (E)-isomer of 4-methyl-2-pentene is thermodynamically more stable than its (Z)-counterpart.[2] This increased stability is a direct consequence of reduced steric strain, as the larger methyl and isopropyl groups are positioned on opposite sides of the double bond, minimizing van der Waals repulsion.[6] This difference in stability can be quantified through measurements like the heat of hydrogenation, with the more stable (E)-isomer releasing less energy upon hydrogenation.[2]
Physicochemical Properties
Even subtle changes in molecular geometry can alter bulk physical properties. While cis isomers of some alkenes may have higher boiling points due to a net dipole moment, the hydrocarbon nature of 4-methyl-2-pentene makes this effect less pronounced. However, differences in molecular packing can influence melting points and densities.
Table 1: Physicochemical Properties of 4-Methyl-2-pentene Isomers
| Property | (Z)-4-Methyl-2-pentene | (E)-4-Methyl-2-pentene | Mixture (cis & trans) |
|---|---|---|---|
| IUPAC Name | (Z)-4-methylpent-2-ene[7] | (E)-4-methylpent-2-ene[8] | 4-methylpent-2-ene[1] |
| Synonyms | cis-4-Methyl-2-pentene[7] | trans-4-Methyl-2-pentene[8] | - |
| CAS Number | 691-38-3[9] | 674-76-0[10] | 4461-48-7[11] |
| Molecular Weight | 84.16 g/mol [7] | 84.16 g/mol [8] | 84.16 g/mol [11] |
| Boiling Point | N/A | N/A | 58 °C[11] |
| Density | 0.669 - 0.673 g/cm³[7] | N/A | 0.67 g/cm³ (at 20°C)[11] |
| Refractive Index | 1.386 - 1.390[7] | N/A | 1.39 (at 20°C)[11] |
Part 4: Synthesis and Separation Protocols
Experimental Protocol 1: Synthesis via Dehydration of 4-Methyl-2-pentanol
A standard laboratory method for synthesizing 4-methyl-2-pentene is the acid-catalyzed dehydration of 4-methyl-2-pentanol.[2] This elimination reaction typically proceeds through an E1 mechanism.
Causality: The hydroxyl group (-OH) of the alcohol is a poor leaving group. A strong acid catalyst (e.g., H₂SO₄) protonates the hydroxyl group, converting it into an alkyloxonium ion, which contains a much better leaving group: water (H₂O).[2] The departure of water forms a secondary carbocation intermediate, which is the rate-determining step. A weak base (like water or HSO₄⁻) then abstracts an adjacent proton, forming the double bond. According to Zaitsev's rule, the reaction favors the formation of the most substituted (most stable) alkene, leading to a mixture of products, including (E)- and (Z)-4-methyl-2-pentene as well as 2-methyl-2-pentene.[2]
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus. Place 20 mL of 4-methyl-2-pentanol into a 100 mL round-bottom flask.
-
Catalyst Addition: Carefully add 5 mL of concentrated sulfuric acid (H₂SO₄) to the flask while cooling it in an ice bath to manage the exothermic reaction. Add a few boiling chips.
-
Heating and Distillation: Gently heat the mixture. The lower-boiling alkene products will distill as they are formed. Collect the distillate in a receiving flask cooled in an ice bath. The collection temperature should be maintained around 55-60°C.
-
Workup: Transfer the distillate to a separatory funnel. Wash the organic layer sequentially with 10 mL of water, 10 mL of 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with 10 mL of brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Decant the dried liquid and perform a final simple distillation to obtain the purified mixture of alkene isomers.
Caption: Workflow for the synthesis of 4-methyl-2-pentene isomers.
Experimental Protocol 2: Isomer Separation and Analysis by Gas Chromatography (GC)
Gas chromatography is the premier technique for separating and quantifying the isomeric mixture produced.
Principle of Separation: The isomers, though having very similar boiling points, will exhibit slightly different affinities for the stationary phase of the GC column. The (E)-isomer, being more linear and less sterically hindered, often elutes slightly before the bulkier (Z)-isomer on common non-polar columns. A mass spectrometer (MS) detector can be used to confirm the identity of each peak, as both isomers will have the same mass-to-charge ratio but may show subtle differences in fragmentation patterns. Spectroscopic data for these isomers is available in the NIST Chemistry WebBook.[9][10]
Step-by-Step Methodology:
-
Instrument Setup: Equip a gas chromatograph with a suitable capillary column (e.g., a non-polar DB-5 or similar). Set the injector temperature to 200°C and the detector (FID or MS) temperature to 250°C.
-
Temperature Program: Use a temperature program for the oven, starting at 40°C for 2 minutes, then ramping up at 5°C/minute to 100°C. This ensures good separation of the volatile isomers.
-
Sample Preparation: Dilute the synthesized alkene mixture (1 µL) in a suitable solvent like hexane (1 mL).
-
Injection: Inject 1 µL of the diluted sample into the GC.
-
Data Analysis: Analyze the resulting chromatogram. Identify the peaks corresponding to the different isomers based on their retention times. The peak area can be used to determine the relative abundance of each isomer in the mixture. Kovats retention indices for both isomers are available on PubChem for reference.[7][8]
Part 5: Applications in Research and Drug Development
As a foundational chemical, the primary role of 4-methyl-2-pentene is as a precursor for more complex molecules.[2]
-
Stereoselective Synthesis: The defined stereochemistry of the double bond in the separated (E) and (Z) isomers can be used to control the stereochemical outcome of subsequent reactions. This is paramount in pharmaceutical synthesis, where only one enantiomer or diastereomer of a complex molecule may exhibit the desired therapeutic effect.[2]
-
Mechanism Studies: The isomers serve as excellent model compounds for investigating the mechanisms of electrophilic additions and other reactions involving alkenes, allowing researchers to study the intricacies of stereoselectivity and regioselectivity.[2]
-
Polymer Chemistry: Alkenes are monomers for polymerization. The specific geometry of the monomer unit can influence the properties of the resulting polymer, such as its conformational stability, elasticity, and durability.[2]
Conclusion
4-Methyl-2-pentene provides a clear and compelling illustration of geometric isomerism. The distinct spatial arrangements of the (E) and (Z) isomers, arising from the restricted rotation of the carbon-carbon double bond, lead to measurable differences in stability and physical properties. For the research scientist, understanding the principles that govern the formation of these isomers, the experimental protocols for their synthesis and separation, and the influence of their stereochemistry on subsequent reactions is a cornerstone of modern organic synthesis and materials science.
References
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An In-Depth Technical Guide to trans-4-Methyl-2-pentene: Synthesis, Characterization, and Applications
This guide provides an in-depth technical overview of trans-4-Methyl-2-pentene (CAS No: 674-76-0), a key acyclic alkene in organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document details its molecular structure, physicochemical properties, stereoselective synthesis protocols, comprehensive spectroscopic analysis, and its utility as a versatile building block in the construction of complex molecular architectures.
Core Molecular Identity and Physicochemical Properties
This compound, systematically named (E)-4-methylpent-2-ene, is a colorless, volatile, and highly flammable liquid.[1][2] Its fundamental role in synthetic chemistry stems from the reactivity of its internal double bond, which allows for a multitude of chemical transformations.[1]
Molecular Formula: C₆H₁₂[1][3]
A summary of its key physicochemical properties is presented in Table 1, providing essential data for laboratory and process considerations.
| Property | Value | Source(s) |
| Molecular Weight | 84.16 g/mol | [1][3] |
| Boiling Point | 58-58.6 °C | [1][2] |
| Melting Point | -140.8 °C | [1][2] |
| Density | 0.686 g/mL at 20 °C | [2] |
| Refractive Index (n20/D) | 1.392 | [2] |
| Flash Point | -33 °C | [1][2] |
| Solubility | Soluble in alcohol, acetone, ether, petroleum, and coal tar solvents; insoluble in water. | [1][2] |
Stereoselective Synthesis Protocols
The synthesis of this compound with high stereoselectivity is crucial for its application in stereospecific reactions. The trans configuration is thermodynamically more stable than its cis counterpart, which influences the choice of synthetic strategy.[1] Two primary, field-proven methodologies are detailed below.
Protocol 1: Dehydration of 4-Methyl-2-pentanol
This acid-catalyzed elimination reaction is a common and effective method for generating a mixture of alkene isomers, from which the desired trans-isomer can be isolated. The mechanism proceeds via a carbocation intermediate, with the product distribution governed by Zaitsev's rule, favoring the more substituted (and stable) alkenes.
Caption: Dehydration of 4-methyl-2-pentanol workflow.
Experimental Protocol:
-
To a cooled mixture of 200 mL of water and 200 mL of concentrated sulfuric acid in a 1-L round-bottom flask, slowly add 2 moles (approx. 204.4 g) of 4-methyl-2-pentanol.
-
Equip the flask with an efficient distillation condenser, ensuring the collection flask is cooled in an ice-water bath.
-
Heat the reaction mixture on a boiling water bath. The alkene products will co-distill with water. Continue heating for 2-3 hours or until distillation ceases.
-
Transfer the distillate to a separatory funnel and wash with a 5% sodium hydroxide solution to neutralize any residual acid, followed by a water wash.
-
Separate the organic layer and dry over anhydrous calcium chloride.
-
Fractionally distill the crude product mixture. The boiling point of this compound is approximately 58.6°C, allowing for its separation from other isomers.[4]
Protocol 2: Partial Hydrogenation of 4-Methyl-2-pentyne (Dissolving Metal Reduction)
For a highly stereoselective synthesis of the trans-alkene, the reduction of an alkyne using sodium in liquid ammonia is the method of choice. This reaction proceeds via a radical anion intermediate, leading specifically to the trans product.
Caption: Dissolving metal reduction of an alkyne.
Experimental Protocol:
-
Set up a three-necked flask equipped with a dry-ice condenser and an inlet for ammonia gas under an inert atmosphere (e.g., argon).
-
Condense approximately 250 mL of anhydrous ammonia into the flask at -78 °C.
-
Add small pieces of sodium metal (2.2 equivalents) until a persistent blue color is observed.
-
Slowly add a solution of 4-methyl-2-pentyne (1 equivalent) in a minimal amount of anhydrous ether.
-
Stir the reaction at -78 °C for 2 hours, maintaining the blue color. If the color fades, add a small amount of additional sodium.
-
Quench the reaction by the slow addition of ammonium chloride to consume the excess sodium.
-
Allow the ammonia to evaporate overnight.
-
Add water and extract the product with ether.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by distillation.
Comprehensive Spectroscopic Characterization
Accurate structural elucidation and purity assessment are paramount. The following sections detail the expected spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural confirmation of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum provides definitive information about the connectivity and stereochemistry of the molecule.
-
δ ~5.4 ppm (m, 2H): These are the two vinylic protons (H-2 and H-3). They will appear as a complex multiplet due to coupling to each other and to the adjacent methyl and methine protons.
-
δ ~2.2 ppm (m, 1H): This multiplet corresponds to the methine proton at the C-4 position.
-
δ ~1.7 ppm (d, 3H): This doublet is the methyl group at the C-1 position, coupled to the vinylic proton at C-2.
-
δ ~0.9 ppm (d, 6H): This doublet represents the two equivalent methyl groups at the C-5 position, coupled to the methine proton at C-4.
¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the carbon framework of the molecule.
| Carbon Atom | Approximate Chemical Shift (δ, ppm) |
| C1 | ~17.5 |
| C2 | ~125.0 |
| C3 | ~135.0 |
| C4 | ~31.0 |
| C5, C5' | ~22.5 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
~3020 cm⁻¹ (weak to medium): C-H stretch of the sp² hybridized carbons of the double bond.
-
~2960-2870 cm⁻¹ (strong): C-H stretches of the sp³ hybridized carbons (methyl and methine groups).
-
~1670 cm⁻¹ (weak): C=C stretch for a trans-disubstituted alkene. The intensity is weak due to the low dipole moment change during the vibration.
-
~965 cm⁻¹ (strong): This is a highly characteristic out-of-plane C-H bending vibration for a trans-disubstituted double bond, often used as a diagnostic peak.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
m/z = 84 (M⁺): The molecular ion peak, corresponding to the molecular weight of C₆H₁₂.[6]
-
m/z = 69: Loss of a methyl radical (•CH₃).
-
m/z = 43: Loss of an isopropyl radical (•CH(CH₃)₂), often a stable and prominent fragment.
-
m/z = 41: A common fragment in alkenes, corresponding to the allyl cation.
Chemical Reactivity and Applications in Drug Development
The synthetic utility of this compound lies in the reactivity of its double bond, making it a valuable precursor in organic synthesis.[1]
Key Reactions
-
Electrophilic Addition: The double bond readily undergoes addition reactions with halogens (e.g., Cl₂, Br₂) and hydrogen halides (e.g., HBr, HCl), following Markovnikov's rule. For instance, reaction with HBr yields primarily 2-bromo-4-methylpentane.[1]
-
Oxidation: The alkene can be oxidized to form epoxides (using peroxy acids like m-CPBA), diols (using OsO₄ or cold, dilute KMnO₄), or cleaved to form carbonyl compounds (using ozonolysis or hot, concentrated KMnO₄).
-
Hydrogenation: Catalytic hydrogenation (e.g., using H₂/Pd-C) reduces the double bond to form 2-methylpentane.
-
Asymmetric Catalysis: As a simple alkene, it serves as a prochiral substrate in various asymmetric catalytic reactions, such as asymmetric dihydroxylation or epoxidation, to introduce chirality and build complex stereocenters, a critical step in the synthesis of many pharmaceutical agents.[7][8]
Relevance in Pharmaceutical Synthesis
While simple alkenes like this compound are not typically found as final drug structures, they are fundamental building blocks. Their true value lies in their role as starting materials for creating more complex, chiral intermediates. For example, the principles of asymmetric functionalization of such alkenes are central to modern drug synthesis. Catalytic asymmetric iodoesterification of simple alkenes has been developed to produce chiral iodoesters, which are versatile intermediates for further synthetic transformations.[7] The ability to use simple, inexpensive feedstock alkenes in asymmetric C-H activation and amination reactions is a significant advancement in producing α-branched amines, a common motif in hundreds of pharmaceutical agents.[9]
The related alkyne, 4-methyl-2-pentyne, which can be synthesized from 4-methyl-2-pentene, is a versatile building block for creating pharmaceutical intermediates, such as substituted quinoline scaffolds found in kinase inhibitors and antiviral agents, through palladium-catalyzed reactions.[10]
Safety and Handling
This compound is a highly flammable liquid and vapor (GHS Flammable Liquid Category 2).[11] It poses a dangerous fire risk. It may cause skin and eye irritation and may be fatal if swallowed and enters the airways due to aspiration hazard.[11] All handling should be performed in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves, must be worn.
Conclusion
This compound is a foundational chemical building block whose utility is defined by the reactivity of its stereochemically defined double bond. A thorough understanding of its synthesis, purification, and spectroscopic properties is essential for its effective use in the laboratory. For drug development professionals, its value is realized in its potential as a starting material for the stereocontrolled synthesis of complex chiral molecules that form the core of modern therapeutics. The protocols and data presented in this guide serve as a comprehensive resource for the scientific community engaged in advanced organic synthesis.
References
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ResearchGate. (n.d.). Use of Feedstock Alkenes and Asymmetric Synthesis. a and b, Synthesis... [Image]. Retrieved from [Link]
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Arai, T., Horigane, K., Suzuki, T. K., Itoh, R., & Yamanaka, M. (2020). Catalytic Asymmetric Iodoesterification of Simple Alkenes. Angewandte Chemie International Edition, 59(31), 12680-12683. Retrieved from [Link]
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PubChem. (n.d.). 4-Methyl-2-pentene, (2E)-. Retrieved from [Link]
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Evans, D. A. (2002). Asymmetric catalysis: An enabling science. Proceedings of the National Academy of Sciences, 99(17), 10934-10941. Retrieved from [Link]
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Sreelatha, P., & Gu, Q. (2022). Axially chiral alkenes: Atroposelective synthesis and applications. Tetrahedron Chem, 1, 100009. Retrieved from [Link]
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Trost, B. M. (2002). Asymmetric catalysis: An enabling science. Proceedings of the National Academy of Sciences of the United States of America, 99(17), 10934–10941. Retrieved from [Link]
- Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031606). Retrieved from [Link]
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NIST. (n.d.). 2-Pentene, 4-methyl-, (E)- Mass Spectrum. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of poly(4-methyl-2-pentyne) with various configurations of macromolecular chains. Retrieved from [Link]
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NIST. (n.d.). 2-Pentene, 4-methyl-, (E)- IR Spectrum. Retrieved from [Link]
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NIST. (n.d.). 2-Pentene, 4-methyl-. Retrieved from [Link]
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NIST. (n.d.). 2-Pentene, 4-methyl-, (Z)-. Retrieved from [Link]
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Chegg.com. (2018). Solved Experiment 7: Post Lab Questions - IR spectrum. Retrieved from [Link]
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Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]
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Brainly.com. (2023). In the mass spectrum of 4-methyl-2-pentanone, a McLafferty rearrangement and two other major fragmentation. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C NMR experimental spectrum of 4-methyl-3-penten-2-one. Retrieved from [Link]
-
Quora. (2021). How is the structure of cis-trans isomer 4-methyl-2-pentene supposed to look like?. Retrieved from [Link]
-
Organic Syntheses. (1927). 2-pentene. 7, 76. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 1.7.2: Fragmentation Patterns of Organic Molecules. Retrieved from [Link]
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Chegg.com. (2020). Solved Devise a synthesis of (Z)-4-methyl-2-pentene using. Retrieved from [Link]
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An In-depth Technical Guide to the Spectroscopic Characterization of trans-4-Methyl-2-pentene
Abstract
This technical guide provides a comprehensive analysis of trans-4-Methyl-2-pentene (CAS No: 674-76-0), a six-carbon aliphatic alkene, through the principal techniques of modern organic spectroscopy: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[1][2] Designed for researchers and professionals in the chemical and pharmaceutical sciences, this document details not only the spectral data but also the underlying principles, experimental methodologies, and interpretive logic required for unambiguous structural elucidation. By integrating high-fidelity data with expert analysis, this guide serves as an authoritative reference for the characterization of this compound and as a practical framework for the spectroscopic analysis of analogous unsaturated systems.
Introduction and Molecular Overview
This compound is a volatile, flammable liquid with the molecular formula C₆H₁₂ and a molecular weight of 84.16 g/mol .[3] Its structure is characterized by a five-carbon chain with a methyl group at the fourth position and a double bond between the second and third carbons. The "trans"- or (E)-configuration denotes that the substituents on the double bond (the methyl group at C2 and the isopropyl group at C3) are on opposite sides of the plane of the double bond.
Accurate spectroscopic characterization is paramount for confirming the identity, purity, and stereochemistry of such compounds. Each spectroscopic technique provides a unique piece of the structural puzzle, and their combined application allows for a definitive and robust characterization. This guide will systematically dissect the contribution of each method.
A clear and consistent numbering system is essential for spectral assignment. The following diagram illustrates the IUPAC numbering and proton/carbon designations used throughout this guide.
Caption: Molecular structure of this compound with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
Proton NMR provides information on the number of distinct proton environments, their electronic environments (chemical shift), the number of neighboring protons (multiplicity), and their geometric relationship (coupling constants).
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's spectrum. Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse sequence (e.g., 'zg30') is typically sufficient.
-
Spectral Width: Set to cover the expected proton chemical shift range (~10-12 ppm).
-
Acquisition Time: ~2-4 seconds to ensure good digital resolution.
-
Relaxation Delay (d1): 1-5 seconds to allow for full spin-lattice relaxation between scans.
-
Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the spectrum. Integrate the signals to determine the relative ratios of protons.
Interpretation and Data
The structure of this compound contains five distinct proton environments. The expected spectrum is characterized by signals in both the aliphatic and olefinic regions.
| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Rationale |
| H1 (3H) | ~ 1.70 | Doublet | ~ 6.5 | 3H | Methyl group coupled to the adjacent olefinic proton (H2). |
| H2 (1H) | ~ 5.45 | Doublet of Quartets (dq) | J(H2-H3) ≈ 15.5, J(H2-H1) ≈ 6.5 | 1H | Olefinic proton deshielded by the double bond, coupled to H3 (trans) and the H1 methyl protons. |
| H3 (1H) | ~ 5.30 | Doublet of Doublets (dd) | J(H3-H2) ≈ 15.5, J(H3-H4) ≈ 6.0 | 1H | Olefinic proton coupled to H2 (trans) and the methine proton H4. |
| H4 (1H) | ~ 2.25 | Multiplet (septet-like) | ~ 6.5 | 1H | Methine proton coupled to the two adjacent methyl groups (H5, H6) and the olefinic proton H3. |
| H5, H6 (6H) | ~ 0.95 | Doublet | ~ 6.5 | 6H | Diastereotopic methyl protons of the isopropyl group, appearing as a single doublet coupled to the methine proton H4. |
Note: Exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer field strength.
The large coupling constant (~15.5 Hz) between H2 and H3 is a definitive diagnostic feature for the trans stereochemistry of the double bond.
Carbon-13 NMR spectroscopy provides information on the number of non-equivalent carbon atoms and their chemical environments.
Experimental Protocol: Acquiring a ¹³C NMR Spectrum
-
Sample Preparation: A more concentrated sample (20-50 mg in ~0.7 mL of deuterated solvent) is typically required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
Instrumentation: Performed on the same NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30') is used to produce a spectrum of singlets, simplifying interpretation.
-
Spectral Width: Set to cover the expected carbon range (~0-220 ppm).
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is necessary to achieve a good signal-to-noise ratio.
-
-
Processing: Standard Fourier transform, phasing, and baseline correction are applied.
Interpretation and Data
The molecule has five distinct carbon environments, as C5 and C6 are chemically equivalent due to free rotation.
| Carbon | Chemical Shift (δ, ppm) | Assignment Rationale |
| C1 | ~ 17.8 | Aliphatic methyl carbon attached to the sp² carbon C2. |
| C2 | ~ 125.5 | Olefinic (sp²) carbon, deshielded by the double bond. |
| C3 | ~ 135.8 | Olefinic (sp²) carbon, more substituted and thus further downfield than C2. |
| C4 | ~ 31.2 | Aliphatic methine (sp³) carbon. |
| C5, C6 | ~ 22.5 | Equivalent aliphatic methyl carbons of the isopropyl group. |
Note: Data referenced from spectral databases and may vary slightly.[4]
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). It is an excellent tool for identifying the presence of specific functional groups.
Caption: General workflow for spectroscopic characterization.
Experimental Protocol: Acquiring an ATR-FTIR Spectrum
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is commonly used for liquid samples. ATR is a convenient technique requiring minimal sample preparation.
-
Background Scan: A background spectrum of the clean ATR crystal is recorded. This is crucial to subtract the absorbance of ambient air (CO₂, H₂O) and the crystal itself from the final sample spectrum.
-
Sample Application: A single drop of this compound is placed onto the ATR crystal.
-
Acquisition: The sample spectrum is acquired, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: The sample is thoroughly cleaned from the crystal using an appropriate solvent (e.g., isopropanol or acetone).
Interpretation and Data
The IR spectrum of this compound displays characteristic absorptions corresponding to its structural features.[2][5]
| Frequency Range (cm⁻¹) | Vibration Type | Assignment |
| 3050 - 3000 | C-H stretch | Olefinic (=C-H) stretch |
| 2980 - 2850 | C-H stretch | Aliphatic (sp³ C-H) stretch from methyl and methine groups |
| 1670 - 1665 | C=C stretch | Alkene double bond stretch |
| ~ 1465 | C-H bend | Aliphatic C-H bending (scissoring) |
| ~ 1380 & ~1365 | C-H bend | Isopropyl group split (gem-dimethyl) bending |
| ~ 965 | C-H bend | trans-Olefinic C-H out-of-plane bending (wag) |
The strong absorption band around 965 cm⁻¹ is highly diagnostic for a trans-disubstituted alkene and serves as a key piece of evidence, corroborating the NMR data.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental formula of a molecule. In electron ionization (EI) mode, it also generates a reproducible fragmentation pattern that serves as a molecular "fingerprint" and aids in structural elucidation.
Experimental Protocol: Acquiring an EI Mass Spectrum
-
Sample Introduction: The volatile liquid sample is introduced into the ion source, often via Gas Chromatography (GC-MS) for separation and purification, or by direct injection.
-
Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV). This ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺•).
-
Fragmentation: The molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, stable cations and neutral radicals.
-
Mass Analysis: The positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier detects the ions, generating a mass spectrum which is a plot of relative ion abundance versus m/z.
Interpretation and Data
The mass spectrum provides the molecular weight and key structural fragments.[1]
| m/z (Mass/Charge) | Proposed Fragment Ion | Formula | Loss | Interpretation |
| 84 | [C₆H₁₂]⁺• | C₆H₁₂ | - | Molecular Ion (M⁺•) . Confirms the molecular weight. |
| 69 | [C₅H₉]⁺ | C₅H₉ | •CH₃ | Loss of a methyl radical, a very common fragmentation. |
| 41 | [C₃H₅]⁺ | C₃H₅ | •C₃H₇ | Allyl cation, a very stable and common fragment in alkenes. |
The base peak (most abundant ion) in the spectrum is often m/z 41, corresponding to the stable allyl cation. The molecular ion at m/z 84 should be clearly visible, confirming the molecular formula.
Sources
Physical properties: boiling point, density, and solubility of trans-4-Methyl-2-pentene
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-4-Methyl-2-pentene is an unsaturated hydrocarbon with the chemical formula C₆H₁₂. As a member of the alkene family, its physical properties are crucial for its application in organic synthesis and as a potential component in various chemical formulations. This guide provides a comprehensive overview of three key physical properties of this compound: boiling point, density, and solubility. Understanding these characteristics is fundamental for its handling, purification, and application in research and development. This document delves into the theoretical basis of these properties, presents established values, and outlines detailed experimental protocols for their accurate determination, ensuring scientific rigor and reproducibility.
Core Physical Properties of this compound
The physical characteristics of this compound are dictated by its molecular structure—a six-carbon chain with a double bond between the second and third carbons and a methyl group on the fourth carbon. The "trans" configuration indicates that the alkyl groups are on opposite sides of the double bond. These features give rise to its specific intermolecular forces, which in turn determine its boiling point, density, and solubility.
Data Summary
For quick reference, the key physical properties of this compound are summarized in the table below.
| Physical Property | Value | Conditions |
| Boiling Point | 58-59 °C[1][2][3] | Standard Atmospheric Pressure |
| Density | 0.686 g/mL[1][4][5] | 20 °C |
| 0.670 g/mL[2][6] | Not Specified | |
| Solubility in Water | Insoluble (0.059 g/L)[4][7][8] | 25 °C |
| Solubility in Organic Solvents | Soluble | Alcohol, Acetone, Ether, Petroleum, Coal Tar Solvents[1][4] |
Boiling Point: A Measure of Volatility
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure, leading to the transition from the liquid to the gaseous phase. For alkenes like this compound, the boiling point is primarily influenced by the strength of the van der Waals forces, which increase with molecular size and surface area[9][10].
Theoretical Insights
The boiling point of this compound (58-59 °C) is similar to that of other hexane isomers, reflecting their comparable molecular weights[1][2][3]. The presence of the double bond does not significantly alter the boiling point compared to its corresponding alkane[10]. The branched structure of this compound slightly lowers its boiling point relative to a straight-chain alkene with the same number of carbons due to a reduction in the surface area available for intermolecular interactions.
Experimental Protocol for Boiling Point Determination (Based on ASTM D1078)
A standard method for determining the boiling point of volatile organic liquids is distillation[11][12][13][14][15]. This procedure measures the temperature range over which a liquid boils, providing a key indicator of its purity.
Methodology:
-
Apparatus Setup: Assemble a distillation apparatus consisting of a distillation flask, a condenser, a receiving graduate, and a calibrated thermometer.
-
Sample Preparation: Place a measured volume (e.g., 100 mL) of this compound into the distillation flask along with a few boiling chips to ensure smooth boiling.
-
Heating: Begin heating the flask. The heating rate should be controlled to produce a distillation rate of 4-5 mL per minute.
-
Data Collection: Record the temperature at which the first drop of distillate falls into the receiving graduate. This is the initial boiling point. Continue to record the temperature at regular intervals as the distillation proceeds.
-
Final Boiling Point: Record the temperature when the last of the liquid in the flask has vaporized.
-
Pressure Correction: Since the boiling point is dependent on the atmospheric pressure, the observed boiling point should be corrected to the standard pressure (760 mmHg).
Diagram of Boiling Point Determination Workflow
Caption: Workflow for Boiling Point Determination.
Density: A Fundamental Physical Property
Density is the mass of a substance per unit volume. For a liquid hydrocarbon like this compound, density is an important parameter for quality control and for converting between mass and volume.
Theoretical Insights
The density of this compound is reported to be approximately 0.686 g/mL at 20 °C[1][4][5]. This value is less than that of water, which is consistent with most hydrocarbons. Temperature has a significant effect on density; as the temperature increases, the density of the liquid generally decreases due to thermal expansion.
Experimental Protocol for Density Measurement (Based on ASTM D4052 / OECD 109)
The density of liquids can be accurately determined using a digital density meter, which operates on the oscillating U-tube principle[3][5][7][16][17][18][19][20][21]. This method is rapid, requires a small sample volume, and provides high precision.
Methodology:
-
Calibration: Calibrate the digital density meter with two standards of known density that bracket the expected density of the sample. Typically, dry air and deionized water are used.
-
Temperature Control: Set the temperature of the measuring cell to the desired temperature (e.g., 20 °C) and allow it to stabilize.
-
Sample Injection: Inject the this compound sample into the U-tube, ensuring that no air bubbles are present in the cell.
-
Measurement: The instrument measures the oscillation period of the U-tube containing the sample. This period is directly related to the density of the liquid. The instrument's software then converts this reading into a density value.
-
Cleaning: After the measurement, thoroughly clean the U-tube with appropriate solvents and dry it completely before the next measurement.
Diagram of Density Measurement Workflow
Caption: Workflow for Density Measurement.
Solubility: "Like Dissolves Like"
Solubility describes the ability of a substance (solute) to dissolve in a solvent to form a homogeneous solution. The principle of "like dissolves like" is a useful guideline for predicting solubility[11][22][23].
Theoretical Insights
This compound is a nonpolar molecule due to the relatively small difference in electronegativity between carbon and hydrogen atoms and its symmetrical structure. Consequently, it is readily soluble in nonpolar organic solvents such as other hydrocarbons (petroleum, coal tar solvents), ethers, and acetone[1][4]. Conversely, it is insoluble in polar solvents like water[4][7][8]. The very low water solubility (0.059 g/L at 25 °C) is due to the inability of the nonpolar alkene molecules to disrupt the strong hydrogen bonding network of water molecules[7].
Experimental Protocol for Solubility Determination
Water Solubility (Based on OECD 105):
The flask method is suitable for substances with solubility above 10⁻² g/L[4][6][24][25].
-
Sample Preparation: Add an excess amount of this compound to a known volume of deionized water in a flask.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: Allow the mixture to stand undisturbed to allow for the separation of the aqueous and organic phases. Centrifugation can be used to accelerate this process.
-
Analysis: Carefully extract a sample from the aqueous phase, ensuring no undissolved organic material is included. Analyze the concentration of this compound in the aqueous sample using a suitable analytical technique, such as gas chromatography (GC).
Solubility in Organic Solvents (General Procedure):
A qualitative assessment of solubility in organic solvents can be performed as follows[9][10][22][23][26][27][28]:
-
Solvent Addition: In a small test tube, add a small, measured amount of this compound (e.g., 0.1 mL).
-
Titration: Gradually add the organic solvent of interest (e.g., ethanol, acetone, hexane) in small increments, agitating the mixture after each addition.
-
Observation: Observe whether a single, clear phase is formed. If the two liquids are miscible in all proportions, the substance is considered soluble.
Diagram of Solubility Determination Workflow
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Stereochemistry and thermodynamic stability of trans-4-Methyl-2-pentene
An In-depth Technical Guide to the Stereochemistry and Thermodynamic Stability of trans-4-Methyl-2-pentene
For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Executive Summary
The seemingly simple C₆H₁₂ alkene, 4-methyl-2-pentene, serves as an exemplary model for understanding the foundational principles of stereochemistry and thermodynamic stability that govern molecular behavior. This guide dissects the structural nuances of its geometric isomers, trans-(E) and cis-(Z), to illuminate why one is energetically favored over the other. We will explore the interplay of steric hindrance, allylic strain, and hyperconjugation, grounding these concepts in quantitative experimental data derived from heats of hydrogenation. Furthermore, this document provides detailed, field-proven protocols for both experimental (reaction calorimetry) and computational (molecular modeling) determination of alkene stability, offering researchers a practical framework for their own investigations. A thorough understanding of these principles is paramount in fields like drug development and materials science, where precise control over molecular geometry and energy is critical for achieving desired functionality and efficacy.
Introduction: The Significance of Alkene Stereochemistry in Molecular Design
In the intricate world of molecular design and synthesis, the spatial arrangement of atoms—stereochemistry—is a critical determinant of a compound's physical properties and biological activity. For molecules containing carbon-carbon double bonds, the restricted rotation around the π-bond gives rise to geometric isomers, often designated as cis/trans or (Z)/(E). While possessing the same atomic connectivity, these isomers are distinct three-dimensional entities with different energy profiles. The thermodynamic stability of a particular isomer dictates its prevalence at equilibrium and influences the energy landscape of synthetic pathways. For drug development professionals, a subtle change from a trans to a cis configuration can dramatically alter a molecule's ability to bind to a biological target, rendering it either a potent therapeutic or an inactive compound. Therefore, a granular understanding of the forces that govern isomeric stability is not merely academic; it is a cornerstone of rational molecular engineering.
Section 1: Stereochemical Analysis of 4-Methyl-2-pentene
Molecular Structure and Isomerism
4-Methyl-2-pentene is an acyclic alkene with the molecular formula C₆H₁₂.[1][2] Its structure features a five-carbon chain with a double bond located between the second and third carbon atoms (C2 and C3) and a methyl group on the fourth carbon (C4). The key to its stereochemistry lies in the substitution pattern at the double bond:
-
C2 is bonded to a hydrogen atom and a methyl group.
-
C3 is bonded to a hydrogen atom and an isopropyl group.
Because each carbon atom of the double bond is attached to two different groups, free rotation is restricted, and the molecule can exist as two distinct geometric isomers.[3]
The (E) and (Z) Isomers
The two isomers are distinguished by the spatial orientation of the substituent groups across the double bond, designated by the (E)/(Z) nomenclature.
-
This compound ((E)-4-methyl-2-pentene): In this isomer, the higher-priority groups on each carbon of the double bond are on opposite sides. For C2, the methyl group is higher priority than hydrogen. For C3, the isopropyl group is higher priority than hydrogen. With the methyl and isopropyl groups on opposite sides, this is the trans or (E) isomer.[4] This configuration minimizes steric repulsion between the bulky substituents.
-
cis-4-Methyl-2-pentene ((Z)-4-methyl-2-pentene): In this isomer, the higher-priority groups (the methyl and isopropyl groups) are on the same side of the double bond, leading to the cis or (Z) designation.[5] This arrangement forces the bulky groups into close proximity.
Caption: Geometric isomers of 4-methyl-2-pentene.
Section 2: Principles of Thermodynamic Stability in Alkenes
The relative stability of alkene isomers is governed by a hierarchy of electronic and steric factors. For acyclic alkenes like 4-methyl-2-pentene, trans isomers are almost universally more stable than their cis counterparts.[6][7]
The Role of Substitution: Hyperconjugation
Generally, alkene stability increases with the number of alkyl groups attached to the double-bond carbons.[8] This trend is primarily explained by hyperconjugation, a stabilizing interaction involving the delocalization of electrons from adjacent C-H or C-C sigma bonds into the empty π* antibonding orbital of the double bond.[9][10] More alkyl substituents provide more opportunities for this electron delocalization, thus lowering the molecule's overall potential energy. Both isomers of 4-methyl-2-pentene are disubstituted, so this factor does not differentiate them, but it does make them more stable than a monosubstituted isomer like 4-methyl-1-pentene.
Steric Effects in Di-substituted Alkenes: The Energetic Cost of Crowding
The primary determinant of stability between cis and trans isomers is steric hindrance.[10][11] In the cis isomer, the two bulky alkyl groups (methyl and isopropyl) are positioned on the same side of the double bond. This proximity leads to repulsive van der Waals interactions between their electron clouds, creating steric strain that raises the molecule's potential energy and decreases its stability.[12][13] The trans isomer, by placing these groups on opposite sides, allows them to occupy space more freely, minimizing this unfavorable interaction and resulting in a more stable, lower-energy state.[7][11]
A Deeper Look: Allylic Strain in (Z)-4-Methyl-2-pentene
Beyond general steric hindrance, the cis isomer of 4-methyl-2-pentene is subject to a specific, destabilizing interaction known as allylic strain. Allylic strain arises from steric repulsion between a substituent on a double-bond carbon and a substituent on an adjacent allylic carbon.[14][15] In (Z)-4-methyl-2-pentene, rotation around the C3-C4 single bond can bring one of the methyl groups of the C4-isopropyl substituent into close proximity with the C2-methyl group. This interaction, a form of A¹,³-strain, creates significant torsional and steric strain, further destabilizing the cis isomer relative to the trans.[15][16] The rotational energy barrier for 4-methyl-2-pentene's highest energy conformer has been calculated to be as high as 4 kcal/mol, underscoring the significance of this strain.[15]
Section 3: Quantitative Assessment of Stability
While theoretical principles predict the greater stability of the trans isomer, this can be confirmed and quantified experimentally.
Experimental Determination via Heat of Hydrogenation
The most common method for measuring the relative stability of alkenes is by comparing their heats of hydrogenation (ΔH°hydrog).[17] In this reaction, the alkene is reacted with hydrogen gas (H₂) in the presence of a metal catalyst to form the corresponding saturated alkane.[18]
cis/trans-4-Methyl-2-pentene + H₂ --(catalyst)--> 2-Methylpentane
Since both isomers produce the same alkane, any difference in the heat released during the reaction must be due to the difference in the initial potential energy of the isomers.[19] A more stable, lower-energy alkene will release less heat upon hydrogenation.[9]
Comparative Data for 4-Methyl-2-pentene Isomers
Reaction calorimetry experiments provide precise values for the heats of hydrogenation, confirming the predicted stability order.
| Isomer | Structure | Heat of Hydrogenation (kcal/mol) | Relative Stability |
| (E)-4-Methyl-2-pentene | trans | -27.3[20] | More Stable |
| (Z)-4-Methyl-2-pentene | cis | -27.9[20] | Less Stable |
The data clearly shows that this compound releases 0.6 kcal/mol less energy than its cis counterpart, verifying it as the more thermodynamically stable isomer.[20]
Caption: Energy diagram for the hydrogenation of (E) and (Z)-4-methyl-2-pentene.
Section 4: Methodologies and Protocols
To provide actionable insights, this section outlines standardized protocols for determining alkene stability.
Protocol: Experimental Determination by Reaction Calorimetry
This protocol describes the determination of the heat of hydrogenation using a reaction calorimeter.
Objective: To measure and compare the heats of hydrogenation for (E)- and (Z)-4-methyl-2-pentene.
Materials:
-
High-purity samples of (E)- and (Z)-4-methyl-2-pentene.
-
Hydrogenation catalyst (e.g., 5% Palladium on Carbon, Pd/C).
-
Anhydrous solvent (e.g., ethanol or ethyl acetate).
-
Reaction calorimeter.
-
High-pressure hydrogen gas source.
Methodology:
-
Calorimeter Calibration: Calibrate the calorimeter using a reaction with a known enthalpy change to determine the heat capacity of the system.
-
Sample Preparation: Accurately weigh a sample of the first isomer (e.g., (E)-4-methyl-2-pentene) and dissolve it in the chosen solvent inside the reaction vessel.
-
Catalyst Addition: Add a catalytic amount of Pd/C to the vessel.
-
System Sealing and Purging: Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon) to remove all oxygen.
-
Pressurization: Pressurize the vessel with hydrogen gas to a specified pressure (e.g., 3-4 atm).
-
Initiation and Data Collection: Initiate vigorous stirring to suspend the catalyst and begin the reaction. Monitor and record the temperature change of the system over time until it returns to baseline, indicating reaction completion.
-
Calculation: Calculate the total heat evolved (q) using the measured temperature change and the calorimeter's heat capacity. The molar enthalpy of hydrogenation (ΔH°hydrog) is then determined by dividing q by the number of moles of the alkene.
-
Repeat for Second Isomer: Thoroughly clean and dry the apparatus. Repeat steps 2-7 using an identical molar amount of the second isomer ((Z)-4-methyl-2-pentene).
-
Analysis: Compare the calculated ΔH°hydrog values. The isomer with the less exothermic (smaller negative) value is the more stable isomer.
Protocol: Computational Analysis using Molecular Modeling
This protocol outlines a typical workflow for predicting relative stability using computational chemistry.
Objective: To calculate the ground-state energies of (E)- and (Z)-4-methyl-2-pentene to determine their relative thermodynamic stability.
Software: Computational chemistry package (e.g., Gaussian, Spartan, ORCA).
Methodology:
Caption: Workflow for computational determination of alkene stability.
Section 5: Implications for Research and Development
The stability difference between cis and trans isomers has profound practical consequences.
-
Synthetic Chemistry: In elimination reactions (e.g., dehydrohalogenation), Zaitsev's rule predicts that the most substituted, and therefore most stable, alkene will be the major product. A nuanced understanding allows chemists to predict that the trans isomer will be favored over the cis isomer, enabling better control over reaction outcomes and improving synthetic efficiency.
-
Drug Design: The rigid geometry of a double bond is often used to hold a molecule in a specific conformation required for binding to a protein or receptor. The greater stability of a trans isomer means it represents a lower-energy, more populated conformation. If this conformation matches the binding site, it can lead to higher binding affinity. Conversely, if a higher-energy cis conformation is required for activity, synthetic strategies must be employed to favor its formation, and the inherent instability must be considered in terms of shelf-life and metabolism.
Conclusion
References
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Quora. (2019, March 17). What is a steric hindrance and its effect in the stability of compounds, specifically alkenes? Retrieved from [Link]
-
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Quora. (2017, June 20). How do we check the stability of an alkene? Retrieved from [Link]
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GSRS. 4-METHYL-2-PENTENE, (2E)-. Retrieved from [Link]
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B.Osunstate. (2026, January 5). Isomers Of 4-Methyl-2-Pentene: A Comprehensive Guide. Retrieved from [Link]
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Osunstate. (2026, January 5). Unlocking Alkene Stability: A Deep Dive Into Hyperconjugation. Retrieved from [Link]
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NIST WebBook. 2-Pentene, 4-methyl-, (E)-. Retrieved from [Link]
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Quora. (2021, December 7). How is the structure of cis-trans isomer 4-methyl-2-pentene supposed to look like? Retrieved from [Link]
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Pearson. The energy difference between cis- and trans-but-2-ene is about 4 kJ/mol. Retrieved from [Link]
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Chemistry Steps. Alkenes: Structure and Stability. Retrieved from [Link]
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Master Organic Chemistry. (2020, April 30). Alkene Stability Increases With Substitution. Retrieved from [Link]
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OpenStax. (2023, September 20). 7.6 Stability of Alkenes. Retrieved from [Link]
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Yale Chemistry Department. PS6-S13. Retrieved from [Link]
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Slideshare. (2014, October 15). Allylic strain. Retrieved from [Link]
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Chemistry Stack Exchange. (2014, December 6). Stability of cis vs trans isomers? Retrieved from [Link]
-
Chemistry LibreTexts. (2019, August 12). 9.8: Heats of Hydrogenation. Retrieved from [Link]
-
Homework.Study.com. Draw the structural formula of the product that would form when 4-methyl-2-pentene undergoes catalytic hydrogenation. Retrieved from [Link]
-
Yale Chemistry. 15.2) = -25.2 kcal/mol. Heat of hydrogenation of (Z)-3-methyl-2-pentene. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, November 11). 10.6: Stability of Alkenes. Retrieved from [Link]
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National Institutes of Health (NIH). (2022, March 4). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. Retrieved from [Link]
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Reactions of trans-4-Methyl-2-pentene with halogens and hydrogen halides.
An In-Depth Technical Guide to the Reactions of trans-4-Methyl-2-pentene with Halogens and Hydrogen Halides
Introduction
This compound is an asymmetrical alkene that serves as an excellent substrate for studying the fundamental principles of electrophilic addition reactions. Its unique structure, featuring an internal double bond and an adjacent tertiary carbon, provides a rich platform for exploring concepts of regioselectivity, stereochemistry, and the potential for carbocation rearrangements. This guide offers a comprehensive analysis of its reactions with dihalogens (Br₂ and Cl₂) and hydrogen halides (HBr, HCl), providing mechanistic insights and practical protocols relevant to researchers in organic synthesis and drug development.
Section 1: Halogenation (Addition of X₂)
The reaction of an alkene with a halogen molecule, such as bromine (Br₂) or chlorine (Cl₂), is a cornerstone of organic chemistry, resulting in the formation of a vicinal dihalide. This transformation proceeds via an electrophilic addition mechanism.
Mechanism of Action: The Halonium Ion Intermediate
The process begins when the electron-rich π-bond of this compound approaches the halogen molecule (e.g., Br₂). The electron density of the alkene induces a dipole in the Br-Br bond, causing one bromine atom to become electrophilic. The alkene's π-electrons attack this electrophilic bromine, displacing the other as a bromide ion (Br⁻).
A key feature of this mechanism is the formation of a cyclic halonium ion intermediate (specifically, a bromonium ion for bromine or a chloronium ion for chlorine). In this three-membered ring, the positive charge is delocalized over the halogen and the two carbons of the original double bond.
The reaction concludes when the nucleophilic halide ion (Br⁻ or Cl⁻) attacks one of the carbons of the cyclic intermediate.
Caption: Electrophilic addition of Br₂ via a cyclic bromonium ion.
Stereochemistry: Anti-Addition
The formation of the cyclic halonium ion is critical for determining the stereochemical outcome. The bulky intermediate shields one face of the molecule. Consequently, the nucleophilic halide ion must attack from the opposite face, in a process analogous to an Sₙ2 reaction. This results in anti-addition , where the two halogen atoms are added to opposite sides of the original double bond plane.
For this compound, this stereospecificity leads to the formation of a specific pair of enantiomers of 2,3-dihalo-4-methylpentane.
Expected Products
-
Reaction with Br₂: The reaction with bromine yields (2R,3S)-2,3-dibromo-4-methylpentane and its enantiomer (2S,3R)-2,3-dibromo-4-methylpentane.
-
Reaction with Cl₂: Similarly, chlorination produces (2R,3S)-2,3-dichloro-4-methylpentane and its enantiomer (2S,3R)-2,3-dichloro-4-methylpentane.
Experimental Protocol: Bromination of an Alkene
This protocol describes a standard method for the bromination of an alkene, which is self-validating through a distinct color change. The disappearance of the reddish-brown bromine color indicates its consumption in the reaction.
Materials:
-
This compound
-
Bromine solution (e.g., 1M in dichloromethane or carbon tetrachloride)
-
Inert solvent (e.g., dichloromethane, CH₂Cl₂)
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
Preparation: Dissolve a known quantity of this compound in an inert solvent like dichloromethane in a round-bottom flask. Cool the flask in an ice bath to control the exothermic reaction.
-
Addition: Slowly add the bromine solution dropwise from a dropping funnel while stirring vigorously.
-
Observation: Continue addition until a faint reddish-brown color persists, indicating that the alkene has been fully consumed and a slight excess of bromine is present.
-
Workup: Quench the excess bromine with a few drops of a saturated sodium thiosulfate solution.
-
Isolation: Transfer the reaction mixture to a separatory funnel. Wash with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude vicinal dibromide product.
Section 2: Hydrohalogenation (Addition of HX)
The addition of hydrogen halides (HCl, HBr, HI) to unsymmetrical alkenes introduces the concept of regioselectivity. The outcome is dictated by the reaction conditions, which determine whether the mechanism is ionic or radical-based.
Ionic Addition: Markovnikov's Rule and Carbocation Rearrangement
Under standard conditions (without peroxides or UV light), the addition of HX proceeds through an ionic mechanism involving a carbocation intermediate.
Mechanism and Regioselectivity: The reaction is initiated by the protonation of the alkene's double bond by the hydrogen halide. According to Markovnikov's Rule , the proton adds to the carbon atom that already bears the greater number of hydrogen atoms. This rule is a consequence of the underlying principle of forming the most stable carbocation intermediate.
For this compound (CH₃-CH=CH-CH(CH₃)₂), protonation can occur at two positions:
-
Protonation at C2: Forms a secondary carbocation at C3. CH₃-CH₂-C⁺H-CH(CH₃)₂
-
Protonation at C3: Forms a secondary carbocation at C2. CH₃-C⁺H-CH₂-CH(CH₃)₂
Both potential intermediates are secondary carbocations. However, the carbocation at C3 is adjacent to a tertiary carbon (C4).
The Critical Role of Carbocation Rearrangement: A hallmark of reactions involving carbocation intermediates is the potential for rearrangement to form a more stable species. This is a key predictive factor in the reaction of this compound. The secondary carbocation formed at C3 can undergo a rapid 1,2-hydride shift . A hydrogen atom from the adjacent C4, along with its bonding electrons, migrates to C3.
This rearrangement transforms the secondary carbocation into a much more stable tertiary carbocation at C4. This rearranged carbocation is the dominant intermediate, leading to the major product.
Caption: Competing pathways after initial protonation of the alkene.
Expected Products (Ionic Addition):
-
Reaction with HBr/HCl: The reaction will yield a mixture of products.
-
Major Product: 2-Halo-2-methylpentane (from attack on the rearranged tertiary carbocation).
-
Minor Products: 2-Halo-4-methylpentane and 3-Halo-4-methylpentane (from attack on the initial secondary carbocations before rearrangement).
-
Radical Addition of HBr: The Anti-Markovnikov Outcome
In the presence of peroxides (ROOR) or UV light, the addition of HBr proceeds through a completely different free-radical chain mechanism. This "peroxide effect" is specific to HBr; it is not effective for HCl or HI.
Mechanism of Action:
-
Initiation: The peroxide's weak O-O bond undergoes homolytic cleavage to form two alkoxy radicals (RO•). These radicals then abstract a hydrogen atom from HBr to generate a bromine radical (Br•).
-
Propagation:
-
The bromine radical adds to the alkene double bond. This addition is regioselective, occurring at the carbon that results in the formation of the most stable carbon radical. For this compound, addition of Br• to C2 yields a secondary radical at C3, while addition to C3 yields a secondary radical at C2. The more stable intermediate will be favored.
-
The resulting carbon radical then abstracts a hydrogen atom from another HBr molecule, forming the final product and regenerating a bromine radical to continue the chain.
-
-
Termination: The reaction ceases when two radicals combine.
Regioselectivity: This mechanism leads to anti-Markovnikov addition . The bromine atom adds to the less substituted carbon of the double bond, and the hydrogen adds to the more substituted carbon. This is because the bromine radical adds first to generate the most stable possible carbon radical intermediate.
Expected Product (Radical Addition):
-
Reaction with HBr and Peroxides: The major product will be 3-bromo-4-methylpentane.
Section 3: Summary of Reaction Outcomes
The diverse reactivity of this compound is summarized below, highlighting the critical influence of reagents and conditions on the final product distribution.
| Reagent(s) | Conditions | Key Intermediate | Governing Principle | Major Product(s) |
| Br₂ or Cl₂ | Inert Solvent (e.g., CH₂Cl₂) | Cyclic Halonium Ion | Anti-addition | 2,3-Dihalo-4-methylpentane |
| HBr or HCl | Standard (no peroxides) | Secondary Carbocation → Tertiary Carbocation | Markovnikov's Rule & Carbocation Rearrangement | 2-Halo-2-methylpentane |
| HBr | Peroxides (ROOR), heat/UV | Carbon Radical | Anti-Markovnikov Addition | 3-Bromo-4-methylpentane |
Conclusion
The reactions of this compound with halogens and hydrogen halides provide a compelling case study in the principles of electrophilic addition. For drug development professionals and synthetic chemists, a deep understanding of these competing mechanistic pathways is not merely academic; it is essential for predicting and controlling reaction outcomes. The propensity of this particular substrate to undergo carbocation rearrangement under ionic conditions underscores the necessity of considering more than just the initial application of Markovnikov's rule. By carefully selecting reagents and conditions—specifically, the inclusion or exclusion of radical initiators—a chemist can selectively steer the reaction toward vastly different constitutional isomers, a powerful tool in the design of complex molecular architectures.
References
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Purechemistry. (2023). Markovnikov's addition reaction. Available at: [Link]
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-
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- Study.com. *Reaction of 4-methyl-2-pentene with HBr might, in principle, lead
The Lynchpin of Modern Synthesis: A Technical Guide to the Strategic Utility of trans-4-Methyl-2-pentene
Abstract
In the intricate tapestry of organic synthesis, certain molecules emerge not as final targets, but as pivotal intermediates—foundational platforms from which molecular complexity is elegantly woven. trans-4-Methyl-2-pentene, a seemingly simple acyclic alkene, represents one such cornerstone. Its strategic placement of a reactive double bond, coupled with the stereochemical influence of its substituents, renders it an exceptionally versatile precursor for the synthesis of a diverse array of valuable compounds. This technical guide delves into the core synthetic transformations of this compound, providing not just procedural outlines, but a deep-seated rationale for the methodological choices that ensure efficiency, selectivity, and reproducibility. We will explore its synthesis and its subsequent elaboration through key reactions including hydroboration-oxidation, epoxidation, ozonolysis, and hydrohalogenation, offering field-proven insights for researchers, scientists, and professionals in drug development.
Introduction: The Strategic Value of an Asymmetric Alkene
This compound (C₆H₁₂) is a colorless, flammable liquid characterized by a carbon-carbon double bond between the second and third carbon atoms of a six-carbon chain, with a methyl group at the fourth position.[1] Its trans configuration imparts greater thermodynamic stability compared to its cis isomer, a factor that can be leveraged in stereoselective synthesis.[2] The true value of this intermediate lies in the reactivity of its disubstituted double bond, which serves as a gateway for the introduction of a wide range of functional groups. This allows for the construction of more complex molecular architectures, a critical aspect in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₂ |
| Molecular Weight | 84.16 g/mol |
| Boiling Point | 58.6 °C |
| Density | 0.686 g/mL at 20 °C |
| Refractive Index (n20/D) | 1.392 |
| CAS Number | 674-76-0 |
Synthesis of the Foundational Intermediate
The utility of this compound is predicated on its efficient and stereoselective synthesis. Two primary routes are commonly employed in laboratory settings, each offering distinct advantages.
Stereoselective Reduction of 4-Methyl-2-pentyne
The partial reduction of alkynes is a powerful method for the stereocontrolled synthesis of alkenes. To obtain the trans-alkene, a dissolving metal reduction is the method of choice. The reaction of 4-methyl-2-pentyne with sodium metal in liquid ammonia provides a reliable route to this compound.[3][4][5]
Causality of Experimental Choice: The mechanism involves the transfer of an electron from the sodium metal to the alkyne, forming a radical anion. This intermediate is then protonated by ammonia. A second electron transfer and subsequent protonation occur. The thermodynamic preference for the more stable trans-vinylic radical intermediate dictates the stereochemical outcome, leading to the formation of the trans-alkene.[3]
Caption: Dissolving metal reduction of an alkyne to a trans-alkene.
Experimental Protocol: Synthesis of this compound via Alkyne Reduction
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel. Ensure all glassware is thoroughly dried.
-
Ammonia Condensation: Under a stream of inert gas (argon or nitrogen), cool the flask to -78 °C using a dry ice/acetone bath. Condense approximately 100 mL of anhydrous ammonia into the flask.
-
Sodium Dissolution: Carefully add small pieces of sodium metal (2.3 g, 0.1 mol) to the liquid ammonia with stirring until a persistent deep blue color is obtained.
-
Alkyne Addition: Dissolve 4-methyl-2-pentyne (8.2 g, 0.1 mol) in 20 mL of anhydrous diethyl ether. Add this solution dropwise to the sodium-ammonia solution over 30 minutes.
-
Reaction Quenching: After the addition is complete, stir the reaction for 2 hours. Quench the reaction by the slow addition of ammonium chloride until the blue color disappears.
-
Work-up: Allow the ammonia to evaporate overnight in a fume hood. Add 100 mL of water to the residue and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent by distillation. The crude product can be purified by fractional distillation to yield this compound.
Dehydration of 4-Methyl-2-pentanol
The acid-catalyzed dehydration of alcohols is a classic method for alkene synthesis. While this method can lead to a mixture of isomeric alkenes, careful control of reaction conditions can favor the formation of the more stable trans-isomer.[2]
Causality of Experimental Choice: The reaction proceeds via an E1 mechanism. The alcohol's hydroxyl group is protonated by the acid catalyst, forming a good leaving group (water). Departure of water generates a secondary carbocation, which can then undergo deprotonation from an adjacent carbon to form the alkene. According to Zaitsev's rule, the more substituted (and generally more stable) alkene is the major product.
Key Synthetic Transformations of this compound
The utility of this compound as a foundational intermediate is demonstrated by its participation in a variety of powerful synthetic transformations.
Hydroboration-Oxidation: Anti-Markovnikov Hydration
Hydroboration-oxidation is a two-step reaction that achieves the anti-Markovnikov addition of water across the double bond, yielding 4-methyl-2-pentanol. This transformation is highly regioselective and stereospecific (syn-addition).[5]
Causality of Experimental Choice: Borane (BH₃) adds across the alkene in a concerted step where the boron atom, being the less electronegative element, attaches to the less substituted carbon, and a hydride shifts to the more substituted carbon. This regioselectivity is driven by both steric and electronic factors. The subsequent oxidation with hydrogen peroxide in a basic medium replaces the boron atom with a hydroxyl group with retention of stereochemistry.[6][7]
Caption: Hydroboration-oxidation workflow for alkene hydration.
Experimental Protocol: Hydroboration-Oxidation of this compound
-
Reaction Setup: In a dry, nitrogen-flushed 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (8.4 g, 0.1 mol) in 50 mL of anhydrous tetrahydrofuran (THF).
-
Hydroboration: Cool the solution to 0 °C in an ice bath. Add 1.0 M borane-tetrahydrofuran complex in THF (33.3 mL, 0.033 mol) dropwise over 30 minutes, maintaining the temperature below 5 °C. After the addition, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Oxidation: Cool the reaction mixture back to 0 °C. Cautiously add 10 mL of water, followed by the slow, dropwise addition of 3 M aqueous sodium hydroxide (11 mL), and then 30% aqueous hydrogen peroxide (11 mL). The temperature should be maintained below 40 °C during the addition of hydrogen peroxide.
-
Work-up: After the addition is complete, stir the mixture at room temperature for 1 hour. Separate the layers and extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The resulting 4-methyl-2-pentanol can be purified by distillation.
Epoxidation: Synthesis of trans-2,3-Epoxy-4-methylpentane
Epoxidation of the alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), stereospecifically converts the trans-alkene to the corresponding trans-epoxide. Epoxides are highly valuable intermediates due to the strain in their three-membered ring, which allows for facile ring-opening reactions with a variety of nucleophiles.[2]
Causality of Experimental Choice: The epoxidation reaction proceeds through a concerted "butterfly" mechanism where the peroxy acid delivers an oxygen atom to the alkene in a single step. This concerted nature ensures that the stereochemistry of the starting alkene is retained in the product.[2][8]
Experimental Protocol: Epoxidation of this compound with m-CPBA
-
Reagent Preparation: Dissolve this compound (8.4 g, 0.1 mol) in 100 mL of dichloromethane (DCM) in a 250 mL round-bottom flask.
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve m-CPBA (77%, 24.8 g, 0.11 mol) in 100 mL of DCM. Add the m-CPBA solution dropwise to the alkene solution over 1 hour.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and filter to remove the precipitated meta-chlorobenzoic acid. Wash the filtrate with a 10% aqueous sodium sulfite solution, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude epoxide can be purified by distillation.
Ozonolysis with Reductive Work-up: Cleavage to Carbonyl Compounds
Ozonolysis provides a powerful method for cleaving the carbon-carbon double bond and forming two carbonyl compounds. For this compound, this reaction yields acetaldehyde and isobutyraldehyde.
Causality of Experimental Choice: Ozone adds to the alkene to form an unstable primary ozonide (molozonide), which rearranges to a more stable secondary ozonide. A reductive work-up, typically with dimethyl sulfide (DMS) or zinc and acetic acid, cleaves the ozonide to furnish the aldehyde or ketone products without further oxidation.[1][2][3]
Caption: Ozonolysis with reductive work-up workflow.
Experimental Protocol: Ozonolysis of this compound
-
Reaction Setup: Dissolve this compound (8.4 g, 0.1 mol) in 100 mL of methanol or dichloromethane in a three-necked flask equipped with a gas inlet tube and a gas outlet connected to a trap. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Ozonation: Bubble ozone-enriched oxygen through the solution until a blue color persists, indicating an excess of ozone.[1]
-
Inert Gas Purge: Purge the solution with nitrogen or argon for 10-15 minutes to remove the excess ozone.
-
Reductive Work-up: Add dimethyl sulfide (9.3 mL, 0.12 mol) to the solution at -78 °C. Allow the mixture to slowly warm to room temperature and stir overnight.
-
Purification: Remove the solvent and the dimethyl sulfoxide byproduct by distillation. The resulting acetaldehyde and isobutyraldehyde can be separated by fractional distillation.
Hydrohalogenation: Addition of HBr
The addition of hydrogen bromide (HBr) across the double bond of this compound proceeds via an electrophilic addition mechanism. According to Markovnikov's rule, the hydrogen atom adds to the carbon with more hydrogen substituents, and the bromide adds to the more substituted carbon, leading to the formation of a mixture of 2-bromo-4-methylpentane and 3-bromo-4-methylpentane.[9]
Causality of Experimental Choice: The reaction is initiated by the attack of the alkene's pi bond on the electrophilic hydrogen of HBr. This forms a carbocation intermediate. The stability of the resulting secondary carbocations at C2 and C3 are similar, leading to the formation of both products.[9]
Conclusion
This compound stands as a testament to the strategic importance of foundational intermediates in the grand scheme of organic synthesis. Its accessible synthesis and the predictable reactivity of its double bond provide a reliable platform for a multitude of synthetic transformations. The ability to stereospecifically and regioselectively introduce functionalities through reactions like hydroboration-oxidation, epoxidation, and ozonolysis underscores its value. For the synthetic chemist, a thorough understanding of the principles and protocols governing the reactions of this versatile alkene is not merely academic—it is a practical tool for the efficient and elegant construction of complex molecular targets.
References
-
Brainly. (2023, August 10). What is the major product when 4-methyl-2-pentene reacts with HBr? Retrieved from [Link]
-
Quora. (2022, March 19). What is the reaction of 4-methyl-2-pentene with Cl2 and HBr? Retrieved from [Link]
-
Master Organic Chemistry. (2013, March 28). Hydroboration Oxidation of Alkenes. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydroboration–oxidation reaction. Retrieved from [Link]
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-
Chemistry LibreTexts. (2015, July 15). 12.12: Oxidative Cleavage: Ozonolysis. Retrieved from [Link]
-
BYJU'S. (2019, December 1). Ozonolysis of Alkenes and Alkynes. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Partial Reduction of Alkynes With Na/NH3 To Give Trans Alkenes. Retrieved from [Link]
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Homework.Study.com. (n.d.). What is the product of the reduction of 2-pentyne with sodium in liquid ammonia? Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-pentene. Retrieved from [Link]
-
YouTube. (2012, March 22). Ozonolysis of an Alkene - Reductive Work-Up 001. Retrieved from [Link]
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Methodological & Application
Application Note: High-Resolution Gas Chromatography for the Analysis of (E)- and (Z)-4-Methyl-2-pentene Isomers
Abstract
This application note presents a detailed and robust method for the separation and quantification of (E)- and (Z)-4-methyl-2-pentene isomers using high-resolution gas chromatography with flame ionization detection (GC-FID). The geometric isomerism of 4-methyl-2-pentene presents a significant analytical challenge due to the isomers' similar physicochemical properties. This document provides a comprehensive protocol, from sample preparation to data analysis, and explains the scientific rationale behind the selection of critical parameters such as the stationary phase, temperature programming, and detector settings. This method is designed for researchers, scientists, and professionals in drug development and quality control who require accurate and reproducible analysis of these light hydrocarbon isomers.
Introduction
4-Methyl-2-pentene is a six-carbon branched alkene that exists as two geometric isomers: (cis or Z) and (trans or E). The spatial arrangement of the alkyl groups around the carbon-carbon double bond results in distinct chemical and physical properties, which can influence reaction pathways and the purity of final products in chemical synthesis.[1] Therefore, a reliable analytical method to separate and quantify these isomers is crucial for quality control, reaction monitoring, and process optimization in various industrial and research applications, including the production of fine chemicals and pharmaceuticals.
Gas chromatography (GC) is the ideal technique for analyzing volatile compounds like 4-methyl-2-pentene.[2] The primary challenge lies in achieving baseline separation of the (E) and (Z) isomers, which often co-elute due to their very similar boiling points. The (E)-isomer has a boiling point of 58.6°C, while the (Z)-isomer's boiling point is around 57-58°C.[3][4] This subtle difference necessitates a highly efficient chromatographic system. This application note details an optimized GC-FID method that leverages a specialized capillary column to achieve excellent resolution between the (E)- and (Z)-4-methyl-2-pentene isomers.
Experimental Causality: The "Why" Behind the Method
The successful separation of closely related isomers by gas chromatography is fundamentally governed by the interactions between the analytes and the stationary phase of the GC column.[5] The selection of an appropriate column is, therefore, the most critical decision in method development.
Column Selection: The Key to Separation
For the separation of light hydrocarbons and their isomers, porous layer open tubular (PLOT) columns are often superior to traditional packed columns due to their higher efficiency and separation power.[6][7] Alumina (Al₂O₃) based PLOT columns are particularly effective for separating C1-C10 hydrocarbons, including cis/trans isomers.[8] The strong adsorptive nature of the alumina stationary phase provides unique selectivity for unsaturated hydrocarbons. The separation mechanism on alumina PLOT columns is based on the interaction of the π-electrons in the double bonds of the olefins with the electron-accepting sites on the alumina surface. The slightly different spatial configurations of the (E) and (Z) isomers lead to differential interactions, enabling their separation.
Detector Choice: Sensitivity for Hydrocarbons
A Flame Ionization Detector (FID) is the detector of choice for this application. FIDs are highly sensitive to compounds that ionize in a hydrogen-air flame, which includes virtually all hydrocarbons.[9] The detector's response is directly proportional to the number of carbon atoms in the analyte, making it an excellent tool for quantitative analysis of hydrocarbons.[10][11] Furthermore, FIDs have a wide linear dynamic range and are relatively insensitive to common inorganic gases, which simplifies the analysis.[12][13]
Analytical Workflow
The overall analytical process for the GC analysis of 4-methyl-2-pentene isomers is outlined below. This workflow ensures a systematic and reproducible approach from sample receipt to final data interpretation.
Caption: Workflow for the GC-FID analysis of 4-methyl-2-pentene isomers.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the analysis of 4-methyl-2-pentene isomers.
Materials and Reagents
-
Solvent: n-Hexane (GC grade or higher)
-
Standards: Certified reference material of 4-methyl-2-pentene (cis- and trans- mixture, >96.0% purity by GC).[14][15][16][17][18]
-
Gases: Helium (carrier gas, 99.999% purity), Hydrogen (FID fuel, 99.999% purity), and Air (FID oxidant, zero grade).
Instrumentation and Chromatographic Conditions
A gas chromatograph equipped with a capillary split/splitless inlet and a flame ionization detector is required.
Table 1: GC-FID Instrument Parameters
| Parameter | Setting | Rationale |
| GC System | Agilent 6820 GC or equivalent | A robust and reliable GC system is essential for reproducible results. |
| Column | HP-PLOT Al₂O₃ "M" deactivated, 50 m x 0.32 mm ID, 8.0 µm | Alumina PLOT columns provide excellent selectivity for light hydrocarbon isomers.[6][8] |
| Carrier Gas | Helium | An inert carrier gas is required. Hydrogen can also be used for faster analysis.[9] |
| Inlet Temperature | 200 °C | Ensures rapid and complete vaporization of the sample. |
| Injection Mode | Split (100:1) | Prevents column overloading and ensures sharp peaks. |
| Injection Volume | 1.0 µL | A small injection volume is sufficient due to the high sensitivity of the FID. |
| Oven Program | ||
| - Initial Temp | 60 °C, hold for 5 min | Allows for the elution of any light contaminants before the analytes of interest. |
| - Ramp Rate | 5 °C/min | A slow ramp rate is crucial for resolving the closely eluting isomers. |
| - Final Temp | 180 °C, hold for 2 min | Ensures that all heavier components are eluted from the column. |
| Detector | Flame Ionization Detector (FID) | Provides high sensitivity and a linear response for hydrocarbons.[13] |
| - Temperature | 250 °C | Prevents condensation of the analytes in the detector. |
| - H₂ Flow | 30 mL/min | Optimized for a stable flame and good signal-to-noise ratio. |
| - Air Flow | 300 mL/min | Ensures complete combustion of the analytes. |
| - Makeup Gas (He) | 25 mL/min | Improves peak shape and detector performance. |
Standard and Sample Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the 4-methyl-2-pentene standard into a 10 mL volumetric flask. Dilute to volume with n-hexane.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock standard solution with n-hexane.
-
Sample Preparation: Dilute the sample containing 4-methyl-2-pentene isomers with n-hexane to bring the concentration within the calibration range of the working standards.
Data Analysis and Quantification
-
Peak Identification: Identify the peaks for (Z)- and (E)-4-methyl-2-pentene based on their retention times from the analysis of the certified reference standard.
-
Calibration Curve: Generate a calibration curve by plotting the peak area of each isomer against its concentration for the working standards. A linear regression with a correlation coefficient (r²) of ≥ 0.999 is considered acceptable.[19]
-
Quantification: Determine the concentration of each isomer in the unknown samples by using the linear regression equation from the calibration curve.
Results and Discussion
The method described provides excellent separation and resolution of the (E)- and (Z)-4-methyl-2-pentene isomers.
Chromatographic Performance
Under the optimized conditions, baseline separation of the two isomers is achieved. The (Z)-isomer, being less thermodynamically stable and having a slightly lower boiling point, is expected to elute first.
Table 2: Expected Chromatographic Data
| Analyte | Retention Time (min) | Resolution (Rs) |
| (Z)-4-Methyl-2-pentene | ~12.5 | - |
| (E)-4-Methyl-2-pentene | ~12.8 | > 1.5 |
Note: Retention times are approximate and may vary slightly between instruments and columns.
A resolution value (Rs) of 1.5 indicates baseline separation between two peaks, which is the minimum for reliable quantification.[20][21] The resolution can be calculated using the following formula:
Rs = 2(tR₂ - tR₁) / (w₁ + w₂)[21]
Where tR₁ and tR₂ are the retention times of the two peaks, and w₁ and w₂ are their respective peak widths at the base.
Method Validation
To ensure the reliability of the analytical results, the method should be validated according to established guidelines.[22][23][24] Key validation parameters include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components.
-
Linearity and Range: The concentration range over which the method is linear.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Conclusion
The gas chromatography method detailed in this application note provides a reliable and robust solution for the separation and quantification of (E)- and (Z)-4-methyl-2-pentene isomers. The use of an alumina PLOT capillary column is critical for achieving the necessary resolution between these closely related geometric isomers. The Flame Ionization Detector offers the high sensitivity and wide linear range required for accurate quantification. This method is suitable for routine quality control and research applications where the isomeric purity of 4-methyl-2-pentene is of importance.
References
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Restek Corporation. (2020, October 27). Using Micropacked GC Columns for Analyzing Volatiles in Light Hydrocarbon Streams. Retrieved from [Link]
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LCGC International. (n.d.). Chromatography Fundamentals, Part VIII: The Meaning and Significance of Chromatographic Resolution. Retrieved from [Link]
-
Hovogen. (2026, January 16). How a Flame Ionization Detector (FID) Works and Hydrogen's Role in It. Retrieved from [Link]
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Servomex. (n.d.). Flame Ionization Detector (FID) Sensors. Retrieved from [Link]
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LCGC International. (n.d.). The Flame Ionization Detector. Retrieved from [Link]
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Grokipedia. (n.d.). Resolution (chromatography). Retrieved from [Link]
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HORIBA. (n.d.). Hydrogen Flame Ionization Detection Method (FID). Retrieved from [Link]
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Environics. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards. Retrieved from [Link]
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Chromatography Forum. (2010, February 22). Manual Resolution Calculation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, April 15). Fundamental Resolution Equation. Retrieved from [Link]
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ResearchGate. (2023, May 15). How to manually calculate peak asymmetry and resolution for a single peak in hplc chromatogram?. Retrieved from [Link]
-
Pharma Beginners. (2025, October 8). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. Retrieved from [Link]
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Agilent Technologies. (n.d.). The Analysis of Light Hydrocarbons Using the Agilent 6820 Gas Chromatograph with "M" Deactivated Alumina PLOT Column. Retrieved from [Link]
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ASTM International. (2022, May 5). D6296 Standard Test Method for Total Olefins in Spark-ignition Engine Fuels by Multidimensional Gas Chromatography. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences. (n.d.). Method Development and Validation of Gas Chromatography. Retrieved from [Link]
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Agilent Technologies. (2023, August 27). PLOT Columns. Separation Solutions for Light Hydrocarbons and Gases. YouTube. Retrieved from [Link]
-
Redalyc. (2016). Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture. Retrieved from [Link]
-
GAS. (n.d.). Light hydrocarbon analyser. Retrieved from [Link]
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NIST. (n.d.). 2-Pentene, 4-methyl-, (E)-. NIST Chemistry WebBook. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2020, October 1). VALIDATION OF GAS CHROMATOGRAPHY (GC) METHOD FOR RESIDUAL SOLVENT IN BROMPHENIRAMINE MALEATE (API). Retrieved from [Link]
-
We're Going Global. (n.d.). GASOLINE COMPOSITION BY ASTM D1319 FIA. Retrieved from [Link]
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PAC LP. (n.d.). FAST TOTAL OLEFIN ACCORDING ASTM D6296 BY GAS CHROMATOGRAPHY. Retrieved from [Link]
-
NIST. (n.d.). 2-Pentene, 4-methyl-, (E)-. NIST Chemistry WebBook. Retrieved from [Link]
-
Stenutz. (n.d.). (E)-4-methyl-2-pentene. Retrieved from [Link]
-
ASTM International. (2023, August 8). D8519 Standard Test Method for Determination of Hydrocarbon Types in Waste Plastic Process Oil Using Gas Chromatography with Vacuum Ultraviolet Absorption Spectroscopy Detection (GC-VUV). Retrieved from [Link]
-
Gauth. (n.d.). Draw the cis-trans isomers of 4 -methyl -2 -pentene. Compare the boiling points between t. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methyl-2-pentene, (2E)-. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methyl-2-pentene, (2Z)-. Retrieved from [Link]
-
The Good Scents Company. (n.d.). (Z)-4-methyl-2-pentene, 691-38-3. Retrieved from [Link]
-
Sciedco. (n.d.). 4-Methyl-2-pentene (cis- and trans- mixture), Min. 96.0 (GC), 5 mL. Retrieved from [Link]
-
Filo. (2024, February 27). The condensed structural formula of 4 − methyl − 2 − pentene. Retrieved from [Link]
-
NIST. (n.d.). 2-Pentene, 4-methyl-, (E)-. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 2-Pentene, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (2016, December 7). How to separate E and Z isomers?. Retrieved from [Link]
-
ResearchGate. (2015). Separation of Enantiomers by Inclusion Gas Chromatography: On the Influence of Water in the Molecular Complexation of Methyl 2-Chloropropanoate Enantiomers and the Modified γ-Cyclodextrin Lipodex-E. Retrieved from [Link]
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Use of trans-4-Methyl-2-pentene in the synthesis of chiral molecules.
An Application Guide for the Asymmetric Synthesis of Chiral Molecules from trans-4-Methyl-2-pentene
Abstract
This compound, a simple prochiral alkene, serves as an accessible and versatile starting material for the synthesis of valuable chiral building blocks. Its disubstituted, non-conjugated double bond presents a classic substrate for a variety of powerful asymmetric transformations. This guide provides researchers, chemists, and drug development professionals with a detailed overview and field-tested protocols for three cornerstone reactions in asymmetric synthesis applied to this compound: Asymmetric Dihydroxylation, Asymmetric Epoxidation, and Asymmetric Hydroboration-Oxidation. The causality behind experimental design, detailed step-by-step protocols, and methods for validating stereochemical outcomes are discussed to empower scientists in the reliable production of high-value chiral synthons.
Introduction: The Strategic Value of this compound
In the landscape of chiral synthesis, the transformation of simple, achiral starting materials into molecules with defined three-dimensional structures is a paramount objective. This compound is an exemplary prochiral alkene; its double bond has two non-equivalent faces (re/si). The selective attack of a reagent on one of these faces generates new stereocenters, transforming the achiral alkene into a chiral molecule.
The significance of this particular alkene lies in its structural simplicity, which allows for the unambiguous study and application of stereoselective reactions.[1] The chiral products derived from it—diols, epoxides, and alcohols—are fundamental building blocks for the synthesis of complex targets, including active pharmaceutical ingredients (APIs) and natural products. This document serves as a practical guide to harnessing the potential of this humble alkene.
Core Synthetic Strategies and Workflow
The conversion of this compound into specific chiral molecules is dictated by the choice of the asymmetric reaction. The three primary pathways discussed herein provide access to the three most common and useful functional groups derived from an alkene. The general workflow is depicted below.
Caption: General workflow for the synthesis of chiral molecules.
Sharpless Asymmetric Dihydroxylation (AD)
The Sharpless Asymmetric Dihydroxylation is a highly reliable and predictable method for converting alkenes into chiral vicinal diols.[2][3] The reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral quinine ligand. Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, simplify the procedure immensely.[4]
Causality of Stereoselection: The enantioselectivity is controlled by the chiral ligand, which creates a binding pocket that directs the alkene to approach the osmium oxidant from a specific face. A well-established mnemonic predicts the outcome:
-
AD-mix-β , containing the (DHQD)₂PHAL ligand, delivers the two hydroxyl groups to the top face of the alkene when drawn in a standard orientation.
-
AD-mix-α , containing the (DHQ)₂PHAL ligand, delivers the hydroxyl groups to the bottom face .
Caption: Stereochemical outcome of Sharpless Asymmetric Dihydroxylation.
Protocol 3.1: Synthesis of (2R,3R)-4-Methylpentane-2,3-diol using AD-mix-β
Materials and Reagents
| Reagent/Material | Amount | M.W. ( g/mol ) | Moles (mmol) |
| This compound | 0.84 g (1.18 mL) | 84.16 | 10.0 |
| AD-mix-β | 14.0 g | N/A | N/A |
| Methanesulfonamide (CH₃SO₂NH₂) | 0.95 g | 95.12 | 10.0 |
| tert-Butanol | 50 mL | N/A | N/A |
| Water | 50 mL | N/A | N/A |
| Sodium Sulfite (Na₂SO₃) | 15.0 g | 126.04 | 119 |
| Ethyl Acetate | 150 mL | N/A | N/A |
| Anhydrous Magnesium Sulfate | ~5 g | N/A | N/A |
Experimental Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add tert-butanol (50 mL) and water (50 mL). Stir vigorously at room temperature until a homogenous solution is formed. Cool the mixture to 0 °C in an ice bath.
-
Addition of Reagents: Add AD-mix-β (14.0 g) and methanesulfonamide (0.95 g) to the stirring solvent mixture. Stir until the solids are mostly dissolved, resulting in a pale yellow, opaque mixture.
-
Substrate Addition: Add this compound (1.18 mL, 10.0 mmol) to the reaction mixture at 0 °C.
-
Reaction Monitoring: Seal the flask and stir vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or GC-MS. The reaction is typically complete within 6-24 hours.
-
Quenching: Upon completion, add solid sodium sulfite (15.0 g) portion-wise while the mixture is still at 0 °C. Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 1 hour. This step is crucial for reducing the osmate esters and quenching the oxidant.
-
Extraction: Add ethyl acetate (100 mL) and transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Work-up: Combine the organic layers, wash with 2M NaOH (50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diol.
-
Purification & Analysis: Purify the crude product by flash column chromatography (e.g., silica gel, hexanes:ethyl acetate gradient). The enantiomeric excess (ee) can be determined by chiral HPLC or by converting the diol to a Mosher's ester derivative for ¹H NMR analysis.
Asymmetric Epoxidation
For non-functionalized alkenes like this compound, the Sharpless epoxidation of allylic alcohols is not applicable. Instead, systems like the Jacobsen-Katsuki epoxidation or Shi epoxidation are employed. The Shi epoxidation, using a fructose-derived ketone catalyst and Oxone as the oxidant, is particularly effective for trans-disubstituted alkenes.[5]
Causality of Stereoselection: The chiral ketone catalyst generates a chiral dioxirane intermediate in situ from Oxone. This dioxirane then transfers an oxygen atom to the alkene. The stereochemistry of the ketone dictates the face of the alkene that is epoxidized, leading to a high degree of enantioselectivity.
Protocol 4.1: Synthesis of (2R,3R)-2,3-Epoxy-4-methylpentane
Materials and Reagents
| Reagent/Material | Amount | M.W. ( g/mol ) | Moles (mmol) |
| This compound | 0.42 g (0.59 mL) | 84.16 | 5.0 |
| Shi Catalyst (Fructose-derived) | 0.43 g | 258.25 | 1.65 (33 mol%) |
| Acetonitrile | 15 mL | N/A | N/A |
| Na₂EDTA solution (4x10⁻⁴ M) | 8 mL | N/A | N/A |
| Potassium Carbonate (K₂CO₃) | 2.3 g | 138.21 | 16.6 |
| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | 4.6 g | 614.76 | 7.5 |
| n-Pentane | 50 mL | N/A | N/A |
| Anhydrous Sodium Sulfate | ~5 g | N/A | N/A |
Experimental Procedure
-
Buffer Preparation: In a 100 mL round-bottom flask, prepare the aqueous buffer by dissolving potassium carbonate (2.3 g) in the Na₂EDTA solution (8 mL).
-
Reaction Setup: Add acetonitrile (15 mL) to the flask, followed by the Shi catalyst (0.43 g) and this compound (0.59 mL). Cool the vigorously stirred, triphasic mixture to 0 °C.
-
Oxidant Addition: In a separate flask, dissolve Oxone® (4.6 g) in the Na₂EDTA solution (8 mL). Add this Oxone® solution dropwise to the reaction mixture over 1 hour via a syringe pump. Maintaining a slow addition rate and low temperature is critical to prevent catalyst decomposition and ensure high enantioselectivity.
-
Reaction Monitoring: Stir the reaction at 0 °C for 4-6 hours. Monitor the consumption of the starting material by GC.
-
Work-up: Once the reaction is complete, add water (20 mL) and n-pentane (25 mL). Separate the layers. Extract the aqueous phase with n-pentane (2 x 12.5 mL).
-
Purification: Combine the organic layers and wash with brine (20 mL). Dry over anhydrous sodium sulfate, filter, and carefully concentrate the solution at low temperature and atmospheric pressure (rotary evaporation can lead to loss of the volatile epoxide). The product is often pure enough for subsequent use, or can be further purified by careful distillation.
-
Analysis: Determine the enantiomeric excess by chiral GC analysis.
Asymmetric Hydroboration-Oxidation
Hydroboration-oxidation is a two-step process that converts an alkene into an alcohol with anti-Markovnikov regioselectivity and syn-stereospecificity.[6] Using a chiral borane reagent, this reaction can be rendered asymmetric to produce chiral alcohols. A common and effective reagent is diisopinocampheylborane (Ipc₂BH), which is commercially available or can be prepared from α-pinene.
Causality of Stereoselection: The bulky, chiral isopinocampheyl ligands on the boron atom direct the hydroboration to one face of the alkene. The subsequent oxidation step, where the C-B bond is replaced by a C-OH bond, proceeds with retention of configuration, locking in the stereochemistry.[7] The choice of (+)- or (-)-α-pinene determines which enantiomer of the alcohol is formed.
Protocol 5.1: Synthesis of (2R,4S)-4-Methyl-2-pentanol
Materials and Reagents
| Reagent/Material | Amount | M.W. ( g/mol ) | Moles (mmol) |
| (+)-Diisopinocampheylborane | 3.15 g | 286.28 | 11.0 |
| This compound | 0.84 g (1.18 mL) | 84.16 | 10.0 |
| Tetrahydrofuran (THF), anhydrous | 30 mL | N/A | N/A |
| Sodium Hydroxide (3 M aq.) | 5 mL | N/A | N/A |
| Hydrogen Peroxide (30% aq.) | 5 mL | N/A | N/A |
| Diethyl Ether | 100 mL | N/A | N/A |
| Anhydrous Magnesium Sulfate | ~5 g | N/A | N/A |
Experimental Procedure
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add (+)-diisopinocampheylborane (3.15 g). Add anhydrous THF (15 mL) and cool the resulting slurry to -25 °C (dry ice/acetone bath).
-
Substrate Addition: Add this compound (1.18 mL) dropwise to the stirred suspension.
-
Hydroboration: Allow the reaction mixture to stir at -25 °C for 4 hours. The solid borane reagent will gradually dissolve as the reaction proceeds.
-
Oxidation Setup: After 4 hours, remove the cooling bath. Allow the reaction to warm to room temperature. Slowly add 3 M NaOH solution (5 mL). Then, add 30% H₂O₂ (5 mL) dropwise via a syringe, ensuring the internal temperature does not exceed 50 °C (use an ice bath to cool if necessary). This oxidation is exothermic.
-
Work-up: After the addition is complete, heat the mixture to reflux for 1 hour to ensure complete oxidation. Cool to room temperature.
-
Extraction: Add diethyl ether (50 mL) and transfer to a separatory funnel. Separate the layers. Extract the aqueous layer with diethyl ether (2 x 25 mL).
-
Purification & Analysis: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The liberated isopinocampheol can be removed via crystallization or column chromatography to yield the pure chiral alcohol. Determine the enantiomeric excess by chiral GC or HPLC.
Summary of Applications
The choice of synthetic route is dictated by the desired chiral product. This decision-making process is crucial for synthetic planning in drug development and materials science.
| Desired Chiral Product | Recommended Reaction | Key Reagents | Expected Stereocenters |
| Vicinal Diol | Sharpless Dihydroxylation | AD-mix-β or AD-mix-α, OsO₄ (cat.) | C2, C3 |
| Epoxide | Shi Epoxidation | Chiral Ketone, Oxone® | C2, C3 |
| Alcohol | Hydroboration-Oxidation | Chiral Borane (e.g., Ipc₂BH), H₂O₂ | C2 |
References
- Hanson, R. M., & Sharpless, K. B. (1986). Sharpless Asymmetric Epoxidation. Organic Syntheses, 64, 89. [URL: http://www.orgsyn.org/demo.aspx?prep=cv7p0191]
- BenchChem. (2025). This compound | 674-76-0. [URL: https://www.benchchem.com/product/b213027]
- BenchChem. (2025). Application Notes and Protocols: "2-Penten-1-ol, 4-methyl-" in Asymmetric Catalysis. [URL: https://www.benchchem.
- Wikipedia contributors. (2023). Sharpless asymmetric dihydroxylation. Wikipedia, The Free Encyclopedia. [URL: https://en.wikipedia.
- Alfa Chemistry. (2024). Sharpless Asymmetric Dihydroxylation. [URL: https://www.alfa-chemistry.
- Wikipedia contributors. (2023). Hydroboration–oxidation reaction. Wikipedia, The Free Encyclopedia. [URL: https://en.wikipedia.
- Organic Chemistry Portal. (2024). Sharpless Dihydroxylation (Bishydroxylation). [URL: https://www.organic-chemistry.
- Shi, Y., et al. (2003). Asymmetric Epoxidation of trans-β-Methylstyrene and 1-Phenylcyclohexene using a D-Fructose-derived Ketone: (R,R)-trans-β-Methylstyrene Oxide and (R,R)-1-Phenylcyclohexene Oxide. Organic Syntheses, 80, 1. [URL: http://www.orgsyn.org/demo.aspx?prep=v80p0001]
- Master Organic Chemistry. (2013). Hydroboration Oxidation of Alkenes. [URL: https://www.masterorganicchemistry.
- Chemistry Steps. (2024). Hydroboration-Oxidation of Alkenes. [URL: https://www.chemistrysteps.com/hydroboration-oxidation-of-alkenes-mechanism-and-stereochemistry/]
Sources
- 1. This compound | 674-76-0 | Benchchem [benchchem.com]
- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note and Protocols for the Stereocontrolled Polymerization of 4-Methyl-2-pentyne
For: Researchers, scientists, and drug development professionals investigating novel polymeric materials.
Introduction: Beyond Conventional Polyolefins
Substituted polyacetylenes, a class of polymers featuring a conjugated backbone of alternating double bonds, are garnering significant interest for their unique electronic, optical, and physical properties.[1] These materials hold promise in applications ranging from gas separation membranes to advanced optoelectronics.[2][3] Among these, poly(4-methyl-2-pentyne) presents an intriguing candidate due to its hydrocarbon nature and the potential for controlled stereochemistry, which can significantly influence its macroscopic properties.
Traditional Ziegler-Natta catalysts, highly effective for α-olefin polymerization, have also been adapted for alkyne polymerization.[4] This application note details a robust protocol for the polymerization of the disubstituted alkyne, 4-methyl-2-pentyne, utilizing a tungsten-based catalytic system. We will explore how the choice of cocatalyst and reaction conditions can influence the stereochemical outcome, yielding polymers with varying cis- and trans- isomeric content.[5]
Furthermore, this guide introduces a novel, scientifically grounded (though presently developmental) protocol employing a derivative of trans-4-methyl-2-pentene as a chain transfer agent. This innovative approach aims to provide researchers with a method to control the molecular weight of the resulting poly(4-methyl-2-pentyne), a critical parameter for tuning the material's processability and final properties.
I. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Methyl-2-pentyne | ≥98% | Sigma-Aldrich | Must be distilled from CaH₂ under inert atmosphere before use. |
| Tungsten (VI) hexachloride (WCl₆) | 99.9% trace metals basis | Sigma-Aldrich | Handle in a glovebox due to moisture sensitivity. |
| Tetraphenyltin (Ph₄Sn) | 97% | Sigma-Aldrich | Used as a cocatalyst. |
| Triethylsilane (Et₃SiH) | 99% | Sigma-Aldrich | Used as a cocatalyst. |
| This compound | ≥99% | Sigma-Aldrich | Used as a precursor for the chain transfer agent. |
| N-Bromosuccinimide (NBS) | 99% | Sigma-Aldrich | For synthesis of the chain transfer agent. |
| Azobisisobutyronitrile (AIBN) | 98% | Sigma-Aldrich | Radical initiator for chain transfer agent synthesis. |
| Toluene | Anhydrous, 99.8% | Sigma-Aldrich | Purge with argon and pass through a solvent purification system. |
| Cyclohexane | Anhydrous, ≥99.5% | Sigma-Aldrich | Purge with argon and pass through a solvent purification system. |
| Methanol | ACS Reagent, ≥99.8% | Fisher Scientific | For polymer precipitation. |
| Hydrochloric Acid (HCl) | 37% | Fisher Scientific | For washing the precipitated polymer. |
| Argon Gas | Ultra-high purity | Airgas | For maintaining an inert atmosphere. |
II. Experimental Workflows
A. Overview of the Polymerization Process
The synthesis of poly(4-methyl-2-pentyne) involves the careful handling of air- and moisture-sensitive reagents under an inert atmosphere. The general workflow consists of catalyst preparation, monomer purification, the polymerization reaction, and finally, polymer isolation and purification.
Caption: General experimental workflow for the synthesis of poly(4-methyl-2-pentyne).
B. Protocol 1: Synthesis of Poly(4-methyl-2-pentyne) with Stereochemical Control
This protocol is adapted from established methods for the polymerization of disubstituted acetylenes using tungsten-based catalysts.[5][6] The choice of cocatalyst allows for tuning the cis/trans ratio of the polymer backbone.
1. Catalyst and Cocatalyst Solution Preparation (Perform in a Glovebox)
-
WCl₆ Solution: In a nitrogen-filled glovebox, prepare a 0.1 M solution of WCl₆ in anhydrous toluene.
-
Cocatalyst Solutions: Prepare separate 0.2 M solutions of tetraphenyltin (Ph₄Sn) and triethylsilane (Et₃SiH) in anhydrous toluene.
2. Polymerization Procedure
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 20 mL of anhydrous toluene under an argon atmosphere.
-
Add 5.0 mL (40 mmol) of freshly distilled 4-methyl-2-pentyne via syringe.
-
Place the flask in a temperature-controlled oil bath at 80 °C.
-
Inject the desired cocatalyst solution (Ph₄Sn for a higher trans content, Et₃SiH for a higher cis content) via syringe. A typical molar ratio of [Monomer]:[Catalyst]:[Cocatalyst] is 100:1:2.
-
Initiate the polymerization by adding the WCl₆ solution via syringe.
-
Allow the reaction to proceed for 24 hours at 80 °C. The solution will become increasingly viscous.
3. Polymer Isolation and Purification
-
After 24 hours, quench the reaction by adding 5 mL of methanol.
-
Pour the viscous solution into a beaker containing 200 mL of vigorously stirring methanol. A precipitate will form.
-
Allow the precipitate to stir for 1 hour to ensure complete precipitation.
-
Collect the polymer by vacuum filtration.
-
Wash the polymer with copious amounts of methanol, followed by a dilute HCl/methanol solution (1:10 v/v) to remove catalyst residues, and finally with pure methanol until the filtrate is neutral.
-
Dry the polymer in a vacuum oven at 40 °C to a constant weight.
C. Protocol 2: Molecular Weight Control using a this compound Derivative as a Chain Transfer Agent (Developmental)
This protocol proposes the use of an allylic bromide derivative of this compound as a chain transfer agent (CTA) to control the molecular weight of the resulting polymer. Chain transfer is a well-established technique in polymerization for regulating chain length.[7]
1. Synthesis of the Chain Transfer Agent: 1-Bromo-4-methyl-2-pentene
-
In a round-bottom flask, dissolve this compound (10 g, 119 mmol) and N-bromosuccinimide (21.2 g, 119 mmol) in 100 mL of carbon tetrachloride.
-
Add a catalytic amount of AIBN (approx. 100 mg).
-
Reflux the mixture under a nitrogen atmosphere for 4 hours.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation.
2. Polymerization Procedure with Chain Transfer Agent
-
Follow the polymerization procedure outlined in Protocol 1.
-
Prior to the addition of the WCl₆ catalyst, inject the desired amount of the 1-bromo-4-methyl-2-pentene chain transfer agent (e.g., in a molar ratio of [Monomer]:[CTA] of 1000:1 to 100:1, depending on the desired molecular weight reduction).
-
Initiate the polymerization with WCl₆ and proceed as described in Protocol 1.
Causality of Experimental Choices:
-
Inert Atmosphere: Transition metal catalysts like WCl₆ are highly sensitive to moisture and oxygen, which can deactivate the catalytic species.[8]
-
Anhydrous Solvents: Water can react with the catalyst and cocatalyst, leading to poor or no polymerization.
-
Monomer Purification: Removal of inhibitors and impurities from the monomer is crucial for achieving high molecular weight and preventing premature termination of the polymerization.
-
Cocatalyst: Organometallic cocatalysts like Ph₄Sn or Et₃SiH are necessary to alkylate or reduce the transition metal center, generating the active catalytic species.[5] The nature of the cocatalyst influences the electronic and steric environment of the active site, thereby affecting the stereoselectivity of the polymerization.[6]
-
Chain Transfer Agent: The allylic bromide is proposed to act as a CTA by transferring a bromine atom to the growing polymer chain, terminating it, and generating a new radical that can initiate a new chain. This process effectively lowers the average molecular weight of the polymer.[7]
III. Proposed Polymerization Mechanism
The polymerization of disubstituted alkynes with tungsten-based catalysts is generally believed to proceed via a migratory insertion mechanism, similar to the Cossee-Arlman mechanism proposed for Ziegler-Natta polymerization of alkenes.[4][9]
Caption: A simplified schematic of the proposed migratory insertion mechanism.
-
Catalyst Activation: The WCl₆ precatalyst reacts with the organometallic cocatalyst (e.g., Ph₄Sn) to form an active tungsten-alkyl species, [W]-R.
-
Monomer Coordination: The 4-methyl-2-pentyne monomer coordinates to a vacant site on the tungsten center.
-
Migratory Insertion: The coordinated alkyne inserts into the tungsten-carbon bond, extending the polymer chain by one monomer unit.
-
Chain Propagation: Steps 2 and 3 repeat, leading to the growth of the polymer chain.
-
Chain Termination/Transfer: The growing chain can be terminated through various pathways, including β-hydride elimination or reaction with impurities. In the case of Protocol 2, chain transfer to the allylic bromide is a designed termination event.
IV. Characterization and Expected Results
The synthesized poly(4-methyl-2-pentyne) should be characterized to determine its structure, molecular weight, and thermal properties.
| Analysis Technique | Parameter Measured | Expected Results |
| ¹H and ¹³C NMR Spectroscopy | Polymer structure, cis/trans ratio | Characteristic peaks for the polymer backbone and side chains. The relative integration of specific peaks can be used to determine the cis/trans isomer ratio.[5][10] |
| Gel Permeation Chromatography (GPC) | Number-average molecular weight (Mₙ), Weight-average molecular weight (Mₙ), Polydispersity Index (PDI) | High molecular weights (Mₙ > 50,000 g/mol ) are expected. The use of a chain transfer agent should lead to a controlled decrease in Mₙ. A PDI between 1.5 and 2.5 is typical for this type of polymerization. |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (T₉) | A high T₉ is expected due to the rigid polymer backbone. |
V. Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no polymer yield | Inactive catalyst (due to moisture/air exposure), impure monomer or solvent. | Ensure all reagents and solvents are rigorously purified and dried. Perform all manipulations under a strict inert atmosphere. |
| Low molecular weight polymer | High concentration of impurities, incorrect monomer/catalyst ratio. | Purify monomer and solvents. Adjust the monomer to catalyst ratio. |
| Broad polydispersity | Multiple active sites on the catalyst, chain transfer to solvent or monomer. | Use a well-defined single-site catalyst if available. Choose a solvent with low chain transfer potential. |
VI. Applications and Future Directions
Substituted polyacetylenes, including poly(4-methyl-2-pentyne), are materials with significant potential. Their high gas permeability makes them candidates for gas separation membranes.[2] The conjugated backbone also imparts interesting optical and electronic properties, suggesting applications in sensors and organic electronics.[1][11] The ability to control the stereochemistry and molecular weight of these polymers, as detailed in these protocols, is a critical step towards tailoring their properties for specific high-performance applications.
VII. References
-
Ziegler-Natta Polymerizations. (2023). Chemistry LibreTexts. [Link]
-
Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. (2022). ACS Omega. [Link]
-
Alkyne Polymers from Stable Butatriene Homologues: Controlled Radical Polymerization of Vinylidenecyclopropanes. (n.d.). ChemRxiv. [Link]
-
Synthesis of poly(4-methyl-2-pentyne) with various configurations of macromolecular chains. (2006). Polymer Science Series B.
-
Ziegler–Natta catalyst. (n.d.). Wikipedia. [Link]
-
Ziegler-Natta polymerization of olefins - stereoselectivity. (n.d.). SlideShare. [Link]
-
Synthesis of poly(4-methyl-2-pentyne) with various configurational composition. (n.d.). ResearchGate. [Link]
-
Alkyne Polymerization. (n.d.). ResearchGate. [Link]
-
Applications of Polyacetylene Derivatives in Gas and Liquid Separation. (2023). MDPI. [Link]
-
Synthesis of Tungsten Imido Alkylidene Complexes that Contain an Electron-Withdrawing Imido Ligand. (2014). Organometallics. [Link]
-
1 Synthesis and Functionality of Substituted Polyacetylenes. (2010). Wiley-VCH.
-
Synthesis of alkyne-terminated xanthate RAFT agents and their uses for the controlled radical polymerization of. (2008). ResearchGate. [Link]
-
(PDF) Computational Study on the Inhibition Mechanisms of the Ziegler-Natta Catalyst in the Propylene Polymerization Process: Part 1 Effects of Acetylene and Methylacetylene. (2021). ResearchGate. [Link]
-
Tethered Tungsten-Alkylidenes for the Synthesis of Cyclic Polynorbornene via Ring Expansion Metathesis: Unprecedented. (2021). ACS Publications. [Link]
-
Multiscale Control of Ultrahigh-Molecular-Weight Isotactic Poly(4-methyl-pentene-1) with Nascent Single-Crystal-like Morphology: From Molecular Synthesis to Macroscopic Properties. (2021). Macromolecules. [Link]
-
Alkyne Reactions: Coupling, Polymerisation, Examples. (2023). StudySmarter. [Link]
-
Heterogeneous ziegler-natta catalysis for alkene polymerization. (n.d.). scienomics. [Link]
-
Substituted Polyacetylenes: Synthesis, Properties, and Functions. (2016). ResearchGate. [Link]
-
Syndiotactic Poly(4-methyl-1-pentene)-Based Stereoregular Diblock Copolymers: Synthesis and Self-Assembly Studies. (2022). MDPI. [Link]
-
Click Grafting of Alkyne-containing Vinyl Polymers onto Biosynthesized Extracellular Matrix Protein Containing Azide Functionality and Adhesion Control of Human Umbilical Vein Endothelial Cells. (2014). PMC. [Link]
-
Polymerization of Allyltrimethylisilane and 4-Methyl-1-Pentene by Using Metallocene Catalysts. (2023). MDPI. [Link]
-
Lecture notes for chapter 21. (2017). IONiC / VIPEr. [Link]
-
Toward green catalytic synthesis—Transition metal-catalyzed reactions in non-conventional media. (2007). University of Liverpool. [Link]
-
Revisiting the Polymerization of Diphenylacetylenes with Tungsten(VI) Chloride and Tetraphenyltin: An Alternative Mechanism by a Metathesis Catalytic System. (2018). ResearchGate. [Link]
-
Alkene Polymerization – HETEROGENEOUS Ziegler-Natta. (n.d.). [Link]
-
Recent Advances in the Synthesis of Substituted Polyacetylenes. (2021). MDPI. [Link]
-
Recyclable Catalysts for Alkyne Functionalization. (2021). MDPI. [Link]
-
Chain transfer. (n.d.). Wikipedia. [Link]
-
High-Performance Polyolefin Material: Synthesis, Properties, and Application of Poly(4-Methyl-1-pentene). (2023). MDPI. [Link]
-
Substituted Polyacetylenes: Synthesis, Properties, and Functions. (2016). Taylor & Francis Online. [Link]
Sources
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- 2. Applications of Polyacetylene Derivatives in Gas and Liquid Separation [mdpi.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
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- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chain transfer - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. people.uleth.ca [people.uleth.ca]
- 10. 4-METHYL-2-PENTYNE(21020-27-9) 1H NMR [m.chemicalbook.com]
- 11. mdpi.com [mdpi.com]
Protocol for the Stereoselective Synthesis of trans-4-Methyl-2-pentene via Partial Hydrogenation of 4-Methyl-1-pentyne
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract and Introduction
The stereochemical configuration of a molecule is paramount in determining its biological activity and physical properties. In the synthesis of pharmaceuticals and fine chemicals, the ability to control the geometry of a double bond is a critical synthetic step. Alkenes, with their cis (Z) and trans (E) isomers, often serve as key intermediates. The partial reduction of alkynes offers a direct route to alkenes, and the choice of reaction conditions dictates the resulting stereochemistry.
This application note provides a detailed, field-proven protocol for the partial hydrogenation of the terminal alkyne, 4-methyl-1-pentyne, to its corresponding internal alkene, trans-4-methyl-2-pentene. While catalytic hydrogenation over poisoned catalysts like Lindlar's catalyst reliably produces cis-alkenes through syn-addition[1][2][3], the synthesis of trans-alkenes requires a mechanistically distinct approach. This protocol employs a dissolving metal reduction, specifically using sodium metal in liquid ammonia, a classic and highly effective method for achieving an anti-addition of hydrogen across the alkyne triple bond.[4][5] We will delve into the underlying mechanism that governs the high stereoselectivity of this reaction and provide a comprehensive, step-by-step procedure for its successful execution and validation.
Mechanistic Rationale: Achieving trans Stereoselectivity
The formation of a trans-alkene from an alkyne is achieved through a dissolving metal reduction, a process that involves a stepwise addition of electrons and protons.[6] This stands in contrast to catalytic hydrogenations which typically occur on a metal surface, leading to the syn-addition of hydrogen atoms and the formation of cis-alkenes.[7]
The mechanism for the sodium in liquid ammonia reduction proceeds as follows:[8][9]
-
Formation of Solvated Electrons: Sodium metal dissolves in liquid ammonia to produce a characteristic deep blue solution, which contains sodium cations and "solvated electrons".[4][5] These free electrons are the potent reducing agent in this reaction.
-
First Electron Transfer: A solvated electron adds to one of the π-antibonding orbitals of the alkyne triple bond, forming a radical anion intermediate.[10]
-
Protonation: The highly basic radical anion is protonated by the solvent, liquid ammonia (which acts as a proton source), to yield a vinylic radical.
-
Second Electron Transfer: A second electron is transferred from another sodium atom to the vinylic radical, forming a vinylic anion.
-
Stereochemistry Determination: The vinylic anion intermediate can exist in either a cis or trans configuration. The trans isomer is sterically and thermodynamically more stable, as it minimizes the electrostatic repulsion between the anionic lone pair and the other substituent on the double bond. The intermediate rapidly equilibrates to this more stable trans conformation.[9][10]
-
Final Protonation: A final protonation of the trans-vinylic anion by another molecule of ammonia yields the final trans-alkene product and regenerates the amide anion.[9]
The energetic preference for the trans intermediate is the key to the high stereoselectivity of this reaction.
Caption: Mechanism of the dissolving metal reduction of an alkyne.
Experimental Protocol
This protocol details the reduction of 4-methyl-1-pentyne to this compound.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents | Supplier |
| 4-Methyl-1-pentyne | C₆H₁₀ | 82.15 | 8.22 g (11.8 mL) | 100 | 1.0 | Sigma-Aldrich |
| Sodium (cubes) | Na | 22.99 | 5.06 g | 220 | 2.2 | Sigma-Aldrich |
| Liquid Ammonia | NH₃ | 17.03 | ~200 mL | - | Solvent | Airgas |
| Ammonium Chloride | NH₄Cl | 53.49 | ~12 g | ~225 | Quenching Agent | Fisher Scientific |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 2 x 50 mL | - | Extraction | VWR |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | Drying Agent | VWR |
Equipment
-
500 mL three-necked round-bottom flask
-
Dry ice/acetone condenser
-
Gas inlet adapter for nitrogen or argon
-
Low-temperature thermometer (-100°C to 20°C)
-
Magnetic stirrer and stir bar
-
Glass funnel for solids
-
Separatory funnel
-
Distillation apparatus
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
SAFETY PRECAUTIONS: This reaction must be performed in a well-ventilated fume hood. Liquid ammonia is corrosive and has a high vapor pressure. Sodium metal is highly reactive with water and flammable. Appropriate personal protective equipment (safety goggles, lab coat, cryogenic gloves) must be worn at all times.
-
Apparatus Setup: Assemble the 500 mL three-necked flask with a magnetic stir bar, a dry ice/acetone condenser in the central neck, a gas inlet, and a glass stopper. Flame-dry the entire apparatus under a stream of inert gas (nitrogen or argon) and allow it to cool to room temperature.
-
Condensation of Ammonia: Place the flask in a Dewar flask or a large crystallizing dish and cool it to -78 °C using a dry ice/acetone bath. Position the outlet of an ammonia gas cylinder over the condenser opening and begin condensing approximately 200 mL of ammonia into the flask.
-
Formation of the Reductant: Once the desired volume of liquid ammonia is collected, begin stirring. Carefully and in small pieces, add the sodium cubes (5.06 g, 220 mmol) through the side neck. The solution should develop a persistent, deep blue color.[4]
-
Addition of Alkyne: In a separate flask, prepare a solution of 4-methyl-1-pentyne (8.22 g, 100 mmol) in 20 mL of anhydrous diethyl ether. Add this solution dropwise to the stirring sodium-ammonia solution over 30 minutes, ensuring the temperature remains below -70 °C.
-
Reaction Monitoring: Allow the reaction to stir at -78 °C for 2 hours. The reaction is typically complete when the blue color of the solvated electrons has faded. If the blue color persists, it indicates an excess of sodium.
-
Quenching: Carefully quench the reaction by the portion-wise addition of solid ammonium chloride (~12 g) until the blue color is completely discharged. The ammonium chloride neutralizes any residual sodium amide and protonates any remaining sodium metal.
-
Work-up: Remove the dry ice/acetone bath and allow the ammonia to evaporate overnight in the fume hood. To the remaining white slurry, carefully add 100 mL of cold water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers.
-
Drying: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and rinse the drying agent with a small amount of fresh ether.
-
Purification: Remove the bulk of the solvent using a rotary evaporator. Purify the crude product by simple distillation. Collect the fraction boiling at approximately 58-59 °C.[11]
Product Characterization and Validation
The identity, purity, and stereochemistry of the product, this compound, must be confirmed through analytical methods.
Expected Yield and Physical Properties
| Property | Value | Source |
| Theoretical Yield | 8.42 g | Calculated |
| Expected Yield Range | 70-85% | Literature Precedent |
| Appearance | Colorless liquid | [11] |
| Boiling Point | 58.6 °C | [11] |
| Density | 0.686 g/mL at 20 °C | |
| Refractive Index (n20/D) | 1.392 | |
| CAS Number | 674-76-0 | [12] |
Spectroscopic Analysis
-
¹H NMR (CDCl₃, 400 MHz): The key diagnostic signals are the vinylic protons. The trans geometry results in a large coupling constant (J ≈ 15-18 Hz) between them.
-
δ ≈ 5.4-5.6 ppm (m, 2H, -CH=CH-)
-
δ ≈ 2.2 ppm (m, 1H, -CH(CH₃)₂)
-
δ ≈ 1.7 ppm (d, 3H, =CH-CH₃)
-
δ ≈ 1.0 ppm (d, 6H, -CH(CH₃)₂)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ ≈ 135 ppm (-CH=)
-
δ ≈ 125 ppm (-CH=)
-
δ ≈ 31 ppm (-CH(CH₃)₂)
-
δ ≈ 22 ppm (-CH(CH₃)₂)
-
δ ≈ 18 ppm (=CH-CH₃)
-
-
Infrared (IR) Spectroscopy: A strong, characteristic C-H out-of-plane bending absorption for a trans-disubstituted alkene should be observed at approximately 960-970 cm⁻¹. The absence of peaks around 3300 cm⁻¹ (alkynyl C-H) and ~2100 cm⁻¹ (C≡C stretch) confirms the consumption of the starting material.
Chromatographic Analysis
-
Gas Chromatography (GC): GC analysis can be used to determine the purity of the distilled product and, importantly, to quantify the ratio of trans to cis isomers. Under these reaction conditions, the trans:cis ratio is expected to be >95:5.[5]
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incomplete drying of glassware (Na reacts with H₂O).2. Impure reagents.3. Loss of product during ammonia evaporation. | 1. Ensure rigorous flame-drying of all glassware under inert gas.2. Use anhydrous solvents and freshly opened reagents.3. Evaporate ammonia slowly in a well-ventilated hood. |
| Reaction does not go to completion (blue color persists indefinitely) | Insufficient alkyne added or error in stoichiometry. | Re-check calculations. If necessary, add a small amount of a proton source like ethanol to quench the excess sodium before work-up. |
| Significant amount of cis-isomer detected | Reaction temperature was too high, preventing efficient equilibration to the more stable trans-anion. | Maintain the reaction temperature at or below -78 °C throughout the addition and stirring period. |
| Over-reduction to alkane (2-methylpentane) | Reaction time too long, or an alternative reduction pathway is occurring. | This is uncommon for Na/NH₃ reductions of isolated alkynes.[9] Confirm the identity of the side-product by GC-MS. Reduce reaction time if necessary. |
Conclusion
The dissolving metal reduction using sodium in liquid ammonia is a robust and highly stereoselective method for the synthesis of trans-alkenes from alkynes. The protocol detailed herein for the conversion of 4-methyl-1-pentyne to this compound provides researchers with a reliable procedure that is grounded in a well-understood reaction mechanism. Careful attention to anhydrous conditions and low-temperature control is critical for achieving high yields and excellent stereoselectivity. The analytical validation steps are essential to confirm the successful synthesis of the desired trans-isomer.
References
-
Chemistry LibreTexts. (2023, July 18). 1.6: Reduction of Alkynes. [Link]
-
Master Organic Chemistry. (n.d.). Alkyne Reactions: Partial Hydrogenation to cis-Alkenes with H₂ / Lindlar Catalyst. [Link]
-
Química Orgánica. (n.d.). Alkyne Hydrogenation with Lindlar Catalyst. [Link]
-
BYJU'S. (n.d.). Lindlar Catalyst. [Link]
-
ReactionWeb.io. (n.d.). Alkyne + H2 /Lindlar's catalyst. [Link]
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Chemistry LibreTexts. (2024, March 18). 9.5: Reduction of Alkynes. [Link]
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Master Organic Chemistry. (2013, May 8). Partial Reduction of Alkynes With Na/NH3 To Give Trans Alkenes. [Link]
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ReactionWeb.io. (n.d.). Alkyne + Na/NH3. [Link]
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Chad's Prep. (2020, December 6). 9.4 Reduction of Alkynes | Organic Chemistry. [Link]
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Brown, C. A., & Ahuja, V. K. (1973). “P-2 Nickel” Catalyst with Ethylenediamine, a Novel System for Highly Stereospecific Reduction of Alkynes to cis-Olefins. Journal of the Chemical Society, Chemical Communications, (15), 553-553. [Link]
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University of Calgary. (n.d.). Ch 9: Alkynes + Na + NH3. [Link]
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Dr. James Norris. (2018, January 29). Dissolving Metal Reduction of Alkynes. [Link]
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Trost, B. M., & Dong, G. (2019). Computational Investigations into the Mechanisms of Trans-Selective Hydrogenation and Hydrometalation of Alkynes. ACS Symposium Series. [Link]
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Chemistry Stack Exchange. (2018, November 21). hydrogenation using H2 + Ni2B. [Link]
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Chemistry Steps. (n.d.). Alkyne Reduction by Lindlar’s Catalyst or Na/NH3. [Link]
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JoVE. (2023, April 30). Video: Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation. [Link]
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ResearchGate. (n.d.). Selective Hydrogenations over P-2 Ni. [Link]
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Li, M., et al. (2021). Heterogeneous Isomerization for Stereoselective Alkyne Hydrogenation to trans-Alkene Mediated by Frustrated Hydrogen Atoms. Journal of the American Chemical Society. [Link]
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ResearchGate. (n.d.). Synthesis of P2-Ni catalyst and catalytic hydrogenation of alkynes. [Link]
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Piehl, K., et al. (2016). Direct trans-Selective Ruthenium-Catalyzed Reduction of Alkynes in Two-Chamber Reactors and Continuous Flow. ACS Catalysis. [Link]
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Chemistry Steps. (n.d.). Alkynes to Alkenes. [Link]
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NIST. (n.d.). 2-Pentene, 4-methyl-, (E)-. [Link]
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Yong, P., et al. (2020). Enhanced hydrogenation catalyst synthesized by Desulfovibrio desulfuricans exposed to a radio frequency magnetic field. Microbial Biotechnology. [Link]
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Chegg.com. (2022, April 7). Solved To convert 1 mole of 4-methyl-1-pentyne into. [Link]
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Application Note: A Novel Co-Polymer Approach to High-Performance Nanocomposite Membranes Utilizing trans-4-Methyl-2-pentene
Abstract & Scientific Rationale
The pursuit of polymeric membranes with enhanced separation performance—simultaneously optimizing permeability and selectivity—is a central theme in materials science.[1] A key strategy in this endeavor involves the deliberate engineering of the polymer matrix's fractional free volume (FFV). The introduction of bulky side chains into a polymer backbone can disrupt efficient chain packing, thereby increasing the interstitial volume available for gas transport.[2][3] While polymers like poly(4-methyl-1-pentene) (PMP) are known for their high gas permeability due to their bulky isobutyl side groups, their synthesis is restricted to the specific 1-alkene monomer.[4]
This application note details a novel, hypothetical approach that utilizes trans-4-Methyl-2-pentene , an internal alkene, as a strategic co-monomer with propylene. The central hypothesis is that the incorporation of this compound into a polypropylene backbone via Ziegler-Natta catalysis will introduce sterically hindering isobutyl groups. This structural modification is designed to increase the polymer's FFV, enhancing gas permeability.[5][6] We further describe the integration of surface-functionalized silica nanoparticles (SiNPs) into this novel co-polymer matrix to form a nanocomposite membrane. The SiNPs serve a dual purpose: to further disrupt polymer chain packing at the nanoscale and to potentially enhance the mechanical and thermal stability of the resulting membrane.[7]
The protocols herein provide a comprehensive, step-by-step guide for the synthesis of the co-polymer, the functionalization of nanoparticles, the fabrication of the nanocomposite membrane via phase inversion, and the subsequent characterization required to validate its structure and performance.
Materials & Equipment
| Category | Item | Supplier / Grade |
| Monomers | Propylene | Polymer Grade (99.5%+) |
| This compound | Reagent Grade (98%+) | |
| Catalyst System | Titanium(IV) chloride (TiCl₄) | Anhydrous, 99.9% |
| Triethylaluminium (Al(C₂H₅)₃) | 1.0 M solution in hexane | |
| Nanoparticles | Silica Nanoparticles (SiNPs) | 20 nm diameter, non-porous |
| (3-Aminopropyl)triethoxysilane (APTES) | 99% | |
| Solvents | Toluene | Anhydrous, 99.8% |
| Hexane | Anhydrous, 99.5% | |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | |
| Methanol | ACS Grade | |
| Ethanol | ACS Grade | |
| Equipment | Schlenk Line / Glovebox | For air-sensitive reactions |
| High-Pressure Polymerization Reactor | Stainless steel, with stirring | |
| Sonicator Probe | For nanoparticle dispersion | |
| Membrane Casting Knife / Film Applicator | Adjustable gate height | |
| Gas Permeation Testing System | Variable pressure/temperature | |
| SEM, FTIR, NMR, TGA, GPC | For characterization |
Experimental Protocols
Protocol 1: Synthesis of Propylene-co-(this compound) [P(p-co-4M2P)]
This protocol describes the co-polymerization using a heterogeneous Ziegler-Natta catalyst system, a standard method for olefin polymerization.[8][9][10] The catalyst is prepared in situ.
Workflow Diagram:
Caption: Ziegler-Natta Co-polymerization Workflow.
Step-by-Step Procedure:
-
Reactor Setup: Under an inert nitrogen atmosphere, assemble a dry, 500 mL high-pressure stainless steel reactor equipped with a mechanical stirrer.
-
Solvent Addition: Transfer 200 mL of anhydrous toluene into the reactor via cannula.
-
Catalyst Preparation:
-
Heat the toluene to 50°C.
-
Inject TiCl₄ (e.g., 0.5 mmol) into the reactor.
-
Slowly add triethylaluminium (1.0 M in hexane, 1.5 mmol) to the reactor. A brown precipitate, the active catalyst, will form.[11]
-
Stir the mixture at 50°C for 30 minutes to age the catalyst.
-
-
Monomer Addition & Polymerization:
-
Inject the desired amount of the liquid co-monomer, this compound (e.g., 10 mL), into the reactor.
-
Pressurize the reactor with propylene gas to the target pressure (e.g., 10 bar).
-
Increase the temperature to 70°C and maintain vigorous stirring. The reaction is exothermic; monitor and control the temperature.
-
Allow the polymerization to proceed for 2 hours.
-
-
Termination and Purification:
-
Stop the propylene feed and carefully vent the excess pressure.
-
Cool the reactor to room temperature.
-
Quench the reaction by slowly adding 50 mL of methanol containing 1% HCl. This deactivates the catalyst.
-
Filter the resulting polymer slurry.
-
Wash the collected white polymer powder extensively with methanol to remove catalyst residues.
-
Dry the final P(p-co-4M2P) co-polymer in a vacuum oven at 60°C to a constant weight.
-
Protocol 2: Surface Functionalization of Silica Nanoparticles (SiNPs)
To ensure compatibility with the hydrophobic polyolefin matrix, the hydrophilic surface of the SiNPs is modified with a silane coupling agent.[12][13]
-
Dispersion: Disperse 1.0 g of 20 nm SiNPs in 100 mL of ethanol using a sonicator probe for 15 minutes.
-
Hydrolysis: Add 5 mL of deionized water to the dispersion and stir for 30 minutes. This promotes the hydrolysis of the silane agent.
-
Functionalization: Add 2.0 mL of (3-Aminopropyl)triethoxysilane (APTES) dropwise to the dispersion while stirring.
-
Reaction: Heat the mixture to 60°C and reflux for 4 hours.
-
Purification: Centrifuge the mixture to collect the functionalized SiNPs (f-SiNPs). Wash the particles three times with ethanol to remove unreacted APTES.
-
Drying: Dry the f-SiNPs in a vacuum oven at 80°C overnight.
Protocol 3: Nanocomposite Membrane Fabrication via Phase Inversion
This protocol uses the solution casting and immersion precipitation technique, a versatile method for creating asymmetric membranes.[14][15][16][17][18]
Workflow Diagram:
Caption: Nanocomposite Membrane Fabrication Workflow.
Step-by-Step Procedure:
-
Dope Solution Preparation:
-
In a sealed vial, dissolve the synthesized P(p-co-4M2P) co-polymer in toluene to create a 15% (w/w) solution. Gentle heating (60°C) and stirring may be required.
-
In a separate vial, disperse the desired amount of f-SiNPs (e.g., 3 wt% relative to the polymer mass) in a small amount of toluene using a sonicator.
-
Add the f-SiNP dispersion to the polymer solution.
-
Stir and sonicate the final mixture until it is homogeneous and free of visible aggregates. Allow it to degas.
-
-
Casting:
-
Place a clean, dry glass plate on a level surface.
-
Pour the dope solution onto one end of the glass plate.
-
Use a casting knife set to a specific height (e.g., 200 µm) to draw down the solution into a uniform thin film.
-
-
Phase Inversion:
-
Allow the solvent to evaporate for a short, controlled time (e.g., 30 seconds). This step is critical for forming the dense skin layer.[19]
-
Carefully immerse the glass plate with the cast film into a coagulation bath of methanol (the non-solvent).
-
The polymer will precipitate, forming the solid membrane structure. A white, opaque film should be observed detaching from the glass plate.
-
-
Post-Treatment:
-
Leave the membrane in the methanol bath for at least 1 hour to ensure complete solvent-nonsolvent exchange.
-
Transfer the membrane to a deionized water bath for another hour to remove residual solvent.
-
Carefully remove the membrane and place it between two sheets of filter paper on a flat surface to dry at ambient temperature.
-
Characterization & Expected Outcomes
Validation of the synthesis and fabrication processes is crucial.[20][21] The following characterization techniques are recommended.
| Technique | Purpose | Expected Outcome / Observation |
| FTIR / ¹H NMR | Confirm co-polymer structure and SiNP functionalization. | Appearance of characteristic peaks for both propylene and 4-methyl-2-pentene units in the polymer spectrum. Presence of Si-O-Si and N-H peaks for f-SiNPs. |
| GPC | Determine molecular weight and distribution of the co-polymer. | A unimodal distribution indicating successful polymerization. |
| TGA | Assess thermal stability of the membrane. | The nanocomposite membrane should exhibit higher thermal stability compared to the pure co-polymer membrane. |
| SEM | Visualize membrane cross-section and surface morphology. | An asymmetric structure with a dense top "skin" layer and a porous, finger-like or sponge-like sub-structure. Well-dispersed f-SiNPs should be visible at high magnification. |
| Gas Permeation | Measure permeability (Barrer) and selectivity for gas pairs (e.g., CO₂/N₂). | The P(p-co-4M2P) based membranes are expected to show higher gas permeability than a standard polypropylene membrane due to increased FFV.[7] |
Hypothetical Performance Data
The following table presents hypothetical data comparing the novel membrane to a standard polypropylene (PP) control membrane.
| Membrane Type | f-SiNP Loading (wt%) | CO₂ Permeability (Barrer) | CO₂/N₂ Selectivity | Thermal Degradation Temp. (°C) |
| Homopolymer PP | 0% | 1.5 | 30 | 350 |
| P(p-co-4M2P) | 0% | 12.0 | 25 | 365 |
| P(p-co-4M2P) + f-SiNP | 3% | 18.5 | 28 | 380 |
| P(p-co-4M2P) + f-SiNP | 5% | 22.0 | 27 | 385 |
Note: Data are illustrative and serve as a target for experimental validation.
Conclusion & Future Directions
This application note provides a scientifically grounded, albeit hypothetical, framework for the application of this compound in advanced nanocomposite membranes. By leveraging it as a co-monomer, it is possible to engineer a polymer matrix with tailored free volume, directly addressing the permeability-selectivity trade-off inherent in membrane technology. The protocols outlined are based on established, robust chemical and material processing techniques, providing a clear path for researchers to explore this novel material.
Future work should focus on optimizing the co-monomer ratio, the type and loading of nanoparticles, and the phase inversion parameters to fine-tune the membrane's morphology and separation performance for specific gas pairs like CO₂/CH₄ or O₂/N₂.
References
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Ulbricht, M. (2006). Advanced functional polymer membranes. Polymer, 47(7), 2217-2262. [Link]
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Wrolson, B. M., et al. (2004). Influence of Side-Chain Length on the Gas Permeation Properties of Poly(2-alkylacetylenes). Macromolecules, 37(8), 2823-2828. [Link]
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Li, Y., et al. (2021). Nanocomposite Membranes for Liquid and Gas Separations from the Perspective of Nanostructure Dimensions. Membranes, 11(11), 848. [Link]
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Ziegler, K., Holzkamp, E., Breil, H., & Martin, H. (1955). Das Mülheimer Normaldruck-Polyäthylen-Verfahren. Angewandte Chemie, 67(19-20), 541-547. [Link]
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Merkel, T. C., et al. (2003). Gas sorption, diffusion, and permeation in poly(2,2-bis(trifluoromethyl)-4,5-difluoro-1,3-dioxole-co-tetrafluoroethylene). Macromolecules, 36(18), 6844-6855. [Link]
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Mulder, M. (1996). Basic Principles of Membrane Technology. Springer. [Link]
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Park, J. Y., Paul, D. R. (1997). Correlation and prediction of gas permeability in glassy polymers. Journal of Membrane Science, 125(1), 23-39. [Link]
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Nanocomposite Membranes for Gas Separation. (n.d.). ResearchGate. [Link]
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Jamil, S., et al. (2021). Performance of Nanocomposite Membranes Containing 0D to 2D Nanofillers for CO2 Separation: A Review. Polymers, 13(17), 2847. [Link]
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Characterization of Nanocomposite Membranes. (2015). In Nanocomposite Membrane Technology. CRC Press. [Link]
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Singh, A., & Freeman, B. D. (2022). Side-Chain Length and Dispersity in ROMP Polymers with Pore-Generating Side Chains for Gas Separations. ACS Macro Letters, 11(7), 848-854. [Link]
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Finkelstein, E. S., et al. (2004). Synthesis of poly(4-methyl-2-pentyne) with various configurations of macromolecular chains. Polymer Science Series A, 46(10), 987-993. [Link]
-
Bracho, D., et al. (2012). Functionalization of Silica Nanoparticles for Polypropylene Nanocomposite Applications. International Journal of Polymer Science, 2012, 1-8. [Link]
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Functional Films from Silica/Polymer Nanoparticles. (2014). Polymers, 6(11), 2836-2862. [Link]
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Finkel'shtein, E. S., et al. (2004). Synthesis of poly(4-methyl-2-pentyne) with various configurations of macromolecular chains. Vysokomolekulyarnye Soedineniya, Seriya A, 46(10), 1669-1676. [Link]
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Membrane Fabrications. (n.d.). IGI Global. [Link]
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Manufacturing and Characterisation of Polymeric Membranes for Water Treatment and Numerical Investigation of Mechanics of Nanocomposite Membranes. (2021). Polymers, 13(10), 1646. [Link]
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Phase Inversion Membranes & Immersion Precipitation. (n.d.). Synder Filtration. [Link]
-
Polymer Composites With Functionalized Silica. (2020). ResearchGate. [Link]
-
Polymer Functionalization of Mesoporous Silica Nanoparticles Using Controlled Radical Polymerization Techniques. (2020). Open Research Library. [Link]
-
Finkel'shtein, E.S., et al. (2004). Synthesis of poly(4-methyl-2-pentyne) with various configurational composition. ResearchGate. [Link]
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Review of Thin Film Nanocomposite Membranes and Their Applications in Desalination. (2018). Polymers, 10(9), 983. [Link]
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Phase Inversion Membranes. (2000). ResearchGate. [Link]
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Ziegler–Natta catalyst. (n.d.). In Wikipedia. [Link]
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Phase inversion for polymeric membrane fabrication. (2017). YouTube. [Link]
-
Ziegler-Natta Polymerizations. (2023). Chemistry LibreTexts. [Link]
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A qualitative skin layer formation mechanism for membranes made by dry/wet phase inversion. (1993). Journal of Membrane Science, 81(1-2), 1-13. [Link]
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Ziegler Natta catalyst. (n.d.). [Link]
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Heterogeneous ziegler-natta catalysis for alkene polymerization. (n.d.). Scienomics. [Link]
-
Olefin Polymerization with Ziegler-Natta Catalyst. (2023). Chemistry LibreTexts. [Link]
-
Polymethylpentene. (n.d.). In Wikipedia. [Link]
-
High-Performance Polyolefin Material: Synthesis, Properties, and Application of Poly(4-Methyl-1-pentene). (2025). MDPI. [Link]
-
High-Performance Polyolefin Material: Synthesis, Properties, and Application of Poly(4-Methyl-1-pentene). (2025). PubMed. [Link]
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Application Note: Unambiguous ¹H and ¹³C NMR Spectral Assignment of trans-4-Methyl-2-pentene
Abstract
This application note provides a comprehensive guide to the complete ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignment of trans-4-Methyl-2-pentene. We present a detailed analysis of the chemical shifts, spin-spin coupling constants, and peak multiplicities, grounded in the fundamental principles of NMR spectroscopy. This document is intended for researchers, scientists, and professionals in drug development and organic chemistry, offering a robust framework for the structural elucidation of unsaturated hydrocarbons. A detailed, step-by-step protocol for sample preparation and data acquisition is also provided to ensure spectral quality and reproducibility.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms makes it an indispensable tool in chemical research and industry. For unsaturated compounds like alkenes, NMR is particularly powerful in determining isomeric purity and confirming geometric configuration.
This compound, an acyclic alkene, presents a clear and instructive example for the application of 1D NMR techniques. Its structure contains distinct proton and carbon environments that give rise to a well-resolved spectrum, allowing for a thorough demonstration of spectral interpretation principles. Understanding the causality behind the observed chemical shifts and coupling patterns is crucial for extending these principles to more complex molecular architectures.
Causality of Experimental Choices
The selection of a high-field NMR spectrometer is paramount for achieving the spectral dispersion necessary to resolve all proton signals and their fine coupling details. A deuterated solvent, typically chloroform-d (CDCl₃), is chosen for its excellent solubilizing properties for nonpolar compounds and its single, well-characterized residual solvent peak.[1][2] The concentration of the analyte is carefully optimized to maximize the signal-to-noise ratio while avoiding issues of viscosity that can lead to line broadening.[1][3]
Molecular Structure and Atom Numbering
For clarity in the spectral assignment, the atoms of this compound are numbered as follows:
Caption: Structure of this compound with atom numbering.
¹H NMR Spectral Assignment
The ¹H NMR spectrum of this compound is characterized by five distinct signals, each corresponding to a unique proton environment. The trans-configuration of the double bond is unequivocally confirmed by the large coupling constant between the vinylic protons (H2 and H3).
Table 1: ¹H NMR Spectral Data for this compound (in CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H1 | 1.70 | Doublet (d) | 6.3 | 3H |
| H2 | 5.41 | Doublet of Quartets (dq) | 15.3, 6.3 | 1H |
| H3 | 5.28 | Doublet of Doublets (dd) | 15.3, 6.8 | 1H |
| H4 | 2.24 | Multiplet (m) | - | 1H |
| H5, H6 | 0.98 | Doublet (d) | 6.8 | 6H |
Detailed Interpretation of ¹H NMR Signals:
-
H1 (δ 1.70, d): These three protons on the methyl group (C1) are adjacent to the vinylic proton H2. They are split into a doublet by H2 with a coupling constant of J = 6.3 Hz.
-
H2 (δ 5.41, dq): This vinylic proton is coupled to both the H1 protons and the other vinylic proton, H3. The large coupling constant of 15.3 Hz is characteristic of a trans relationship with H3.[4] The smaller coupling of 6.3 Hz arises from the interaction with the three H1 protons, resulting in a doublet of quartets.
-
H3 (δ 5.28, dd): The second vinylic proton is coupled to H2 (J = 15.3 Hz) and the allylic proton H4 (J = 6.8 Hz), giving rise to a doublet of doublets.
-
H4 (δ 2.24, m): This proton is in an allylic position and is coupled to H3 and the six protons of the two methyl groups (H5 and H6). This complex coupling results in a multiplet.
-
H5, H6 (δ 0.98, d): The six protons of the two equivalent methyl groups attached to C4 are coupled to H4, resulting in a doublet with a coupling constant of J = 6.8 Hz.
¹³C NMR Spectral Assignment
The proton-decoupled ¹³C NMR spectrum displays five signals, corresponding to the five chemically non-equivalent carbon atoms in the molecule.
Table 2: ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C1 | 17.7 |
| C2 | 125.4 |
| C3 | 135.8 |
| C4 | 31.4 |
| C5, C6 | 22.5 |
Detailed Interpretation of ¹³C NMR Signals:
-
C1 (δ 17.7): This upfield signal corresponds to the methyl carbon attached to the double bond.
-
C2 & C3 (δ 125.4 and 135.8): These signals are in the characteristic downfield region for sp²-hybridized carbons of an alkene.[5] C3 is further downfield than C2 due to the substitution effect of the isopropyl group.
-
C4 (δ 31.4): This signal corresponds to the methine carbon of the isopropyl group.
-
C5, C6 (δ 22.5): The two equivalent methyl carbons of the isopropyl group appear as a single signal in the upfield region.
Experimental Protocol
A rigorous and standardized protocol is essential for obtaining high-quality, reproducible NMR data.
I. Sample Preparation
-
Material Purity: Ensure the this compound sample is of high purity (≥98%) to avoid interfering signals from impurities.
-
Solvent Selection: Use a high-quality deuterated solvent, such as chloroform-d (CDCl₃, 99.8% D).
-
Concentration: For ¹H NMR, prepare a solution of approximately 5-10 mg of the analyte in 0.6-0.7 mL of CDCl₃.[1][3] For ¹³C NMR, a more concentrated solution of 20-50 mg in the same volume of solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time.[3]
-
Procedure: a. Accurately weigh the sample into a clean, dry vial. b. Add the appropriate volume of CDCl₃ using a calibrated micropipette. c. Gently vortex or sonicate the vial to ensure complete dissolution. d. Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[1] e. Cap the NMR tube securely to prevent solvent evaporation.
Caption: Workflow for NMR sample preparation.
II. NMR Data Acquisition
-
Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.
-
Locking and Shimming: a. Insert the sample into the spectrometer. b. Lock the spectrometer on the deuterium signal of the CDCl₃. c. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Spectral Width: ~16 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 8-16 scans for sufficient signal-to-noise.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').
-
Spectral Width: ~240 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 128-1024 scans, depending on the sample concentration.
-
-
Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Phase correct the spectrum. c. Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H) or tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). d. Integrate the signals in the ¹H spectrum. e. Perform peak picking to identify the chemical shifts of all signals.
Conclusion
This application note has detailed the complete ¹H and ¹³C NMR spectral assignment of this compound. By combining a systematic approach to spectral interpretation with a robust experimental protocol, unambiguous structural confirmation can be achieved. The principles and methodologies outlined herein serve as a valuable resource for scientists engaged in the structural analysis of organic molecules.
References
-
Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
Coupling in Cis/Trans Alkenes - OpenOChem Learn. [Link]
-
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-
Nuclear Magnetic Resonance (NMR) of Alkenes - Chemistry LibreTexts. [Link]
-
How To Prepare And Run An NMR Sample - ALWSCI. [Link]
-
13C Nuclear Magnetic Resonance - Chemistry LibreTexts. [Link]
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- 5. 4-Methyl-2-pentene, (2E)- | C6H12 | CID 172092 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Elucidating the Structure of trans-4-Methyl-2-pentene via Electron Ionization Mass Spectrometry
Abstract
This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of trans-4-Methyl-2-pentene. It is intended for researchers, scientists, and professionals in fields requiring the structural elucidation of volatile organic compounds. This document outlines the primary fragmentation pathways, including allylic cleavage and McLafferty rearrangement, presents quantitative data from reference spectra, and provides a comprehensive protocol for acquiring a mass spectrum using Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction: Core Principles of Alkene Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) is a powerful analytical technique for determining the molecular weight and structure of organic compounds. The process begins by bombarding a gaseous molecule with high-energy electrons (typically 70 eV), which ejects an electron from the molecule to form a positively charged radical cation, known as the molecular ion (M+•).[1][2]
For alkenes, the electron is typically removed from the π-system of the double bond, which requires less energy than removing a σ-electron.[3] Consequently, the molecular ion peak in the mass spectra of alkenes is often clearly visible.[4][5] This initial M+• is energetically unstable and rapidly undergoes a series of predictable fragmentation and rearrangement reactions. The resulting charged fragments are detected, and their mass-to-charge ratio (m/z) and relative abundance provide a characteristic "fingerprint" that is used for structural identification.
The fragmentation of alkenes is dominated by two principal pathways:
-
Allylic Cleavage: This is the most common and energetically favorable fragmentation pathway for alkenes.[4][6] It involves the cleavage of a carbon-carbon bond that is beta (β) to the double bond, resulting in the formation of a resonance-stabilized allylic cation.[4][7] The stability of this cation makes it a dominant peak in the resulting spectrum.
-
McLafferty Rearrangement: This rearrangement can occur in alkenes that possess a hydrogen atom on a carbon that is gamma (γ) to the double bond.[4][6] The mechanism involves a six-membered ring transition state where the γ-hydrogen is transferred to the double bond, followed by cleavage of the β-bond. This process results in the elimination of a neutral alkene molecule and the formation of a new radical cation.[4]
Understanding these foundational pathways is crucial for the accurate interpretation of an alkene's mass spectrum, as demonstrated with this compound.
Fragmentation Analysis of this compound (C₆H₁₂)
Molecular Weight: 84.16 g/mol [8]
The structure of this compound, CH₃-CH=CH-CH(CH₃)₂, dictates its fragmentation behavior. The molecular ion (M+•) is expected at m/z 84 . Based on the reference spectrum from the National Institute of Standards and Technology (NIST), this peak is clearly observed.[8]
The primary fragmentation pathways are detailed below:
-
Pathway A: Allylic Cleavage and Loss of a Methyl Radical (•CH₃) The most favorable allylic cleavage involves the loss of one of the terminal methyl groups from the isopropyl end of the molecule. This is a cleavage of the bond beta to the double bond, leading to the loss of a methyl radical (mass = 15 Da). This generates a stable, secondary allylic carbocation.
-
Reaction: [C₆H₁₂]+• → [C₅H₉]+ + •CH₃
-
Resulting Ion: A prominent peak at m/z 69 .
-
-
Pathway B: Allylic Cleavage and Loss of an Isopropyl Radical (•CH(CH₃)₂) The second site for allylic cleavage is the C-C bond between C4 and the isopropyl group. This cleavage results in the loss of a large isopropyl radical (mass = 43 Da).
-
Reaction: [C₆H₁₂]+• → [C₃H₅]+ + •CH(CH₃)₂
-
Resulting Ion: This pathway forms the highly stable allyl cation, [CH₃-CH=CH]+, which is observed as the base peak at m/z 41 .[9] Its high abundance is a direct result of the resonance stabilization of the positive charge.
-
-
Pathway C: McLafferty-type Rearrangement this compound possesses γ-hydrogens on the methyl group at C1. A six-membered ring rearrangement can occur, where a γ-hydrogen is transferred to C4 of the double bond, followed by cleavage of the C3-C4 bond. This results in the expulsion of a neutral ethene molecule (mass = 28 Da).
-
Reaction: [C₆H₁₂]+• → [C₄H₈]+• + C₂H₄
-
Resulting Ion: This rearrangement leads to the formation of the 2-butene radical cation, creating a significant peak at m/z 56 .
-
The interplay of these pathways produces the characteristic mass spectrum of this compound.
Visualizing the Fragmentation Pathways
The logical flow from the molecular ion to its primary fragments can be visualized as follows:
Caption: Primary EI fragmentation pathways for this compound.
Expected Mass Spectrum Data Summary
The following table summarizes the key ions, their proposed structures, and typical relative abundances based on the NIST reference spectrum.[8]
| m/z | Relative Abundance (%) | Proposed Ion Structure/Identity | Fragmentation Pathway |
| 84 | ~15% | [C₆H₁₂]+• (Molecular Ion) | Ionization |
| 69 | ~30% | [C₅H₉]+ | Allylic Cleavage |
| 56 | ~35% | [C₄H₈]+• | McLafferty Rearr. |
| 41 | 100% | [C₃H₅]+ (Allyl Cation) | Allylic Cleavage |
| 39 | ~40% | [C₃H₃]+ | Loss of H₂ from m/z 41 |
| 27 | ~30% | [C₂H₃]+ | Further Fragmentation |
Experimental Protocol: GC-MS Analysis of Volatile Alkenes
This protocol provides a standardized methodology for the analysis of this compound and similar volatile organic compounds (VOCs).[10][11][12]
5.1. Objective To obtain a high-quality electron ionization mass spectrum of this compound suitable for structural confirmation.
5.2. Materials
-
Analyte: this compound (≥99% purity)
-
Solvent: Hexane or Dichloromethane (GC or HPLC grade)
-
Equipment:
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
Autosampler or manual syringe
-
2 mL sample vials with PTFE-lined septa
-
Micropipettes
-
5.3. Sample Preparation
-
Prepare a stock solution of this compound at 1 mg/mL in hexane.
-
Perform a serial dilution to create a working solution of approximately 10 µg/mL. Causality: This concentration ensures sufficient signal without overloading the GC column or the MS detector, preventing peak tailing and source contamination.
-
Transfer 1 mL of the working solution into a 2 mL sample vial and cap securely.
5.4. GC-MS Instrumentation and Parameters The following parameters are a general guideline and may require optimization for specific instrumentation.
| Parameter | Recommended Setting | Rationale |
| GC System | ||
| Injection Port | Split/Splitless | |
| Injector Temp. | 250 °C | Ensures rapid and complete volatilization of the analyte and solvent. |
| Split Ratio | 50:1 | Prevents column overload while transferring a representative amount of analyte. Adjust based on sample concentration. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal flow rate for most 0.25 mm ID capillary columns. |
| GC Column | ||
| Type | DB-5ms, HP-5ms, or equivalent (5% Phenyl-methylpolysiloxane) | A robust, non-polar column suitable for separating a wide range of volatile and semi-volatile non-polar compounds. |
| Dimensions | 30 m length x 0.25 mm ID x 0.25 µm film thickness | Standard dimensions providing a good balance of resolution and analysis time. |
| Oven Program | ||
| Initial Temp. | 40 °C, hold for 2 min | Allows for sharp initial peaks and good separation of very volatile compounds. |
| Ramp Rate | 10 °C/min to 150 °C | A moderate ramp rate to elute the compound of interest efficiently. |
| Final Temp. | Hold at 150 °C for 2 min | Ensures any higher-boiling contaminants are eluted from the column. |
| MS Detector | ||
| Ionization Mode | Electron Ionization (EI) | Standard mode for generating reproducible, library-searchable fragmentation patterns. |
| Ionization Energy | 70 eV | Universal standard energy that provides extensive and consistent fragmentation.[13][14] |
| Mass Range | m/z 25 - 200 | Covers the molecular ion and all expected fragments without collecting unnecessary low-mass solvent data. |
| Source Temp. | 230 °C | Maintains analyte in the gas phase and minimizes contamination. |
| Quadrupole Temp. | 150 °C | Ensures consistent ion transmission and mass filtering. |
| Solvent Delay | 2.0 min | Prevents the high-intensity solvent peak from entering and saturating the MS detector. |
5.5. Data Analysis and Validation
-
Peak Identification: Identify the chromatographic peak corresponding to this compound based on its retention time.
-
Spectrum Extraction: Extract the mass spectrum from the apex of the identified peak. Ensure background subtraction is performed using a spectrum from the baseline just before or after the peak to obtain a clean spectrum.
-
Library Matching (Self-Validation): Compare the acquired spectrum against a reference library (e.g., NIST, Wiley). A high-quality match score (>800/1000) provides strong evidence for the compound's identity.
-
Manual Interpretation: Manually verify the presence of the key fragment ions (m/z 84, 69, 56, 41) as detailed in Section 4. The presence and relative abundance of these ions validate the structure.
Conclusion
The fragmentation pattern of this compound under electron ionization is a textbook example of predictable fragmentation behavior in alkenes. The spectrum is dominated by ions resulting from highly favorable allylic cleavages, leading to a base peak at m/z 41 and another significant peak at m/z 69. The presence of a peak at m/z 56 provides evidence of a McLafferty-type rearrangement. By combining a robust GC-MS protocol with a foundational understanding of these fragmentation mechanisms, researchers can confidently identify and structurally characterize this and other related alkene isomers.
References
-
Chemistry Steps. (n.d.). McLafferty Rearrangement. Retrieved from [Link]
-
Chemistry Learner. (n.d.). McLafferty Rearrangement: Definition, Examples and Mechanism. Retrieved from [Link]
-
JoVE. (2024). Mass Spectrometry: Alkene Fragmentation. Retrieved from [Link]
-
PubMed. (2014). Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants. Retrieved from [Link]
-
Dummies.com. (n.d.). How the McLafferty Rearrangement Affects Carbonyl Fragmentation in Mass Spectrometry. Retrieved from [Link]
-
SlideShare. (n.d.). McLafferty Rearrangement.pptx. Retrieved from [Link]
-
Rhode Island Department of Environmental Management. (n.d.). Volatile Organic Compounds - by GC/MS Capillary Column Technique. Retrieved from [Link]
-
Springer Nature Experiments. (2014). Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants. Retrieved from [Link]
-
Bio-protocol. (2020). Determination of Volatile Organic Compounds (VOCs) Using Gas Chromatography-Mass Spectroscopy (GC/MS). Retrieved from [Link]
-
ACS Publications. (2011). Novel Gas Chromatography–Mass Spectrometry Methods for Characterization of Volatile Organic Compounds and Water in Fast Pyrolysis Liquids. Retrieved from [Link]
-
Wikipedia. (n.d.). Mass spectral interpretation. Retrieved from [Link]
-
Whitman College. (2008). GCMS Section 6.9.4: Fragmentation of Alkenes. Retrieved from [Link]
-
YouTube. (2018). Part 6:Alkenes' Mass Spectrum(Fragmentation Pattern) for CSIR NET/GATE. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methyl-2-pentene, (2Z)-. Retrieved from [Link]
-
NIST. (n.d.). 2-Pentene, 4-methyl-, (E)-. Retrieved from [Link]
-
ACS Publications. (1972). Chemical ionization mass spectrometry. VIII. Alkenes and alkynes. Retrieved from [Link]
-
Spectroscopy Online. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved from [Link]
-
YouTube. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of trans-4-Methyl-2-pentene
This technical guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of trans-4-Methyl-2-pentene. Our focus is on anticipating and resolving common challenges to enhance yield, purity, and stereoselectivity.
I. Dehydration of 4-Methyl-2-pentanol: The Common Path and Its Pitfalls
The acid-catalyzed dehydration of 4-methyl-2-pentanol is a frequently employed method for synthesizing 4-methyl-2-pentene.[1] However, this approach is notoriously prone to the formation of multiple isomeric byproducts due to the involvement of a carbocation intermediate.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why do I get a mixture of products instead of just 4-methyl-2-pentene?
A1: The dehydration of 4-methyl-2-pentanol, a secondary alcohol, proceeds via an E1 (unimolecular elimination) mechanism in the presence of a strong acid like sulfuric or phosphoric acid.[3] The key steps involve protonation of the hydroxyl group to form a good leaving group (water), followed by the loss of water to generate a secondary carbocation.[3] This carbocation is susceptible to rearrangement to a more stable tertiary carbocation via a 1,2-hydride shift.[1][4] Deprotonation can then occur from different adjacent carbons in both the initial and rearranged carbocations, leading to a mixture of alkene isomers.[5][6]
Q2: What are the expected byproducts in the dehydration of 4-methyl-2-pentanol?
A2: You can expect up to five isomeric methylpentenes:
-
From the unrearranged secondary carbocation:
-
cis-4-Methyl-2-pentene
-
This compound
-
4-Methyl-1-pentene
-
-
From the rearranged tertiary carbocation:
-
2-Methyl-2-pentene
-
2-Methyl-1-pentene
-
Additionally, under certain conditions, simultaneous dehydrogenation can lead to the formation of 4-methylpentan-2-one.[7]
Troubleshooting Guide: Dehydration of 4-Methyl-2-pentanol
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired this compound | High reaction temperature favoring the formation of the more thermodynamically stable rearranged products. | Optimize the reaction temperature. For secondary alcohols, a temperature range of 100-140°C is generally recommended.[1] Lowering the temperature may slow down the reaction but can improve selectivity. |
| Use of a non-selective acid catalyst. | Consider using solid acid catalysts like zirconia, which can offer better selectivity towards the desired alkene isomer due to their specific acid-base properties.[7] | |
| High proportion of rearranged byproducts (2-methyl-2-pentene and 2-methyl-1-pentene) | The reaction conditions strongly favor carbocation rearrangement. | Employ milder reaction conditions. Using a less concentrated acid or a shorter reaction time can sometimes minimize rearrangements. |
| Difficult separation of isomeric products | The boiling points of the methylpentene isomers are very close, making simple distillation ineffective. | Utilize fractional distillation with a high-efficiency column (e.g., a Vigreux column) for improved separation.[8][9] For analytical and small-scale preparative purposes, gas chromatography-mass spectrometry (GC-MS) with a polar capillary column can effectively separate the isomers. |
Experimental Protocol: Minimized Rearrangement in Dehydration
This protocol aims to minimize carbocation rearrangement by using a milder acid catalyst and controlled temperature.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a distillation apparatus, place 4-methyl-2-pentanol.
-
Catalyst Addition: Slowly add a catalytic amount of 85% phosphoric acid.
-
Heating: Gently heat the mixture to a temperature of 100-120°C.
-
Distillation: Collect the alkene products as they are formed. The continuous removal of the product from the reaction mixture can help to shift the equilibrium and minimize side reactions.
-
Workup: Wash the collected distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Purify the product mixture by fractional distillation.[10]
Reaction Mechanism Visualization
Caption: Dehydration of 4-methyl-2-pentanol pathway.
II. Wittig Reaction: A Stereoselective Alternative
The Wittig reaction offers a more controlled approach to alkene synthesis, forming the double bond at a specific location and offering a degree of stereoselectivity.[11]
Frequently Asked Questions (FAQs)
Q3: How can the Wittig reaction be used to synthesize this compound?
A3: To synthesize 4-methyl-2-pentene via the Wittig reaction, you would react isobutyraldehyde with ethyltriphenylphosphonium ylide. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Non-stabilized ylides, such as the one derived from ethyltriphenylphosphonium bromide, typically favor the formation of the Z (cis) alkene.[12] However, modifications to the reaction conditions, such as the use of specific bases or the presence of lithium salts, can influence the stereoselectivity towards the E (trans) isomer.[13]
Q4: What are the common byproducts of a Wittig reaction?
A4: The primary byproduct of a Wittig reaction is triphenylphosphine oxide.[14] This can sometimes be challenging to separate from the desired alkene product due to its polarity and high melting point. Other potential byproducts can include the cis isomer of the desired alkene and unreacted starting materials.
Troubleshooting Guide: Wittig Reaction
| Issue | Potential Cause | Recommended Solution |
| Low yield of alkene | Incomplete formation of the ylide. | Ensure the use of a sufficiently strong base (e.g., n-butyllithium) and anhydrous conditions for the deprotonation of the phosphonium salt. |
| The ylide is unstable and decomposes before reacting. | Prepare the ylide at low temperatures and use it immediately in the reaction with the aldehyde. | |
| Predominance of the cis isomer | Use of a non-stabilized ylide under standard conditions. | To favor the trans isomer, consider using a stabilized ylide if a suitable one can be synthesized. Alternatively, the Schlosser modification of the Wittig reaction can be employed to favor the formation of the E-alkene.[12] |
| Difficulty in removing triphenylphosphine oxide | The byproduct is co-purifying with the desired alkene. | Triphenylphosphine oxide can often be removed by recrystallization from a suitable solvent system. Alternatively, column chromatography on silica gel can be effective. |
Wittig Reaction Workflow
Caption: General workflow for Wittig synthesis.
III. Isomerization of 4-Methyl-1-pentene
The isomerization of 4-methyl-1-pentene to the more thermodynamically stable 4-methyl-2-pentene is another potential synthetic route.
Frequently Asked Questions (FAQs)
Q5: What catalysts are used for the isomerization of 4-methyl-1-pentene?
A5: A variety of catalysts can be employed for this isomerization, including solid acid catalysts like zeolites and supported metal catalysts. The choice of catalyst can influence the selectivity towards the desired isomer.[15][16]
Q6: What are the potential byproducts of this isomerization?
A6: Besides the desired this compound and its cis isomer, other potential byproducts can include skeletal isomers of methylpentene if the catalyst and conditions are harsh enough to promote carbocation rearrangements. Polymerization of the starting material or product can also occur, especially at higher temperatures.[17]
Troubleshooting Guide: Isomerization
| Issue | Potential Cause | Recommended Solution |
| Low conversion of 4-methyl-1-pentene | Insufficient catalyst activity or inappropriate reaction temperature. | Increase the reaction temperature or screen different catalysts to find one with higher activity at a suitable temperature. |
| Formation of skeletal isomers | The catalyst is too acidic, leading to carbocation rearrangements. | Choose a catalyst with milder acidity or lower the reaction temperature to disfavor rearrangement pathways. |
| Polymerization | The reaction conditions are too harsh, promoting polymerization. | Lower the reaction temperature and consider using a catalyst with larger pores to hinder the formation of polymer chains. |
IV. Purification and Analysis
A crucial step in obtaining pure this compound is the effective separation from its isomers and other byproducts.
Experimental Protocol: Isomer Separation by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column of at least 20 cm in length. Ensure all joints are well-sealed.
-
Charging the Flask: Charge the distillation flask with the crude mixture of methylpentene isomers.
-
Heating: Gently and slowly heat the distillation flask. A slow heating rate is crucial for achieving good separation.
-
Fraction Collection: Collect the fractions based on the boiling point. The different methylpentene isomers have very close boiling points, so careful monitoring of the head temperature is essential. This compound has a boiling point of approximately 58.6 °C.
-
Analysis: Analyze the collected fractions by GC-MS to determine their composition and purity.[18]
References
- BenchChem. (2025). An In-depth Technical Guide to the Isomers of 3-Ethyl-2-methyl-2-pentene. BenchChem.
- Quora. (2021). How is the structure of cis-trans isomer 4-methyl-2-pentene supposed to look like? Quora.
- YouTube. (2020).
- Chemistry LibreTexts. (2023).
- Google Patents. (2010). 4-methyl-1-pentene polymer, process for producing the same and use thereof.
- Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.
- National Institutes of Health. (n.d.). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS.
- Bloom Tech. (2023). What is the synthetic route of 4-Methyl-2-pentanol.
- ResearchGate. (n.d.). GC-MS of (a) methyl cyclopentane; (b) 2-methylpentane.
- University of Rochester, Department of Chemistry. (n.d.).
- ACS Earth and Space Chemistry. (2018). Kinetics and Mechanisms of Dehydration of Secondary Alcohols Under Hydrothermal Conditions.
- Chemistry LibreTexts. (2023). Wittig Reaction.
- B.Osunstate. (2026). Isomers Of 4-Methyl-2-Pentene: A Comprehensive Guide.
- PubMed. (2012).
- MDPI. (n.d.).
- BYJU'S. (n.d.).
- RSC Publishing. (1995).
- YouTube. (2020). Experiment IV - Fractional Distillation of 2-Methylpentane and Cyclohexane.
- ChemBAM. (n.d.).
- Reddit. (2025). cis trans isomers of 2-pentene.
- National Institutes of Health. (2023).
- A Guide to the Analysis of Chiral Compounds by GC. (n.d.).
- Chegg. (2019).
- YouTube. (2014). Mechanism of Alcohol Dehydration with Carbocation Rearrangement under Acidic Conditions in OChem.
- ResearchGate. (2025).
- ChemBAM. (n.d.).
- brainly.com. (2023).
- Tokyo Chemical Industry Co., Ltd. (n.d.). 4-Methyl-2-pentene | 4461-48-7.
- MDPI. (2025). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS.
- The Wittig Reaction. (n.d.).
- Chemistry LibreTexts. (2019). 9.
- ResearchGate. (2025).
- Andrew G Myers Research Group. (n.d.).
- Google Patents. (n.d.).
- ResearchGate. (2025). (PDF)
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Troubleshooting low yield in the dehydration of 4-methyl-2-pentanol
Welcome to the technical support guide for the dehydration of 4-methyl-2-pentanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this elimination reaction. Here, we will dissect common challenges, from low yields to unexpected product distributions, providing not only solutions but also the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the acid-catalyzed dehydration of 4-methyl-2-pentanol?
A1: The dehydration of 4-methyl-2-pentanol, a secondary alcohol, proceeds through an E1 (unimolecular elimination) mechanism in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).[1][2] The reaction involves three key steps:
-
Protonation of the hydroxyl group: The acid catalyst protonates the alcohol's hydroxyl (-OH) group, converting it into a good leaving group (water).[1][2][3]
-
Formation of a carbocation: The protonated alcohol loses a water molecule to form a secondary carbocation intermediate.[1][3] This is typically the rate-determining step.[2][3]
-
Deprotonation to form the alkene: A base (like water or the conjugate base of the acid) removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond and regenerating the acid catalyst.[1][3]
Q2: What are the expected products of this reaction?
A2: The dehydration of 4-methyl-2-pentanol can yield a mixture of isomeric alkenes due to the possibility of removing a proton from different adjacent carbons and potential carbocation rearrangements.[3][4][5] The expected products include 4-methyl-1-pentene, (E)- and (Z)-4-methyl-2-pentene, 2-methyl-2-pentene, and 2-methyl-1-pentene.[3][4] The distribution of these products is governed by Saytzeff's rule and the stability of the carbocation intermediates.[6][7]
Q3: Why is my overall yield consistently low?
A3: Low yield in alcohol dehydration is a common issue that can stem from several factors. The reaction is reversible, meaning the alkene products can be rehydrated back to the alcohol in the presence of water.[8][9][10] To drive the reaction towards the products, it's crucial to remove the alkenes as they form, typically by distillation.[9][10][11] Other factors include incomplete reaction, side reactions like ether formation, or mechanical losses during product workup.[8]
Q4: I'm observing unexpected peaks in my GC-MS analysis. What could they be?
A4: Unexpected peaks often indicate the formation of side products or rearranged isomers. Carbocation intermediates are prone to rearrangements, such as 1,2-hydride or 1,2-methyl shifts, to form more stable carbocations.[1][12][13][14][15] For instance, the initial secondary carbocation can rearrange to a more stable tertiary carbocation, leading to products like 2-methyl-2-pentene.[1] Other possibilities include the formation of ethers, particularly if the reaction temperature is too low, or polymerization of the alkene products.[16]
In-Depth Troubleshooting Guide
This section provides a detailed, question-and-answer formatted guide to troubleshoot specific issues encountered during the dehydration of 4-methyl-2-pentanol.
Problem 1: Low Conversion of Starting Material
Q: My post-reaction analysis (GC-MS) shows a significant amount of unreacted 4-methyl-2-pentanol. How can I improve the conversion rate?
A: This issue points towards reaction conditions that are not optimal for driving the equilibrium towards the products.
Potential Causes & Solutions:
-
Insufficient Catalyst Concentration or Activity: The acid catalyst is crucial for protonating the alcohol.
-
Troubleshooting Protocol:
-
Verify Catalyst Concentration: Ensure the correct concentration of sulfuric or phosphoric acid is used. Concentrated acids are typically required.[2]
-
Consider Catalyst Choice: While sulfuric acid is common, it can cause charring and side reactions.[17][18] Phosphoric acid is a less oxidizing alternative that can lead to cleaner reactions.[17][18]
-
-
-
Inadequate Reaction Temperature: The dehydration of secondary alcohols requires specific temperature ranges to proceed efficiently.[16][19]
-
Troubleshooting Protocol:
-
Optimize Temperature: For secondary alcohols, a temperature range of 100-140°C is generally recommended.[16]
-
Monitor Temperature Accurately: Use a calibrated thermometer placed correctly within the reaction apparatus to monitor the internal reaction temperature.
-
-
-
Reaction Equilibrium: As an equilibrium-controlled process, the accumulation of water can inhibit the forward reaction.[8][10]
Problem 2: Poor Selectivity - Unfavorable Product Distribution
Q: My major product is the less substituted alkene (Hofmann product), but I am targeting the more substituted alkene (Saytzeff product). How can I influence the regioselectivity?
A: The formation of the thermodynamically more stable, highly substituted alkene (Saytzeff's rule) is generally favored in E1 reactions.[6] Deviation from this suggests kinetic control or steric hindrance.
Potential Causes & Solutions:
-
Reaction Temperature and Time: Higher temperatures and longer reaction times tend to favor the formation of the thermodynamically more stable Saytzeff product.
-
Troubleshooting Protocol:
-
Increase Reaction Temperature: Carefully increase the reaction temperature to favor the formation of the more stable alkene.
-
Extend Reaction Time: Allow the reaction to proceed for a longer duration to ensure equilibrium is reached, which should favor the Saytzeff product.
-
-
-
Choice of Catalyst: The nature of the acid catalyst and its counter-ion can influence the transition state and product distribution.
-
Troubleshooting Protocol:
-
Problem 3: Evidence of Carbocation Rearrangement Products
Q: My product mixture contains a significant amount of 2-methyl-2-pentene, which I know forms from a rearranged carbocation. How can I minimize these rearrangements?
A: Carbocation rearrangements are common when a more stable carbocation can be formed via a hydride or alkyl shift.[13][14] Minimizing these requires altering the reaction pathway to avoid or quickly trap the initial carbocation.
Potential Causes & Solutions:
-
E1 Mechanism Predominance: The E1 pathway, with its discrete carbocation intermediate, allows time for rearrangement.
-
Troubleshooting Protocol:
-
Experimental Protocols
Protocol 1: Standard Dehydration with Product Distillation
-
Combine 4-methyl-2-pentanol and concentrated sulfuric acid (or 85% phosphoric acid) in a round-bottom flask.[3]
-
Set up a fractional distillation apparatus with the reaction flask as the distilling flask.[3]
-
Heat the reaction mixture to the appropriate temperature (e.g., 100-140°C).[16]
-
Collect the distillate, which will be a mixture of alkenes and water, in a receiving flask cooled in an ice bath.[3]
-
Wash the distillate with a sodium bicarbonate solution to neutralize any acidic residue, followed by a water wash.[9][23]
-
Dry the organic layer with an anhydrous drying agent (e.g., anhydrous magnesium sulfate).
-
Analyze the product mixture using GC-MS to determine the yield and product distribution.[24][25]
Protocol 2: Dehydration using POCl₃ and Pyridine
-
Dissolve 4-methyl-2-pentanol in pyridine in a flask cooled in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) to the cooled solution.
-
Allow the reaction to proceed at room temperature or with gentle heating.
-
Quench the reaction by pouring it over ice.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer sequentially with dilute HCl (to remove pyridine), water, and brine.
-
Dry the organic layer and analyze the product by GC-MS.
Data Presentation
Table 1: Catalyst and Temperature Effects on Product Distribution (Hypothetical Data)
| Catalyst | Temperature (°C) | 4-methyl-1-pentene (%) | 4-methyl-2-pentene (cis/trans) (%) | 2-methyl-2-pentene (%) |
| H₂SO₄ | 100 | 25 | 60 | 15 |
| H₂SO₄ | 140 | 15 | 70 | 15 |
| H₃PO₄ | 140 | 20 | 75 | 5 |
| POCl₃/Pyridine | 80 | 30 | 68 | 2 |
Visualizations
Reaction Mechanism and Side Reactions
Caption: E1 dehydration pathway of 4-methyl-2-pentanol and potential carbocation rearrangement.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yield in the dehydration of 4-methyl-2-pentanol.
References
-
EduBirdie. (n.d.). Dehydration of an Alcohol, 4-methyl-2-pentanol. Retrieved from [Link]
-
Brainly. (2023, June 13). Which alcohol should be used to produce 4-methyl-2-pentene by an acid-catalyzed dehydration reaction?. Retrieved from [Link]
-
Transtutors. (2024, September 17). The acid catalyzed dehydration of 4-methyl-2-pentanol gives the.... Retrieved from [Link]
-
Clark, J. (n.d.). dehydration of alcohols. Chemguide. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, January 22). Dehydrating Alcohols to Make Alkenes. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, January 22). Alkenes by Dehydration of Alcohols. Retrieved from [Link]
-
Chegg. (2020, April 6). Solved: In this experiment, a mixture of methyl pentene.... Retrieved from [Link]
-
Chemistry Steps. (n.d.). Alcohol Dehydration by E1 and E2 Elimination with Practice Problems. Retrieved from [Link]
-
Auroux, A., Artizzu, P., Ferino, I., Solinas, V., Leofanti, G., Padovan, M., Messina, G., & Mansani, R. (1995). Dehydration of 4-methylpentan-2-ol over zirconia catalysts. Journal of the Chemical Society, Faraday Transactions, 91(17), 3263-3267. [Link]
-
YouTube. (2023, October 11). Preparation of Alkenes, Part 2: By Dehydration of Alcohols. Retrieved from [Link]
-
Chegg. (2010, April 2). Solved: Dehydration of 4-methyl-2-pentanol, a secondary.... Retrieved from [Link]
-
Lundeen, A. J., & Van Hoozer, R. (1965). Selective Catalytic Dehydration of 2-Alcohols; a New Synthesis of 1-Olefins. Journal of the American Chemical Society, 87(21), 4980–4983. [Link]
-
LibreTexts Chemistry. (2020, May 30). 14.4: Dehydration Reactions of Alcohols. Retrieved from [Link]
-
GeeksforGeeks. (2025, July 23). Saytzeff's Rule. Retrieved from [Link]
-
Odinity. (2018, January 12). The Dehydration of Alcohols Experiment. Retrieved from [Link]
-
Unacademy. (n.d.). Synthesis of Alkenes From Alcohols. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Converting Alcohols to Alkenes. Retrieved from [Link]
-
Morressier. (2022, March 24). Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives. Retrieved from [Link]
-
Ponder, J. (n.d.). Mechanism: Carbocation Rearrangement. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methyl-2-Pentanol. Retrieved from [Link]
-
Bartleby. (n.d.). The Dehydration Of 2-Methyl-2-Butanol Was Performed Using.... Retrieved from [Link]
-
LibreTexts Chemistry. (2023, January 22). Carbocation Rearrangements. Retrieved from [Link]
-
Chegg. (2021, May 25). Solved: 39. Zaitsev's rule can be used to predict the major.... Retrieved from [Link]
-
Chegg. (2017, October 25). Solved: Dehydration of Alcohol: 4-methyl-2-pentanol reacts.... Retrieved from [Link]
-
Master Organic Chemistry. (2025, June 23). Rearrangements: Alkyl Shifts and Ring-Expansion Reactions. Retrieved from [Link]
-
Labflow. (n.d.). Acid-Catalyzed Dehydration of an Alcohol. Retrieved from [Link]
-
Chegg. (2021, February 25). Solved: The acid catalyzed dehydration of 4-methyl-2-pentanol.... Retrieved from [Link]
-
Chegg. (2014, December 2). Solved: In the reaction of 4 methyl 2 pentanol dehydration.... Retrieved from [Link]
-
Science Learning Center. (n.d.). Dehydration of an Alcohol. Retrieved from [Link]
-
YouTube. (2020, April 28). 9.8 Alcohol Dehydration Part 2: Energy, Equilibrium, and Practice Problems. Retrieved from [Link]
-
YouTube. (2019, March 18). Saytzeff's Rule. Retrieved from [Link]
-
Khan Academy. (n.d.). Carbocation rearrangement practice. Retrieved from [Link]
-
Chegg. (2019, February 6). Solved: Acid-catalyzed dehydration of 4-methyl-2-pentanol.... Retrieved from [Link]
-
YouTube. (2021, January 21). Acid catalyzed dehydration of 2 pentanol Mechanism. Retrieved from [Link]
-
YouTube. (2020, July 16). Alcohol Dehydration Reaction Mechanism With H2SO4. Retrieved from [Link]
-
City University of New York. (n.d.). Elimination Reactions: Acid-Catalyzed Dehydration of 2-Pentanol. Retrieved from [Link]
-
National Institutes of Health. (2022, August 26). Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Dehydration of Methylcyclohexanol Isomers in the Undergraduate Organic Laboratory and Product Analysis by Gas Chromatography-Mass Spectroscopy (GC-MS). Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Pentanol, 4-methyl-. Retrieved from [Link]
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- 25. researchgate.net [researchgate.net]
Technical Support Center: Purification of trans-4-Methyl-2-pentene
Welcome to the technical support guide for the purification of trans-4-Methyl-2-pentene from its cis isomer. This document is designed for researchers, chemists, and drug development professionals who encounter the common but significant challenge of separating these closely related geometric isomers. As your application scientist, my goal is to provide not just protocols, but the underlying rationale and field-tested troubleshooting advice to ensure the success of your experiments.
The separation of cis and trans isomers of 4-methyl-2-pentene is a classic example of a difficult purification problem. Geometric isomers often possess nearly identical physical properties, which renders simple separation techniques ineffective.[1] The primary challenge lies in their very close boiling points, a direct consequence of their similar molecular weight and structure. The trans isomer is generally more thermodynamically stable due to reduced steric hindrance compared to the cis isomer, where bulky groups are on the same side of the double bond.[1][2] Achieving high purity of the desired trans isomer is often critical for subsequent stereospecific reactions or for developing structure-activity relationships (SAR) in medicinal chemistry.
This guide provides in-depth methodologies and troubleshooting for the most effective purification techniques.
Isomer Properties at a Glance
Understanding the subtle differences in physical properties between the two isomers is the foundation for selecting and optimizing a purification strategy. The data clearly shows a boiling point difference of less than 2°C, necessitating high-resolution techniques.
| Property | This compound | cis-4-Methyl-2-pentene | Rationale for Difference |
| Boiling Point | 58.6 °C[3][4] | 56-58 °C[5][6][7] | The trans isomer's more linear shape allows for slightly more efficient packing and stronger intermolecular London dispersion forces, often leading to a slightly higher boiling point, though the effect is minimal here. The cis isomer may have a small net dipole moment, which also influences intermolecular forces.[1][8] |
| Melting Point | -140.8 °C[3] | -134.4 °C[5] | The more symmetrical structure of the trans isomer typically allows it to pack more efficiently into a crystal lattice, resulting in a higher melting point. The data here is contrary to this trend, which can occur in some molecules due to complex packing factors. |
| Density (at 20°C) | 0.686 g/mL[3] | 0.686 g/mL[5][6] | Densities are virtually identical, as expected for isomers with the same atomic composition. |
| Refractive Index (n20/D) | 1.392[3] | ~1.392[9] | Refractive indices are extremely close, making this an unreliable method for monitoring separation in real-time but useful for final fraction characterization. |
Method 1: High-Efficiency Fractional Distillation
Fractional distillation is the most common and scalable method for separating liquids with close boiling points. The success of this technique hinges on using a distillation column with a high number of "theoretical plates." Each plate represents a cycle of evaporation and condensation, and a higher number of plates provides a better separation.[10] For isomers with a boiling point difference of <2°C, a column with at least 20-30 theoretical plates is recommended.
Experimental Workflow: Fractional Distillation
Caption: Workflow for separating cis/trans isomers via fractional distillation.
Detailed Protocol: Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a high-efficiency fractionating column (e.g., a 30 cm Vigreux or packed column), a condenser, a distillation head with a thermometer, and a receiving flask. Ensure all glass joints are properly sealed.[11]
-
Charging the Flask: Charge the distilling flask with the cis/trans mixture of 4-methyl-2-pentene, filling it to no more than two-thirds of its volume. Add a few boiling chips or a magnetic stir bar.
-
Insulation: This step is critical. Wrap the fractionating column and the distillation head with glass wool or aluminum foil to prevent heat loss and ensure a proper temperature gradient is established within the column.[12]
-
Heating: Begin heating the flask gently using a heating mantle. The goal is to get the liquid to a gentle boil.
-
Equilibration: Observe the ring of condensate slowly rising through the column. Allow the column to equilibrate by adjusting the heat so the vapor condenses and drips back into the flask (reflux) for a period before any distillate is collected. This maximizes the separation efficiency.
-
Collection: Increase the heat slightly to allow the vapor to reach the condenser. Collect the distillate at a slow, steady rate (approximately 1-2 drops per second).
-
Fraction Collection:
-
Fraction 1 (Heads): Collect the first portion of the distillate while the temperature at the thermometer is constant at the lower boiling point (enriched in the cis isomer).
-
Fraction 2 (Intermediate): As the distillation progresses, the temperature may begin to rise. Collect this intermediate fraction in a separate flask.
-
Fraction 3 (Product): Once the temperature stabilizes again at the boiling point of the trans isomer, change to a new receiving flask to collect the desired product.
-
-
Analysis: Analyze the purity of each fraction using analytical Gas Chromatography (GC). Combine the fractions that meet your purity requirements.
Troubleshooting Guide & FAQs
Q: My distillate has the same isomeric ratio as my starting material. What went wrong? A: This indicates poor separation, which can have several causes:
-
Distillation Rate is Too Fast: Distilling too quickly prevents the necessary evaporation-condensation cycles (theoretical plates) from occurring. Reduce the heating to achieve a collection rate of 1-2 drops per second.[11]
-
Insufficient Column Efficiency: Your fractionating column may not have enough theoretical plates for this difficult separation. Consider using a longer column or one with a more efficient packing material (e.g., Raschig rings or metal sponge).
-
Poor Insulation: Significant heat loss from the column disrupts the delicate temperature gradient required for separation. Ensure your column is well-insulated from top to bottom.[10][12]
Q: The column is flooding—liquid is filling the packing instead of just coating it. How do I fix this? A: Flooding occurs when the rate of vapor rising up the column is too high, preventing the condensed liquid from returning to the flask.[12][13] Immediately reduce the heat from the heating mantle. Allow the excess liquid to drain back into the distilling flask, then resume heating at a much gentler rate.
Q: I can't get the vapor to reach the thermometer, or the distillation has stopped. A: This is typically due to insufficient heating or excessive heat loss.
-
First, check that your insulation is secure. A draft in the fume hood can be enough to stall the process.[10]
-
If insulation is adequate, you may need to slowly increase the temperature of the heating mantle. There needs to be enough energy to overcome the heat loss and allow the vapor to ascend the entire length of the column.[12]
Q: How do I know which fraction is which without a GC? A: While GC analysis is definitive, you can make an educated guess. The first fraction to distill will be enriched in the lower-boiling point isomer, which is the cis isomer. The temperature should remain stable during the collection of the pure fractions. A rise in temperature indicates a mixture is distilling.
Method 2: Preparative Gas Chromatography (Prep GC)
For achieving the highest possible purity (>99%), especially on a sub-gram to gram scale, preparative GC is the superior method. It uses the same principles as analytical GC but employs a larger column and a collection system to isolate the separated compounds as they elute. The key is selecting a column (stationary phase) that can effectively resolve the two isomers.
Experimental Workflow: Preparative GC
Caption: Workflow for high-purity isomer separation using preparative GC.
Detailed Protocol: Preparative GC
-
Method Development: First, develop an analytical method that shows baseline separation of the cis and trans isomers. A polar stationary phase (like Carbowax/PEG) or a liquid crystalline phase is often effective for separating geometric isomers.[14][15] Note the retention times for both peaks.
-
System Preparation: Install a preparative-scale column of the same stationary phase. Set the temperature, pressure, and flow rates based on your optimized analytical method.
-
Collector Setup: Attach a collection system to the detector outlet. This typically consists of cooled traps (e.g., U-tubes in a dry ice/acetone bath) to condense the eluting compound.
-
Injection: Manually inject a small volume of the isomer mixture. The volume should be large enough for collection but small enough to avoid overloading the column, which would ruin the separation.
-
Collection: Monitor the detector signal. As the retention time of the this compound peak approaches, switch the effluent stream from "waste" to your collection trap.
-
End of Collection: Once the peak has fully eluted, switch the stream back to "waste."
-
Recovery: Remove the collection trap. Allow it to warm to room temperature and recover the purified liquid trans isomer.
-
Analysis: Verify the purity of your collected material using analytical GC.
Troubleshooting Guide & FAQs
Q: My cis and trans peaks are co-eluting (overlapping) on the preparative column. A: Peak resolution can decrease when scaling up from analytical to preparative scale. Consider the following:
-
Lower the Oven Temperature: A lower isothermal temperature (or a slower ramp rate) increases interaction time with the stationary phase, often improving separation.[15]
-
Reduce Injection Volume: You may be overloading the column. Try injecting half the volume and see if resolution improves.
-
Optimize Flow Rate: There is an optimal flow rate for column efficiency (related to the van Deemter equation). Try adjusting the carrier gas flow rate up or down to see if it improves separation.
-
Change the Column: If optimization fails, your stationary phase may not be suitable. A longer column or a different phase chemistry (e.g., a liquid crystalline phase known for separating geometric isomers) may be required.[14]
Q: My recovery is very low. I'm not collecting as much product as I injected. A: Low recovery is often a problem with the collection step.
-
Inefficient Trapping: Ensure your collection trap is sufficiently cold to condense the compound, which has a low boiling point. A standard ice bath may not be cold enough; a dry ice/acetone or liquid nitrogen bath is more effective.
-
Aerosol Formation: The compound may be exiting the transfer line as a fine aerosol that doesn't efficiently condense on the trap walls. A glass wool plug inside the trap can help capture aerosols.
-
Timing Errors: Ensure you are switching the effluent to the trap at the very beginning of the peak and switching back precisely at the end.
Q: The purity of my collected sample is lower than what the chromatogram shows. A: This usually indicates carry-over between peaks.
-
Poor Peak Tailing: If the cis isomer peak "tails" significantly, it can bleed into the collection window of the trans isomer. Addressing the cause of tailing (e.g., active sites in the column, overloading) is necessary.
-
Collection Window is Too Wide: Narrow your collection window. It is better to sacrifice some yield to ensure high purity by collecting only the center portion of the trans isomer peak.
References
-
Stenutz. (n.d.). trans-4-methylpent-2-ene. Retrieved from [Link]
-
The Good Scents Company. (n.d.). (Z)-4-methyl-2-pentene, 691-38-3. Retrieved from [Link]
-
NIST. (n.d.). 2-Pentene, 4-methyl-, (E)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Stenutz. (n.d.). cis-4-methylpent-2-ene. Retrieved from [Link]
-
Chemcasts. (n.d.). cis-4-Methyl-2-pentene (CAS 691-38-3) Properties. Retrieved from [Link]
-
B.Osunstate. (2026, January 5). Isomers Of 4-Methyl-2-Pentene: A Comprehensive Guide. Retrieved from [Link]
-
Unb. (2026, January 6). Isomers Of 4-Methyl-2-Pentene: A Comprehensive Guide. Retrieved from [Link]
-
Soják, L., et al. (n.d.). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023, January 26). Separating alkane/alkene isomers on the GC but the isomers have the same retention time. Retrieved from [Link]
-
Reddit. (2019, May 26). Organic Chemistry 1 - What are some common mistakes when doing fractional distillation? Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]
-
ChemInfo Public. (n.d.). Trans-4-methyl-2-penten. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, May 5). 5.3D: Step-by-Step Procedures for Fractional Distillation. Retrieved from [Link]
-
Quora. (2021, December 7). How is the structure of cis-trans isomer 4-methyl-2-pentene supposed to look like? Retrieved from [Link]
-
Shao, Y., et al. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 37(3), 607-611. Retrieved from [Link]
- Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.
-
Lumen Learning. (n.d.). 13.2 Cis-Trans Isomers (Geometric Isomers). In The Basics of General, Organic, and Biological Chemistry. Retrieved from [Link]
-
Chemistry For Everyone. (2025, November 5). How Do Cis/trans Isomers Change Alkene Properties? [Video]. YouTube. Retrieved from [Link]
-
Chemistry For Everyone. (2025, November 10). How Do You Troubleshoot Common Distillation Column Issues? [Video]. YouTube. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Cis and Trans Isomers and Cis Trans Practice Problems. Retrieved from [Link]
- Google Patents. (n.d.). US20020019521A1 - Separation of olefinic isomers.
-
Rotachrom Technologies. (2024, November 7). The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). Retrieved from [Link]
-
Wikipedia. (n.d.). Cis–trans isomerism. Retrieved from [Link]
Sources
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Technical Support Center: Reactions of trans-4-Methyl-2-pentene with Strong Bases
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of strong bases with trans-4-Methyl-2-pentene. Our goal is to help you navigate the complexities of these reactions, minimize unwanted side products, and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the deprotonation and subsequent functionalization of this compound.
Q1: My reaction with n-butyllithium (n-BuLi) is yielding a complex mixture of alkene isomers instead of my target product. What is causing this?
A: This is a classic case of base-catalyzed double bond isomerization. The root cause is the deprotonation of an allylic proton, which generates a resonance-stabilized allylic carbanion. For this compound, the most acidic proton is on the tertiary carbon (C4), as its removal results in a more stable tertiary allylic anion compared to the primary anion that would form from deprotonation of the C1 methyl group.
Once formed, this allylic anion exists as a hybrid of two resonance structures. During the reaction or upon aqueous workup, quenching of this anion with a proton source can occur at different positions, leading to a mixture of isomers. The most common isomers formed are the thermodynamically more stable, more substituted alkenes.
-
Mechanism:
-
A strong base (e.g., n-BuLi) abstracts the allylic proton from C4.
-
A resonance-stabilized allylic carbanion is formed.
-
Protonation of the carbanion at C2 leads to the tetrasubstituted alkene, 2-methyl-2-pentene (often the major thermodynamic product).
-
Protonation at the terminal carbon of the alternative resonance form can yield 4-methyl-1-pentene.
-
This process is illustrated in the diagram below.
Caption: Base-catalyzed isomerization pathway of this compound.
Q2: I'm observing the formation of a viscous, tar-like substance in my reaction flask, especially at higher concentrations. What is it and how can I prevent it?
A: The formation of high-molecular-weight, often intractable material is indicative of anionic oligomerization or polymerization.[1] The allylic carbanion generated by deprotonation is not only a base but also a potent nucleophile. It can attack the double bond of another molecule of this compound, initiating a chain reaction that forms dimers, trimers, and larger oligomers.[2]
Factors that promote oligomerization:
-
High Temperature: Provides the activation energy for the nucleophilic attack.
-
High Concentration: Increases the probability of intermolecular reactions.
-
Prolonged Reaction Times: Allows more time for the chain growth to occur.
-
Less Hindered Bases: Bases like n-BuLi are small enough to not interfere with the nucleophilic attack, whereas a bulkier base might sterically inhibit this side reaction.
Prevention Strategies:
-
Maintain Low Temperatures: Conduct the deprotonation at -78 °C (dry ice/acetone bath).
-
Use High Dilution: Run the reaction at a lower concentration (e.g., 0.1-0.3 M).
-
Slow Addition: Add the strong base dropwise to the alkene solution to maintain a low instantaneous concentration of the base and the generated anion.
-
Choose a Hindered Base: Consider using a sterically hindered base like Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LiHMDS).[3]
Q3: How do I select the most appropriate strong base for my reaction to maximize yield and minimize side products?
A: The choice of base is critical. The ideal base should be strong enough to deprotonate the allylic position efficiently but designed to minimize side reactions like isomerization and oligomerization. The key properties to consider are basicity (pKa of the conjugate acid) and steric hindrance.
| Base | Abbreviation | pKa (Conj. Acid) | Key Characteristics & Recommendations |
| n-Butyllithium | n-BuLi | ~50 | High Basicity, Low Hindrance. Very common but prone to acting as a nucleophile, leading to oligomerization.[4] Best used at very low temperatures and high dilution. |
| sec-Butyllithium | s-BuLi | ~51 | Higher Basicity, More Hindrance. More sterically demanding than n-BuLi, which can slightly reduce nucleophilicity. Useful for faster deprotonation at low temperatures. |
| tert-Butyllithium | t-BuLi | ~53 | Highest Basicity, High Hindrance. Extremely reactive and pyrophoric. Its bulk can help suppress nucleophilic side reactions but may also affect the desired reaction pathway. |
| Lithium diisopropylamide | LDA | ~36 | Strong Base, High Hindrance. An excellent choice for this system. Its significant steric bulk makes it a very poor nucleophile, drastically reducing the risk of oligomerization.[3] It is typically prepared in situ from diisopropylamine and n-BuLi. |
| Lithium bis(trimethylsilyl)amide | LiHMDS | ~26 | Strong Base, Very High Hindrance. Similar to LDA, its steric bulk prevents nucleophilic attack. It is commercially available as a solution or solid. |
Recommendation: For clean deprotonation of this compound, LDA is often the superior choice over organolithium reagents due to its non-nucleophilic nature.
Troubleshooting Guide: Unwanted Product Formation
Use this flowchart to diagnose and resolve common issues during your experiment.
Caption: Troubleshooting flowchart for common side reactions.
Experimental Protocol: Minimizing Side Reactions Using LDA
This protocol provides a step-by-step methodology for the clean generation of the allylic anion of this compound, minimizing both isomerization and oligomerization.
Objective: To generate the lithium salt of the 4-methyl-2-pentenyl anion with high fidelity.
Materials:
-
Diisopropylamine, freshly distilled from CaH₂
-
n-Butyllithium (1.6 M in hexanes)
-
This compound, anhydrous
-
Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone
-
Anhydrous solvents and reagents for subsequent steps (e.g., electrophile)
-
Schlenk line or glovebox for maintaining an inert atmosphere (Argon or Nitrogen)
Procedure:
-
Glassware Preparation: All glassware must be oven-dried (>120 °C) for at least 4 hours and allowed to cool to room temperature under a stream of inert gas.
-
In Situ Generation of LDA:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and under a positive pressure of inert gas, add anhydrous THF (sufficient for a final concentration of ~0.3 M).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add diisopropylamine (1.05 equivalents relative to the alkene) via syringe.
-
Slowly, dropwise, add n-butyllithium (1.05 equivalents) to the stirred solution over 10 minutes.
-
After the addition is complete, remove the cooling bath and allow the solution to warm to 0 °C for 15 minutes to ensure complete formation of LDA.
-
Cool the freshly prepared LDA solution back down to -78 °C.
-
-
Deprotonation of the Alkene:
-
In a separate flame-dried flask, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Using a cannula or syringe, slowly add the alkene solution to the stirred LDA solution at -78 °C over 20-30 minutes. Causality Check: Slow addition to a cold solution of the base prevents localized heating and minimizes oligomerization by keeping the alkene concentration low relative to the base.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours to ensure complete deprotonation.
-
-
Subsequent Reaction (Trapping the Anion):
-
The generated allylic anion is now ready for reaction.
-
Add the desired electrophile (e.g., an alkyl halide, carbonyl compound, silyl chloride) as a solution in anhydrous THF, also cooled to -78 °C if possible. The addition should be slow and controlled.
-
Allow the reaction to proceed at -78 °C and then slowly warm to room temperature as dictated by the specific requirements of the electrophile.
-
-
Workup:
-
Quench the reaction at low temperature (e.g., 0 °C) by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Avoid quenching with water directly, as it can be highly exothermic.
-
Proceed with standard extraction, drying, and purification procedures.
-
Self-Validation: Before quenching the main reaction, a small aliquot can be withdrawn, quenched with D₂O, and analyzed by ¹H NMR and MS to confirm the position and extent of deprotonation.
References
-
ThoughtCo. (2025). List of the Strong Bases (Arrhenius Bases). [Link]
-
University of Calgary. (n.d.). Alkenes: Oligomerization. [Link]
-
Study.com. (n.d.). Strong Base | Overview, Examples & Characteristics. [Link]
-
The Organic Chemistry Tutor. (2016). Organic Chemistry Synthesis Reactions - Examples and Practice Problems. YouTube. [Link]
-
PubMed Central (PMC). (n.d.). The Dimerization and Oligomerization of Alkenes Catalyzed with Transition Metal Complexes: Catalytic Systems and Reaction Mechanisms. [Link]
-
HowStuffWorks. (2024). Strong Bases: Properties, Applications and Examples. [Link]
-
University of Wyoming. (n.d.). Alkene Oligomerization. [Link]
-
B.Osunstate. (2026). Isomers Of 4-Methyl-2-Pentene: A Comprehensive Guide. [Link]
-
ResearchGate. (2025). ChemInform Abstract: The Oligomerization of Alkenes by Heterogeneous Catalysts. [Link]
-
Chemistry LibreTexts. (2015). 12.14: Dimerization, Oligomerization. and Polymerization of Alkenes. [Link]
Sources
Optimizing catalyst performance for the synthesis of trans-4-Methyl-2-pentene
Catalyst Solutions Inc. - Technical Support Center
Topic: Optimizing Catalyst Performance for the Synthesis of trans-4-Methyl-2-pentene
Welcome to the technical support center for catalyst optimization. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the catalytic synthesis of this compound. As a foundational intermediate in organic synthesis, achieving high yield and stereoselectivity for this compound is critical.[1] This document provides troubleshooting advice and frequently asked questions to enhance your experimental outcomes.
Section 1: Catalyst Selection & Pre-Reaction FAQs
Q1: What are the primary catalytic routes to synthesize this compound, and how do I select the appropriate catalyst?
A1: The synthesis of this compound is typically achieved via the isomerization of more readily available C6 alkenes, such as 4-methyl-1-pentene.[2] The choice of catalyst is paramount and depends on the desired reaction conditions and selectivity.
-
Solid Acid Catalysts (e.g., Zeolites, Sulfated Zirconia): These are the most common choices for alkene isomerization.[3] The mechanism involves the formation of a carbocation intermediate on Brønsted acid sites.[1][3] Zeolites like ZSM-5 or Y-zeolites are widely used due to their shape selectivity and tunable acidity, which can influence the product distribution.[3]
-
Best For: Continuous flow, gas-phase, or liquid-phase reactions where catalyst recyclability is important.
-
Selection Criteria: Consider pore size to control access to active sites and acidity (Brønsted vs. Lewis acid sites) to balance conversion and minimize side reactions like cracking or polymerization.[3]
-
-
Transition Metal Complexes: Homogeneous catalysts, often based on ruthenium, cobalt, or rhodium, can offer very high selectivity under milder conditions.[4][5] Some bifunctional catalysts have demonstrated exceptional selectivity for forming (E)- or trans-internal alkenes from terminal ones.[4]
-
Best For: Batch reactions where high selectivity is critical and catalyst/product separation is feasible.
-
Selection Criteria: The ligand environment of the metal center is crucial for controlling stereoselectivity.[5]
-
-
Base Catalysts: While less common for this specific transformation, certain strong bases can facilitate double bond migration. However, achieving high trans selectivity can be challenging.
Recommendation: For most applications balancing activity, stability, and cost, a solid acid catalyst like an H-ZSM-5 zeolite is a robust starting point. For syntheses demanding the highest possible trans selectivity, a specialized ruthenium-based homogeneous catalyst should be considered.[4]
Q2: My protocol calls for a solid acid catalyst. What is the correct pre-treatment and activation procedure?
A2: Proper activation of solid acid catalysts is critical for achieving maximum activity and ensuring reproducibility. The primary goal is to remove adsorbed water and other volatile impurities from the active sites.
Standard Activation Protocol for Zeolite Catalysts:
-
Loading: Place the required amount of catalyst in a quartz tube reactor or a calcination oven.
-
Drying: Heat the catalyst under a flow of inert gas (e.g., Nitrogen, Argon) at 100-150°C for 1-2 hours. This step gently removes physisorbed water.
-
Calcination: Increase the temperature to 450-550°C under a flow of dry air or the inert gas. Hold at this temperature for 3-5 hours. This step removes strongly bound water and burns off any residual organic contaminants from the pores.
-
Cooling: Cool the catalyst to the desired reaction temperature under a continuous flow of inert gas to prevent re-adsorption of atmospheric moisture before introducing the reactants.
Section 2: Troubleshooting Poor Catalyst Performance
This section addresses the most common issues encountered during the synthesis.
Issue 1: Low Conversion of 4-Methyl-1-pentene
Q: My reaction shows very low conversion of the starting material, even after several hours. What are the likely causes and how can I resolve this?
A: Low conversion is typically linked to insufficient catalyst activity or suboptimal reaction conditions. The following troubleshooting workflow can help identify the root cause.
Caption: Troubleshooting workflow for low conversion.
Detailed Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Improper Catalyst Activation | Moisture or other adsorbates are blocking the catalyst's active sites. This is the most common cause of poor initial activity. | Re-run the activation protocol. Ensure the use of dry gases and prevent exposure of the activated catalyst to ambient air. |
| Suboptimal Reaction Temperature | Alkene isomerization is an endothermic process; insufficient thermal energy results in low reaction rates.[6] | Incrementally increase the reaction temperature (e.g., in 20°C steps). For zeolites, a typical starting range is 250-350°C.[7] Be aware that excessively high temperatures can promote cracking and catalyst deactivation. |
| Catalyst Poisoning | Impurities in the feedstock (e.g., water, sulfur, or nitrogen compounds) can irreversibly bind to active sites, rendering them inactive.[8][9][10] | Ensure the feedstock is thoroughly dried and purified. If poisoning is suspected, the catalyst may need to be regenerated or replaced.[8] |
| Insufficient Catalyst Loading | The amount of catalyst may be too low relative to the reactant, limiting the number of available active sites. | Increase the catalyst-to-substrate ratio. For batch reactions, try doubling the catalyst amount. For flow reactions, decrease the space velocity. |
Issue 2: Poor Selectivity towards this compound
Q: I am achieving good conversion, but my product is a mixture of isomers (cis-4-methyl-2-pentene, 2-methyl-2-pentene, etc.) with a low percentage of the desired trans isomer. How can I improve selectivity?
A: Selectivity in isomerization is a delicate balance between thermodynamics and kinetics. The trans isomer is generally the thermodynamically more stable product compared to the cis isomer due to reduced steric hindrance.[11] However, other isomers may form through competing reaction pathways.
Sources
- 1. This compound | 674-76-0 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. research.sdsu.edu [research.sdsu.edu]
- 5. Highly Z-Selective Double Bond Transposition in Simple Alkenes and Allylarenes Through A Spin-Accelerated Allyl Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 9. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 10. scispace.com [scispace.com]
- 11. quora.com [quora.com]
Technical Support Center: Navigating the Scale-Up of trans-4-Methyl-2-pentene Production
Welcome to the Technical Support Center for the production of trans-4-Methyl-2-pentene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the challenges encountered during the scale-up of this valuable chemical intermediate. Our goal is to bridge the gap between laboratory-scale synthesis and robust, efficient industrial production by offering practical, evidence-based solutions.
Overview of Synthetic Pathways to this compound
The industrial production of this compound can be approached through several synthetic routes, each presenting unique advantages and scale-up challenges. The choice of pathway often depends on feedstock availability, desired purity, and economic feasibility.
-
Isomerization of 4-Methyl-1-pentene: This is a common industrial route where the less thermodynamically stable 4-methyl-1-pentene is isomerized to the desired 4-methyl-2-pentene isomers.[1] The reaction is typically catalyzed by solid acid catalysts.
-
Dehydration of 4-Methyl-2-pentanol: This classic elimination reaction involves the acid-catalyzed removal of water from 4-methyl-2-pentanol.[2][3] While effective, this method can lead to a mixture of alkene isomers, necessitating efficient separation.[4][5]
-
Dimerization of Propylene: This method directly synthesizes C6 isomers, including 4-methyl-1-pentene, from a readily available feedstock.[6][7] The resulting 4-methyl-1-pentene can then be isomerized to the target compound.
Troubleshooting Guide: From Lab to Plant
This section addresses common issues encountered during the scale-up of this compound production in a question-and-answer format, providing actionable solutions grounded in chemical engineering principles.
Catalyst Performance and Deactivation
Q1: We are observing a rapid decline in catalyst activity during the isomerization of 4-methyl-1-pentene in our pilot plant reactor. What are the likely causes and how can we mitigate this?
A1: Rapid catalyst deactivation is a frequent challenge in scaling up isomerization processes. The primary culprit is often the formation of carbonaceous deposits, or "coke," on the catalyst surface, which blocks active sites.[8]
-
Causality: At higher temperatures and pressures typical of industrial reactors, side reactions such as oligomerization and polymerization of the alkene are accelerated, leading to the formation of heavy hydrocarbons that deposit as coke.[8] The presence of impurities in the feed can also poison the catalyst.
-
Troubleshooting Steps:
-
Feed Purity Analysis: Rigorously analyze the 4-methyl-1-pentene feed for impurities like water, sulfur compounds, or other olefins, which can act as catalyst poisons.
-
Temperature Profile Monitoring: Ensure uniform temperature distribution across the catalyst bed. "Hot spots" can accelerate coking.[9] Consider implementing a multi-point temperature monitoring system.
-
Hydrogen Co-feed: The introduction of a hydrogen co-feed can suppress the formation of coke by hydrogenating the precursor molecules to oligomerization.[8]
-
Catalyst Regeneration: Investigate the feasibility of in-situ catalyst regeneration. This typically involves a controlled oxidation to burn off the coke, followed by a reduction step.
-
Experimental Protocol: Temperature Programmed Oxidation (TPO) for Coke Analysis
-
Carefully unload a sample of the deactivated catalyst from the reactor.
-
Place a known weight of the catalyst in a quartz tube reactor.
-
Heat the sample under a flow of an inert gas (e.g., nitrogen) to remove any adsorbed hydrocarbons.
-
Introduce a dilute oxygen/inert gas mixture and ramp the temperature at a controlled rate.
-
Monitor the off-gas for CO and CO₂ using a suitable detector to determine the amount and nature of the coke deposits.
Product Selectivity and Isomer Control
Q2: Our dehydration of 4-methyl-2-pentanol is producing a mixture of methyl-pentene isomers with a low proportion of the desired this compound. How can we improve the selectivity?
A2: Achieving high selectivity for the trans isomer in elimination reactions is challenging due to the thermodynamic stability of various alkene products. The trans isomer is generally more stable than the cis isomer due to reduced steric hindrance.[10]
-
Causality: The product distribution is governed by the reaction mechanism (E1 vs. E2) and the relative stabilities of the possible alkene products. Acid-catalyzed dehydration of secondary alcohols often proceeds via an E1 mechanism involving a carbocation intermediate, which can lead to a mixture of products.[3]
-
Optimization Strategies:
-
Catalyst Selection: Explore different solid acid catalysts with varying acid strengths and pore structures. Catalysts with shape-selective properties can favor the formation of the less bulky trans isomer.
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the kinetically controlled product over the thermodynamically favored one. However, this may also decrease the overall conversion rate.
-
Water Removal: Continuously removing water from the reaction mixture can shift the equilibrium towards the products and minimize side reactions.
-
Workflow for Catalyst Screening
Caption: A systematic workflow for screening and optimizing solid acid catalysts to improve selectivity in the dehydration of 4-methyl-2-pentanol.
Separation and Purification
Q3: We are struggling with the separation of cis- and this compound from other C6 isomers in the crude product. What are the recommended large-scale purification strategies?
A3: The separation of close-boiling isomers is a common challenge in the chemical industry. The boiling points of the methyl-pentene isomers are very similar, making simple distillation inefficient.
| Isomer | Boiling Point (°C) |
| This compound | 58.6 |
| cis-4-Methyl-2-pentene | 56.4 |
| 4-Methyl-1-pentene | 53.9 |
| 2-Methyl-2-pentene | 67.3 |
| 2-Methyl-1-pentene | 61.6 |
-
Recommended Techniques:
-
Fractional Distillation: While challenging, a multi-stage distillation column with a high number of theoretical plates can achieve the desired separation. Process modeling using software like Aspen Plus® can help in designing an optimal distillation train.
-
Extractive Distillation: The use of a solvent that alters the relative volatilities of the isomers can facilitate their separation by distillation.
-
Adsorption: Certain molecular sieves or zeolites can selectively adsorb one isomer over another based on molecular shape and size.
-
Safety Management for a Flammable Liquid
Q4: this compound is highly flammable. What are the key safety considerations when scaling up its production?
A4: The high flammability of this compound (flash point: -33°C) necessitates a robust Process Safety Management (PSM) program.[11][12]
-
Key Safety Pillars:
-
Hazard Identification and Risk Assessment: Conduct a thorough Process Hazard Analysis (PHA) to identify potential fire and explosion hazards.[13]
-
Engineering Controls:
-
Use of intrinsically safe and explosion-proof electrical equipment.
-
Implementation of a robust grounding and bonding program to prevent static electricity discharge.[14]
-
Installation of pressure relief systems and emergency shutdown systems.
-
-
Administrative Controls:
-
Develop and implement comprehensive Standard Operating Procedures (SOPs).
-
Provide rigorous training to all personnel on the hazards of flammable liquids and emergency procedures.[13]
-
Implement a strict hot work permit system.
-
-
Personal Protective Equipment (PPE): Ensure availability and use of appropriate PPE, including flame-resistant clothing, safety glasses, and chemical-resistant gloves.[11]
-
Logical Relationship of Safety Measures
Caption: A diagram illustrating the interconnectedness of key components in a Process Safety Management (PSM) system for handling flammable liquids.
Frequently Asked Questions (FAQs)
Q: What is the typical purity of commercially available this compound?
A: Commercially available this compound is typically offered at purities of ≥90% or higher.[15] Higher purities can be achieved through specialized purification techniques but come at a higher cost.
Q: Are there any specific materials of construction recommended for reactors and storage tanks for this compound?
A: Due to its non-corrosive nature, stainless steel (e.g., 304 or 316) is a suitable material for reactors, piping, and storage tanks. However, compatibility with any catalysts or reagents used in the process must also be considered.
Q: How can we monitor the progress of the isomerization of 4-methyl-1-pentene in real-time?
A: For real-time monitoring, online gas chromatography (GC) is the most common and effective method. A slipstream from the reactor outlet can be periodically injected into the GC to determine the composition of the product mixture.
Q: What are the primary environmental considerations for the large-scale production of this compound?
A: The primary environmental consideration is the prevention of volatile organic compound (VOC) emissions due to the high volatility of the product. A closed-loop system with vapor recovery is recommended. Additionally, proper disposal of spent catalysts and any aqueous waste streams is crucial.
References
- Google Patents. RU2228323C2 - Method for preparing 4-methyl-2-pentyne.
- Google Patents. CN102249877A - Method for producing 4-methyl-2-pentanone by using production waste and residual liquor.
- Google Patents. US3175020A - Production of 4-methyl-1-pentene.
-
ResearchGate. From Propylene to 4‐Methyl‐1‐pentene over K‐Cu Supported Catalytically Active Liquid Metal Solutions | Request PDF. [Link]
- Google Patents.
-
Selective isomerization of 2-methylpentane and 4-methyl-1-pentene over the molybdenum oxide supported on aluminum orthophosphate. [Link]
-
Cole-Parmer. Material Safety Data Sheet - cis-4-Methyl-2-pentene, 99%. [Link]
-
Jinzong Machinery. Reactor Troubleshooting and Solutions. [Link]
-
PubMed. Hafnocene catalysts for selective propylene oligomerization: efficient synthesis of 4-methyl-1-pentene by beta-methyl transfer. [Link]
-
MDPI. Computational Fluid Dynamics (CFD) simulations in petrochemical industry. [Link]
-
San Diego State University. Catalyst for rapid and selective alkene isomerization - Research | SDSU. [Link]
-
PubChem. 4-Methyl-2-pentene, (2Z)- | C6H12 | CID 5326159. [Link]
-
Valmet. Isomerisation. [Link]
-
2 - SAFETY DATA SHEET. [Link]
-
Synthesis of poly(4-methyl-2-pentyne) with various configurations of macromolecular chains. [Link]
-
SafetyStratus. Understanding OSHA's Process Safety Management (PSM) of Highly Hazardous Chemicals Screening Report. [Link]
-
Chegg.com. Solved Dehydration of 4-methyl-2-pentanol, a secondary | Chegg.com. [Link]
-
ResearchGate. Control of an Isomerization Column/Reactor Process. [Link]
-
ResearchGate. Derived process design for the 2-pentene metathesis reactive distillation column.. [Link]
-
PROCESS SAFETY MANAGEMENT: SUMMARY AND RESOURCES. [Link]
-
EduBirdie. Dehydration of an Alcohol, 4-methyl-2-pentanol. [Link]
-
Chegg.com. Solved In this experiment, a mixture of methyl pentene | Chegg.com. [Link]
-
MDPI. Polymerization of Allyltrimethylisilane and 4-Methyl-1-Pentene by Using Metallocene Catalysts. [Link]
-
MDPI. High-Performance Polyolefin Material: Synthesis, Properties, and Application of Poly(4-Methyl-1-pentene). [Link]
-
Quora. How is the structure of cis-trans isomer 4-methyl-2-pentene supposed to look like?. [Link]
-
B.Osunstate. Isomers Of 4-Methyl-2-Pentene: A Comprehensive Guide. [Link]
-
MDPI. Computational Fluid Dynamics Modelling of Hydrogen Production via Water Splitting in Oxygen Membrane Reactors. [Link]
-
brainly.com. [FREE] Which alcohol should be used to produce 4-methyl-2-pentene by an acid-catalyzed dehydration reaction? A. - brainly.com. [Link]
-
Preprints.org. Exploring Cutting-Edge Application of Computational Fluid Dynamic in Enhancing and Innovation within the Oil and Gas Sector. [Link]
-
Oak Ridge National Laboratory. Computational Fluid Dynamics Modeling to Simulate a Combined Reforming Process for Syngas and Hydrogen Production - INFO. [Link]
-
Bartleby. The Dehydration Of 2-Methyl-2-Butanol Was Performed Using - 1571 Words. [Link]
-
ResearchGate. Computational Fluid Dynamics as a Tool for Designing Hydrogen Energy Technologies | Request PDF. [Link]
-
SIELC Technologies. 4-Methyl-2-pentene. [Link]
-
MDPI. Techno-Economic Analysis of a Process to Convert Methane to Olefins, Featuring a Combined Reformer via the Methanol Intermediate Product. [Link]
-
A Techno-Economic Comparison between Two Methanol-to-Propylene Processes. [Link]
-
ResearchGate. Process for production of pure 4-methyl-1-pentene. [Link]
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- 2. Solved Dehydration of 4-methyl-2-pentanol, a secondary | Chegg.com [chegg.com]
- 3. Dehydration of an Alcohol, 4-methyl-2-pentanol - Edubirdie [edubirdie.com]
- 4. This compound | 674-76-0 | Benchchem [benchchem.com]
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- 9. jinzongmachinery.com [jinzongmachinery.com]
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- 15. 4-Methyl-2-pentene (cis- and trans- mixture) 96.0+%, TCI America 1 mL | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
Methods to remove impurities from technical grade trans-4-Methyl-2-pentene
This guide is designed for researchers, scientists, and professionals in drug development who are working with technical grade trans-4-Methyl-2-pentene. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its purification. Our goal is to equip you with the expertise to achieve high-purity this compound for your critical applications.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: My final product still shows multiple peaks in the GC-MS analysis, very close to the main peak.
Question: I've performed a fractional distillation of technical grade this compound, but my GC-MS analysis still shows several minor peaks with similar retention times to the main product peak. What are these impurities and how can I remove them?
Answer:
The most likely culprits for these persistent impurities are structural isomers of 4-methyl-2-pentene.[1] Technical grade alkenes are often synthesized through methods like dehydration of alcohols, which can lead to the formation of various isomers.[2]
Potential Isomeric Impurities:
-
cis-4-Methyl-2-pentene: This is the geometric isomer of your target compound.
-
Positional Isomers: Other C6H12 isomers such as 2-methyl-1-pentene, 4-methyl-1-pentene, and 2-methyl-2-pentene could also be present.
Causality: These isomers often have very close boiling points, making their separation by standard fractional distillation challenging.
Troubleshooting Protocol:
-
High-Efficiency Fractional Distillation:
-
Apparatus: Utilize a fractionating column with a high number of theoretical plates (e.g., a Vigreux, packed, or spinning band column).
-
Procedure:
-
Ensure your distillation apparatus is properly insulated to maintain a consistent temperature gradient.
-
Maintain a slow and steady distillation rate. A high rate will decrease the separation efficiency.
-
Monitor the head temperature closely. A stable temperature indicates the distillation of a pure fraction. Collect the fraction that distills at the boiling point of this compound (58 °C).[3]
-
-
-
Preparative Gas Chromatography (Prep-GC):
Workflow for Isomer Removal:
Caption: Workflow for the removal of isomeric impurities.
Issue 2: My purified alkene turns yellow and gives a positive peroxide test after storage.
Question: I successfully purified this compound and confirmed its purity. However, after a few weeks of storage, the liquid has developed a yellow tint and tests positive for peroxides. Why did this happen and is the material still usable?
Answer:
Alkenes, especially those with allylic hydrogens like this compound, are prone to autoxidation in the presence of air and light, leading to the formation of peroxides.[7][8][9] These peroxides can be hazardous, as they can decompose explosively, especially upon heating during distillation.[7][10] The yellow color is a common indicator of degradation.
Causality: The double bond in alkenes makes the allylic C-H bonds susceptible to free-radical chain reactions initiated by oxygen.
Preventative Measures:
-
Inhibitor Addition: Add a radical inhibitor, such as butylated hydroxytoluene (BHT), at a very low concentration (0.001 to 0.01%) to the purified alkene.[7][10]
-
Proper Storage:
Troubleshooting Protocol for Peroxide Removal:
Caution: Do not distill a solution that is suspected of containing high concentrations of peroxides.
-
Peroxide Testing:
-
Use commercially available peroxide test strips for a semi-quantitative measurement.
-
Alternatively, add 1-3 mL of the alkene to an equal volume of acetic acid, followed by a few drops of 5% potassium iodide solution. A yellow to brown color indicates the presence of peroxides.[7]
-
-
Removal of Peroxides:
-
If peroxide levels are low, they can be removed by passing the alkene through a column of activated alumina.
-
Washing the alkene with a freshly prepared aqueous solution of sodium bisulfite or ferrous sulfate can also reduce peroxides.
-
Logical Relationship for Safe Handling and Storage:
Sources
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- 2. 8.1 Preparing Alkenes: A Preview of Elimination Reactions - Organic Chemistry | OpenStax [openstax.org]
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Technical Support Center: Stereoselective Synthesis of 4-Methyl-2-pentene Isomers
Welcome to the technical support center for controlling stereoselectivity in the synthesis of 4-methyl-2-pentene isomers. This guide is designed for researchers, chemists, and drug development professionals who require precise control over alkene geometry. Here, we provide in-depth, field-proven insights into common synthetic challenges, offering troubleshooting guides and detailed protocols to help you achieve your desired stereochemical outcome, whether it be the (E) or (Z) isomer.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions encountered when planning the synthesis of 4-methyl-2-pentene isomers.
Q1: I need to synthesize the (E)-isomer of 4-methyl-2-pentene. Which method offers the best selectivity?
A: For high (E)-selectivity, the Horner-Wadsworth-Emmons (HWE) reaction is the most reliable and widely used method.[1][2][3] This reaction utilizes a stabilized phosphonate carbanion, which reacts with an aldehyde (in this case, isobutyraldehyde) to predominantly form the thermodynamically more stable (E)-alkene.[1][4] The key to its success is that the intermediate oxaphosphetanes can equilibrate to the more stable trans-intermediate, which then eliminates to form the (E)-alkene.[1] The Julia-Kocienski olefination is another excellent choice, often providing superior (E)-selectivity, especially with sterically demanding substrates.[5][6]
Q2: My goal is the (Z)-isomer of 4-methyl-2-pentene. What are the most reliable synthetic routes?
A: The synthesis of (Z)-alkenes requires kinetic control to form the thermodynamically less stable isomer. Two primary methods are recommended:
-
The Wittig Reaction with Unstabilized Ylides: Using an unstabilized ylide, such as ethyltriphenylphosphonium ylide, under salt-free conditions (e.g., using KHMDS or NaHMDS as a base) strongly favors the (Z)-isomer.[7][8] The reaction proceeds through a kinetically controlled, concerted cycloaddition where steric factors in the transition state favor the formation of the cis-oxaphosphetane, leading to the (Z)-alkene.[9][10]
-
The Still-Gennari Modification of the HWE Reaction: This powerful modification uses phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonates) in combination with strong, non-coordinating bases (like KHMDS) and a polar aprotic solvent (like THF) at low temperatures (-78 °C).[2][11] These conditions accelerate the elimination from the oxaphosphetane intermediate, preventing equilibration and locking in the kinetically favored (Z)-geometry.[2]
Q3: I performed a Wittig reaction with ethyltriphenylphosphonium bromide and n-BuLi and got a poor E/Z mixture. How can I improve the Z-selectivity?
A: This is a classic issue. The use of n-butyllithium (n-BuLi) to generate the ylide introduces lithium ions (Li+) into the reaction. Lithium salts can coordinate to the intermediates, allowing the initially formed cis-oxaphosphetane to revert to a betaine-like species and equilibrate to the more stable trans-intermediate, a phenomenon known as "stereochemical drift".[12] This erodes the (Z)-selectivity.
To improve (Z)-selectivity, you must use "salt-free" conditions:
-
Change the Base: Replace n-BuLi with a sodium- or potassium-based amide, such as sodium bis(trimethylsilyl)amide (NaHMDS) or potassium bis(trimethylsilyl)amide (KHMDS). These larger cations do not coordinate as strongly, preserving the kinetic outcome of the reaction.[9]
-
Control the Solvent: Use non-polar, aprotic solvents like THF or toluene.
Q4: My Horner-Wadsworth-Emmons (HWE) reaction is giving low E-selectivity. What factors should I investigate?
A: Low (E)-selectivity in an HWE reaction suggests that the intermediates are not reaching thermodynamic equilibrium before elimination. Key factors to check are:
-
Reaction Temperature: Ensure the reaction is stirred at or above 0 °C (room temperature is common) for a sufficient duration. Low temperatures can favor the kinetic product, which may not be the desired (E)-isomer.
-
Phosphonate Stability: The HWE reaction works best with stabilized phosphonates (e.g., those with an adjacent ester or ketone). For the synthesis of 4-methyl-2-pentene, you would use a phosphonate like triethyl phosphonoacetate (for a related structure) or diethyl ethylphosphonate. The carbanion from diethyl ethylphosphonate is sufficiently stabilized to favor the (E)-product.
-
Base and Cation: While less critical than in the Wittig reaction, the choice of base can matter. Standard conditions like NaH in THF are robust and promote the equilibration needed for high (E)-selectivity.
Q5: Are there non-ylide-based methods for synthesizing these isomers stereoselectively?
A: Absolutely. The semi-reduction of an internal alkyne is a classic and highly effective alternative. For this specific target, you would start with 4-methyl-2-pentyne .
-
For the (Z)-isomer: Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) delivers the (Z)-alkene via syn-addition of hydrogen.
-
For the (E)-isomer: A dissolving metal reduction, typically using sodium metal in liquid ammonia at low temperature, produces the (E)-alkene via an anti-addition mechanism.
Section 2: Troubleshooting Guides
Problem 1: Poor Z-Selectivity in Wittig Olefination
Your synthesis of (Z)-4-methyl-2-pentene from isobutyraldehyde and ethyltriphenylphosphonium bromide resulted in an E/Z ratio of nearly 1:1.
Figure 1. Troubleshooting workflow for poor Z-selectivity.
Problem 2: Contaminated Product in Horner-Wadsworth-Emmons (HWE) Reaction
Your synthesis of (E)-4-methyl-2-pentene was successful in terms of selectivity, but the final product is difficult to purify from the phosphorus-containing byproduct.
This is a key advantage of the HWE reaction over the Wittig reaction. The byproduct of the HWE reaction is a dialkyl phosphate salt (e.g., diethyl phosphate), which is water-soluble.[1][4] The byproduct of the Wittig reaction, triphenylphosphine oxide, is often organic-soluble and requires chromatography for removal.
Troubleshooting Steps:
-
Ensure Proper Workup: After the reaction is complete, quench carefully and perform a liquid-liquid extraction.
-
Aqueous Washes: Wash the combined organic layers multiple times with water or a brine solution. This should effectively remove the phosphate byproduct into the aqueous layer.[3]
-
Check pH: A slightly basic wash (e.g., dilute NaHCO₃ solution) can help ensure the phosphate is fully deprotonated and partitioned into the aqueous phase.
-
Re-evaluation: If the impurity persists, confirm its identity by NMR (look for signals in the phosphorus NMR spectrum or characteristic couplings in the proton NMR). It is possible another side reaction is occurring.
Section 3: Key Experimental Protocols
Protocol 1: Synthesis of (E)-4-Methyl-2-pentene via Horner-Wadsworth-Emmons Reaction
This protocol describes the synthesis of the (E)-isomer from isobutyraldehyde and diethyl ethylphosphonate.
Materials:
-
Diethyl ethylphosphonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Isobutyraldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 eq) to a flame-dried, three-neck flask equipped with a magnetic stirrer, dropping funnel, and condenser.
-
Wash NaH: Wash the NaH dispersion with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexane carefully each time.
-
Phosphonate Addition: Add anhydrous THF to the flask, cool to 0 °C in an ice bath, and add diethyl ethylphosphonate (1.0 eq) dropwise via the dropping funnel.
-
Ylide Formation: Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases. The solution should become a clear, pale yellow.
-
Aldehyde Addition: Cool the reaction mixture back to 0 °C and add isobutyraldehyde (1.0 eq) dropwise.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours or until TLC/GC analysis indicates complete consumption of the aldehyde.
-
Workup: Cool the mixture to 0 °C and cautiously quench the reaction by slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel, add diethyl ether, and separate the layers. Extract the aqueous layer with diethyl ether (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation to yield pure (E)-4-methyl-2-pentene.
Figure 2. HWE mechanism favors the E-alkene via a thermodynamically controlled pathway.
Protocol 2: Synthesis of (Z)-4-Methyl-2-pentene via Wittig Reaction (Salt-Free)
This protocol describes the synthesis of the (Z)-isomer using salt-free conditions to maximize kinetic control.
Materials:
-
Ethyltriphenylphosphonium bromide
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Anhydrous Toluene
-
Isobutyraldehyde
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), suspend ethyltriphenylphosphonium bromide (1.1 eq) in anhydrous toluene in a flame-dried, two-neck flask.
-
Base Addition: Cool the suspension to 0 °C and add a solution of KHMDS in toluene (1.05 eq) dropwise. A deep orange or red color indicates ylide formation.
-
Ylide Formation: Stir the mixture at room temperature for 1 hour.
-
Aldehyde Addition: Cool the reaction mixture to -78 °C (dry ice/acetone bath). Add isobutyraldehyde (1.0 eq) dropwise. The color of the ylide should fade upon addition.
-
Reaction: Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction with water. Transfer to a separatory funnel and extract with pentane (3x). The low boiling point of the product requires careful handling.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and carefully remove the solvent by fractional distillation. The triphenylphosphine oxide byproduct is largely insoluble in pentane and can be removed by filtration before concentration. Further purification of the volatile alkene can be achieved by careful distillation.
Section 4: Comparative Data
Table 1: Comparison of Primary Methods for (E)-4-Methyl-2-pentene Synthesis
| Method | Key Reagents | Typical E:Z Ratio | Advantages | Disadvantages |
| Horner-Wadsworth-Emmons | Diethyl ethylphosphonate, NaH, Isobutyraldehyde | >95:5 | High (E)-selectivity, water-soluble byproduct, mild conditions.[4] | Phosphonate reagent must be synthesized (e.g., via Arbuzov reaction).[2] |
| Julia-Kocienski Olefination | Ethyl PT-sulfone, LiHMDS, Isobutyraldehyde | >98:2 | Excellent (E)-selectivity, broad functional group tolerance.[5][6] | Multi-step synthesis of the required sulfone reagent. |
| Dissolving Metal Reduction | 4-Methyl-2-pentyne, Na, Liquid NH₃ | >98:2 | Excellent stereochemical control, starts from a simple alkyne. | Requires handling of liquid ammonia and metallic sodium; not functional-group tolerant. |
Table 2: Comparison of Primary Methods for (Z)-4-Methyl-2-pentene Synthesis
| Method | Key Reagents | Typical Z:E Ratio | Advantages | Disadvantages |
| Wittig (Salt-Free) | Ethyltriphenylphosphonium bromide, KHMDS, Isobutyraldehyde | >95:5 | High (Z)-selectivity with unstabilized ylides, readily available reagents.[7][8] | Triphenylphosphine oxide byproduct can complicate purification. |
| Still-Gennari Olefination | Bis(trifluoroethyl) ethylphosphonate, KHMDS, 18-Crown-6, Isobutyraldehyde | >95:5 | Excellent (Z)-selectivity, avoids phosphine oxide byproduct.[2][11] | Requires specialized, expensive phosphonate reagents. |
| Lindlar Hydrogenation | 4-Methyl-2-pentyne, H₂, Lindlar's Catalyst | >98:2 | Excellent stereochemical control, clean reaction. | Catalyst can be expensive and prone to over-reduction if not monitored. |
References
-
Horner–Wadsworth–Emmons reaction - Wikipedia. [Link]
-
Ando, K., & Takama, D. (2020). Stereoselective Synthesis of Trisubstituted (Z)-Alkenes from Ketones via the Julia–Kocienski Olefination Using 1-Methyl- and 1-tert-Butyl-1H-tetrazol-5-yl Alkyl Sulfones. Organic Letters. [Link]
-
Horner-Wadsworth-Emmons Reaction - NROChemistry. [Link]
-
Devise a synthesis of (E)-4-methyl-2-pentene using one of the starting materials and any of the reagents - Brainly. [Link]
-
Stereoselective Synthesis of Trisubstituted (Z)-Alkenes from Ketones via the Julia–Kocienski Olefination Using 1-Methyl- and 1-tert-Butyl-1H-tetrazol-5-yl Alkyl Sulfones - Organic Chemistry Portal. [Link]
-
Catalytic Alkene Cyclization Reactions for the Stereoselective Synthesis of Complex “Terpenoid-like” Heterocycles - NIH. [Link]
-
Synthesis of E- and Z-trisubstituted alkenes by catalytic cross-metathesis - PubMed Central. [Link]
-
Modified Julia Olefination, Julia-Kocienski Olefination - Organic Chemistry Portal. [Link]
-
Julia olefination - Wikipedia. [Link]
-
Chizaki, T., et al. (2025). Highly Z-selective Julia–Kocienski Olefination Using N-sulfonylimines and Its Mechanistic Insights from DFT Calculations. ChemRxiv. [Link]
-
Horner-Wadsworth-Emmons Reaction - YouTube. [Link]
-
Shinde, P. S., Shinde, V. S., & Rueping, M. (2025). Catalytic stereoselective synthesis of all-carbon tetra-substituted alkenes via Z-selective alkyne difunctionalization. Chemical Science. [Link]
-
Stereoselective Synthesis of Trisubstituted Alkenes via Copper Hydride-Catalyzed Alkyne Hydroalkylation - PMC - NIH. [Link]
-
and Stereoselective Synthesis of Tetrasubstituted Alkenes via Ruthenium(II)-Catalyzed C–H Alkenylation - UCL Discovery. [Link]
-
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. [Link]
-
Enantio- and Z-selective synthesis of functionalized alkenes bearing tertiary allylic stereogenic center - NIH. [Link]
-
Devise a synthesis of (Z)-4-methyl-2-pentene using - Chegg.com. [Link]
-
Devise a synthesis of (E)-4-methyl-2-pentene using - Chegg.com. [Link]
-
Synthesis of Z-Alkenes from Rh(I)-Catalyzed Olefin Isomerization of β,γ-Unsaturated Ketones - ACS Publications. [Link]
-
Devise a synthesis of (Z)-4,4-dimethyl-2-pentene - Chegg.com. [Link]
-
Selected general approaches to alkene synthesis - ResearchGate. [Link]
-
Wittig reaction - Wikipedia. [Link]
-
The Wittig Reaction - University of Pittsburgh. [Link]
-
Wittig Reaction - Organic Chemistry Portal. [Link]
-
10.09 Stereochemistry of the Wittig Reaction - YouTube. [Link]
-
Highly Z-selective Julia–Kocienski Olefination Using N-sulfonylimines and Its Mechanistic Insights from DFT Calculations - ChemRxiv. [Link]
-
Wittig Reaction - Chemistry LibreTexts. [Link]
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Validation & Comparative
GC-MS method validation for the quantification of trans-4-Methyl-2-pentene
A Senior Application Scientist's Guide to GC-MS Method Validation for the Quantification of trans-4-Methyl-2-pentene
In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of volatile organic compounds (VOCs) is paramount. This compound, a potential process-related impurity or environmental contaminant, requires a robust analytical method to ensure product safety and regulatory compliance. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for its quantification, grounded in the principles of scientific integrity and regulatory expectations. We will explore critical experimental choices, present detailed validation protocols, and compare performance data to empower researchers and drug development professionals in establishing a fit-for-purpose analytical method.
The Analytical Challenge: Why Method Validation is Critical
This compound is a volatile alkene, and its accurate measurement in complex matrices demands a highly selective and sensitive analytical technique. Gas chromatography combined with mass spectrometry (GC-MS) is the gold standard for this application due to its exceptional separation capabilities and definitive mass-based identification.[1][2] However, simply employing a GC-MS system is insufficient. A rigorous method validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose, ensuring data integrity and reliability.[3][4] This process is mandated by regulatory bodies worldwide, with guidelines such as the International Council for Harmonisation (ICH) Q2(R1) providing a framework for validation.[4][5][6]
Strategic Choices in Sample Introduction: Headspace vs. Direct Liquid Injection
The first critical decision in developing a GC-MS method for a volatile analyte like this compound is the sample introduction technique. The two primary contenders are Static Headspace (HS) and Direct Liquid Injection (LI).
-
Static Headspace (HS) Injection: This technique involves heating a sealed vial containing the sample to allow volatile analytes to partition into the gas phase (the "headspace") above the sample.[7] A portion of this vapor is then injected into the GC. This is particularly advantageous for complex or non-volatile matrices, as it prevents contamination of the GC inlet and column, leading to higher instrument uptime.[7][8] For this compound, HS-GC-MS is often the preferred method, especially when dealing with solid or viscous sample matrices.[8][9]
-
Direct Liquid Injection (LI): In this conventional approach, a liquid sample (dissolved in a suitable volatile solvent) is directly injected into the heated GC inlet where it is vaporized. While simpler in terms of instrumentation, LI can introduce non-volatile matrix components into the GC system, potentially leading to contamination and requiring more frequent maintenance. However, for clean liquid samples, it can offer high precision and is a valid alternative.[9][10]
Comparative Overview
| Feature | Static Headspace (HS) Injection | Direct Liquid Injection (LI) | Rationale for this compound |
| Principle | Analyzes the vapor phase in equilibrium with the sample.[7] | Injects and vaporizes a liquid sample directly. | HS is ideal for isolating the volatile analyte from non-volatile matrix components.[8] |
| Sample Matrix | Solids, liquids, viscous materials.[7] | Clean liquid samples.[11] | HS offers greater versatility for various potential sample types. |
| Sample Prep | Minimal; sample is placed in a vial and sealed.[7] | Sample must be dissolved in a volatile solvent.[11][12] | HS reduces sample handling, minimizing potential for analyte loss. |
| System Contamination | Low; non-volatile matrix is not introduced.[7] | High potential if the matrix is not clean. | HS protects the analytical column and mass spectrometer ion source. |
| Sensitivity | High for volatile compounds.[9] | Can be high, but may be limited by dilution. | HS can concentrate volatile analytes in the headspace, enhancing sensitivity.[8] |
The Foundation of Trust: A Comprehensive Validation Workflow
A GC-MS method is only as reliable as its validation. The following workflow, based on ICH Q2(R1) guidelines, establishes the performance characteristics of the analytical procedure.[5][6][13]
Caption: A typical workflow for GC-MS method validation.
Experimental Protocols: A Step-by-Step Guide
Here, we provide detailed protocols for validating a headspace GC-MS method for the quantification of this compound.
Materials and Instrumentation
-
Analyte: this compound standard (≥99% purity)
-
Solvent: Dichloromethane (DCM), GC grade
-
Instrumentation: Gas chromatograph with a mass selective detector (MSD) and a headspace autosampler.
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Vials: 20 mL headspace vials with magnetic crimp caps and PTFE/silicone septa.
Standard Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of this compound standard, dissolve in, and dilute to 10 mL with DCM in a class A volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the primary stock solution with DCM to cover the desired concentration range (e.g., 0.1 µg/mL to 10 µg/mL).
GC-MS and Headspace Parameters
-
HS Sampler:
-
Oven Temperature: 80°C
-
Loop Temperature: 90°C
-
Transfer Line Temperature: 100°C
-
Vial Equilibration Time: 15 min
-
-
GC:
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program: 40°C (hold 2 min), ramp to 150°C at 10°C/min, then to 250°C at 25°C/min (hold 2 min).
-
-
MS:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 84, 69, 41).
-
Validation Experiments
The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.[4][14]
-
Protocol:
-
Inject a blank solvent (DCM).
-
Inject a sample of the matrix without the analyte (placebo).
-
Inject a standard solution of this compound.
-
Spike the placebo matrix with the analyte and inject.
-
-
Acceptance Criteria: No interfering peaks should be observed at the retention time of this compound in the blank and placebo chromatograms.
The ability of the method to obtain test results which are directly proportional to the concentration of the analyte.[14][15]
-
Protocol:
-
Prepare a series of at least five calibration standards of known concentrations.
-
Inject 1 mL of each standard into separate headspace vials.
-
Analyze each concentration in triplicate.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.995.[15][16]
The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[14][15]
-
Protocol:
-
Prepare placebo samples spiked with this compound at three concentration levels (e.g., low, medium, and high).
-
Prepare at least three replicates for each level.
-
Analyze the samples and calculate the concentration using the calibration curve.
-
Express accuracy as the percentage recovery.
-
-
Acceptance Criteria: The mean recovery should be within 80-120% for each concentration level.[17]
The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[14][15]
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a medium concentration standard on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 15%.[17]
LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[18]
-
Protocol:
-
Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[18][19]
-
Statistical Method (based on the standard deviation of the response and the slope of the calibration curve):
-
LOD = 3.3 * (SD of blank / Slope of calibration curve)
-
LOQ = 10 * (SD of blank / Slope of calibration curve)
-
-
-
Acceptance Criteria: The LOQ must be demonstrated with acceptable precision and accuracy.
Performance Data Comparison: HS-GC-MS vs. LI-GC-MS
The following table presents typical (illustrative) performance data for the quantification of this compound using the two compared methods.
| Validation Parameter | HS-GC-MS | LI-GC-MS | Acceptance Criteria |
| Linearity (r²) | 0.9991 | 0.9985 | ≥ 0.995[15][16] |
| Range (µg/mL) | 0.1 - 10 | 0.5 - 20 | Cover expected concentrations |
| Accuracy (% Recovery) | 95.2 - 104.5% | 92.8 - 106.2% | 80 - 120%[17] |
| Precision (Repeatability, %RSD) | 4.8% | 3.5% | ≤ 15%[17] |
| Intermediate Precision (%RSD) | 6.2% | 5.1% | ≤ 15%[17] |
| LOD (µg/mL) | 0.03 | 0.15 | Reportable |
| LOQ (µg/mL) | 0.1 | 0.5 | Reportable with acceptable precision & accuracy |
This data illustrates that while both methods can be validated successfully, the HS-GC-MS method typically offers a lower limit of detection for a highly volatile analyte like this compound.
Conclusion and Recommendations
For the robust quantification of this compound, a validated GC-MS method is indispensable. The choice between headspace and liquid injection is a critical first step.
-
HS-GC-MS is highly recommended for its superior performance in handling complex matrices, minimizing system contamination, and often providing better sensitivity for volatile compounds. Its minimal sample preparation requirements also reduce the risk of analyte loss and improve reproducibility.[7]
-
LI-GC-MS can be a viable alternative for clean, simple liquid samples where the analyte concentration is well above the detection limit. However, careful consideration must be given to potential matrix effects and the need for more rigorous instrument maintenance.
Ultimately, the selected method must be validated according to established guidelines to prove it is fit for its intended purpose.[4][20] By following the structured approach outlined in this guide, researchers and drug development professionals can confidently establish a reliable, accurate, and defensible analytical method for this compound, ensuring the quality and safety of their products.
References
-
European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
-
KCAS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Mols-Sieper. (2024). Common Sample Preparation Techniques for GC-MS Analysis. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
-
Alturas Analytics, Inc. (2022). M10 Bioanalytical Method Validation - FDA Guidance for Nonclinical & Clinical Studies. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. Retrieved from [Link]
-
ChromSolutions. (n.d.). Analytical Validation Quick Reference Guide. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
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A Comparative Guide to the Reactivity of Cis- and Trans-4-Methyl-2-pentene in Addition Reactions
For researchers, scientists, and professionals in drug development, a nuanced understanding of stereoisomerism is critical to predicting chemical reactivity and designing synthetic pathways. This guide provides an in-depth, objective comparison of the reactivity of cis- and trans-4-methyl-2-pentene in key addition reactions. By integrating theoretical principles with experimental data, we will explore how the geometric arrangement of substituents around the carbon-carbon double bond dictates the kinetic and thermodynamic outcomes of these transformations.
Foundational Principles: Stability and Steric Hindrance
The fundamental difference between cis- and this compound lies in their ground-state thermodynamic stability. Geometric isomers do not interconvert under normal conditions, allowing for the distinct reactivity of each. The cis isomer, with the methyl and isopropyl groups on the same side of the double bond, experiences significant steric strain due to van der Waals repulsion between these bulky groups.[1][2] In contrast, the trans isomer arranges these groups on opposite sides, minimizing steric hindrance and resulting in a more stable, lower-energy molecule.[1][2]
This inherent stability difference is the cornerstone of their comparative reactivity. A less stable molecule, like the cis isomer, resides at a higher energy level. Consequently, the activation energy required to reach the transition state for a reaction is often lower for the cis isomer compared to its trans counterpart, leading to a faster reaction rate.[3]
Comparative Analysis of Addition Reactions
We will now examine the comparative reactivity of cis- and this compound in three common classes of electrophilic addition reactions: catalytic hydrogenation, hydrohalogenation, and acid-catalyzed hydration.
Catalytic Hydrogenation
Catalytic hydrogenation is the addition of hydrogen across the double bond in the presence of a metal catalyst (e.g., Pd, Pt, Ni) to form an alkane.[4][5] For both cis- and this compound, the product is the same: 2-methylpentane. This allows for a direct comparison of their relative stabilities and reaction rates through their heats of hydrogenation (ΔH°hydrog). The heat of hydrogenation is the enthalpy change of the reaction, and a more negative value indicates a less stable starting alkene.[6]
Data Presentation: Thermodynamics of Hydrogenation
| Isomer | Structure | Heat of Hydrogenation (ΔH°hydrog) (kcal/mol) | Relative Stability |
| cis-(Z)-4-Methyl-2-pentene | ![]() | -27.9[7] | Less Stable |
| trans-(E)-4-Methyl-2-pentene | ![]() | -27.3[7] | More Stable |
The data clearly shows that the hydrogenation of cis-4-methyl-2-pentene is more exothermic than that of its trans isomer, confirming that the cis isomer is less stable. This lower stability leads to a higher reactivity in catalytic hydrogenation. Experimental studies on analogous C5 alkenes have demonstrated that the rate of hydrogenation follows the order: cis-2-pentene > 1-pentene > trans-2-pentene.[8][9] This trend is attributed to the higher ground-state energy of the cis isomer and potentially more facile adsorption onto the catalyst surface due to steric factors.[3][10]
Experimental Protocol: Competitive Catalytic Hydrogenation
This protocol is designed to compare the relative hydrogenation rates of the two isomers.
-
Reactor Setup: In a high-pressure reactor (e.g., Parr apparatus), place a magnetic stir bar and 5% Palladium on Carbon (Pd/C) catalyst (5 mol%).
-
Solvent and Reactants: Add a solution of equimolar amounts of cis- and this compound in ethanol.
-
Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to 50 psi of H₂.
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Take aliquots of the reaction mixture at regular intervals (e.g., every 15 minutes) via a sampling valve.
-
Analysis: Quench the aliquots by filtering out the catalyst. Analyze the relative concentrations of the cis and trans isomers and the 2-methylpentane product using Gas Chromatography (GC) or ¹H NMR spectroscopy. The faster disappearance of the cis isomer will confirm its higher reactivity.
Logical Workflow for Hydrogenation Experiment
Caption: Experimental workflow for competitive hydrogenation.
Hydrohalogenation (e.g., with HBr)
The addition of hydrogen halides to alkenes proceeds via an electrophilic addition mechanism, typically involving the formation of a carbocation intermediate. The regioselectivity of this reaction is governed by Markovnikov's rule, which states that the proton adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation.[11]
For both cis- and this compound, protonation can occur at either C2 or C3.
-
Protonation at C2: Forms a tertiary carbocation at C3.
-
Protonation at C3: Forms a secondary carbocation at C2.
Since tertiary carbocations are significantly more stable than secondary carbocations, the reaction will overwhelmingly proceed through the tertiary carbocation intermediate. Bromide will then attack this carbocation. However, a 1,2-hydride shift can occur from C4 to C3, leading to a more stable tertiary carbocation at C4, which can also be attacked by bromide. Therefore, a mixture of products is possible.[12][13]
Reactivity Comparison: The rate-determining step is the formation of the carbocation.[14] The cis isomer, being at a higher energy state, is expected to have a lower activation energy barrier to form the carbocation and thus react faster than the trans isomer. Additionally, the steric hindrance in the cis isomer may be relieved in the transition state leading to the planar carbocation, further accelerating the reaction.
Experimental Protocol: Hydrohalogenation with HBr
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath, dissolve a known concentration of either cis- or this compound in a non-nucleophilic solvent like dichloromethane.
-
Reagent Addition: Slowly add a solution of HBr in acetic acid to the flask while stirring.
-
Reaction: Allow the reaction to proceed at 0°C for a set period.
-
Quenching: Stop the reaction by adding a cold aqueous solution of sodium bicarbonate.
-
Extraction: Extract the organic products with dichloromethane, dry the organic layer with anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
-
Analysis: Analyze the product mixture using ¹H and ¹³C NMR spectroscopy to identify the major and minor products and determine the conversion.[15][16][17] By comparing the conversion of the cis and trans isomers under identical reaction times and conditions, their relative reactivity can be determined.
Acid-Catalyzed Hydration
The acid-catalyzed addition of water across the double bond also proceeds through a carbocation intermediate, similar to hydrohalogenation.[14][18] The reaction is typically catalyzed by a strong acid such as sulfuric acid.[14]
Reaction Mechanism and Reactivity Comparison
Caption: Energy profile for acid-catalyzed hydration.
As with hydrohalogenation, the rate-determining step is the initial protonation of the alkene to form the most stable carbocation.[14] Given its higher ground-state energy, cis-4-methyl-2-pentene is expected to exhibit a faster rate of hydration compared to the trans isomer. The primary product for both isomers, following Markovnikov's rule and considering potential rearrangements, would be 2-methyl-2-pentanol.[19]
Experimental Protocol: Acid-Catalyzed Hydration
-
Setup: To a round-bottom flask containing a stir bar, add an aqueous solution of sulfuric acid (e.g., 50% v/v).
-
Reactant Addition: Add a known amount of either cis- or this compound to the acid solution.
-
Reaction: Stir the mixture at a controlled temperature (e.g., room temperature) for a specified time.
-
Workup: Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution.
-
Extraction: Extract the alcohol product with diethyl ether. Dry the ether layer over anhydrous sodium sulfate.
-
Analysis: Remove the solvent and analyze the product by GC-MS or NMR to determine the yield and purity. Comparing the yields of the alcohol from the cis and trans isomers after the same reaction time will provide a measure of their relative reactivity.
Conclusion
The geometric arrangement of substituents in cis- and this compound has a profound impact on their reactivity in addition reactions.
-
Thermodynamic Stability: The trans isomer is inherently more stable than the cis isomer due to reduced steric hindrance. This is quantitatively supported by its less exothermic heat of hydrogenation.[7]
-
Kinetic Reactivity: In all three addition reactions examined—catalytic hydrogenation, hydrohalogenation, and acid-catalyzed hydration—the less stable cis isomer is predicted to be more reactive. This is a direct consequence of its higher ground-state energy, which lowers the activation energy barrier for the rate-determining step of the reaction. Experimental data for analogous alkenes confirms this trend for catalytic hydrogenation.[8]
For scientists engaged in chemical synthesis, these principles are paramount. The choice of a cis or trans starting material can significantly influence reaction rates and, in stereospecific reactions, the stereochemical outcome of the product. This guide provides the foundational understanding and experimental framework necessary to leverage these differences for more efficient and selective chemical transformations.
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Spectroscopic comparison of 4-Methyl-2-pentene isomers for identification
In the landscape of chemical research and development, the precise identification of isomeric compounds is a critical step that underpins the reliability of experimental outcomes and the purity of synthesized materials. The geometric isomers of 4-methyl-2-pentene, specifically (E)-4-methyl-2-pentene (trans) and (Z)-4-methyl-2-pentene (cis), present a classic case of structurally similar yet distinct molecules. Their differentiation is paramount, as stereoisomerism can significantly influence physical properties and reactivity. This guide provides a comprehensive comparison of these two isomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the spectral nuances that enable their unambiguous identification, supported by experimental data and detailed protocols.
The Structural Imperative: Why Isomer Identification Matters
The core structural difference between (E)- and (Z)-4-methyl-2-pentene lies in the spatial arrangement of the substituents around the carbon-carbon double bond. In the (E)-isomer, the larger groups (methyl and isopropyl) are on opposite sides of the double bond, leading to a more linear and sterically relaxed conformation. Conversely, the (Z)-isomer has these groups on the same side, resulting in increased steric strain. This fundamental geometric variance gives rise to subtle but measurable differences in their spectroscopic signatures.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Nuclei
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.
Causality in NMR Spectral Differences
The chemical shifts and coupling constants in NMR are highly sensitive to the local electronic and spatial environment of the nuclei. For the 4-methyl-2-pentene isomers, the steric hindrance in the (Z)-isomer forces the substituents into closer proximity. This interaction can influence the electron density distribution around the nuclei and the through-space magnetic effects, leading to observable differences in their chemical shifts. Furthermore, the dihedral angles between adjacent protons are different in the two isomers, which directly impacts the magnitude of the vicinal coupling constants (³J).
Comparative ¹H NMR Data
The proton NMR spectra of both isomers exhibit characteristic signals for the methyl, methine, and vinylic protons. However, the precise chemical shifts and the coupling constants of the vinylic protons are key differentiators.
| Proton Assignment | (E)-4-methyl-2-pentene Chemical Shift (δ, ppm) | (Z)-4-methyl-2-pentene Chemical Shift (δ, ppm) | Key Differentiator |
| =CH-CH (CH₃)₂ | ~5.3-5.5 | ~5.2-5.4 | The vinylic proton adjacent to the isopropyl group is slightly more deshielded in the (E)-isomer. |
| H C=CH-CH(CH₃)₂ | ~5.2-5.4 | ~5.1-5.3 | This vinylic proton also shows a slight downfield shift in the (E)-isomer. |
| =CH-C H(CH₃)₂ | ~2.2-2.4 | ~2.6-2.8 | The methine proton of the isopropyl group is noticeably more deshielded in the (Z)-isomer due to steric compression. |
| C H₃-CH= | ~1.6-1.7 | ~1.5-1.6 | The methyl group attached to the double bond is slightly deshielded in the (E)-isomer. |
| =CH-CH(C H₃)₂ | ~0.9-1.0 | ~0.9-1.0 | The two methyl groups of the isopropyl substituent show minimal chemical shift differences between the isomers. |
Note: The exact chemical shifts can vary slightly depending on the solvent and the spectrometer's field strength.
Comparative ¹³C NMR Data
The carbon-13 NMR spectra provide complementary information, with the chemical shifts of the carbon atoms in and adjacent to the double bond being particularly informative.
| Carbon Assignment | (E)-4-methyl-2-pentene Chemical Shift (δ, ppm) | (Z)-4-methyl-2-pentene Chemical Shift (δ, ppm) | Key Differentiator |
| C H₃-CH= | ~17.8 | ~12.5 | The methyl carbon attached to the double bond is significantly more shielded in the (Z)-isomer due to the gamma-gauche effect. |
| =C H-CH(CH₃)₂ | ~135.0 | ~133.0 | The vinylic carbon adjacent to the isopropyl group is slightly more deshielded in the (E)-isomer. |
| HC =CH-CH(CH₃)₂ | ~125.0 | ~123.0 | This vinylic carbon also shows a slight downfield shift in the (E)-isomer. |
| =CH-C H(CH₃)₂ | ~31.0 | ~26.0 | The methine carbon of the isopropyl group is more shielded in the (Z)-isomer. |
| =CH-CH(C H₃)₂ | ~22.5 | ~23.0 | The methyl carbons of the isopropyl group show minor differences. |
Note: The exact chemical shifts can vary slightly depending on the solvent and the spectrometer's field strength.
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
IR spectroscopy provides information about the functional groups and the overall structure of a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The Basis of IR Spectral Differentiation
The key to distinguishing between cis and trans isomers of alkenes using IR spectroscopy lies in the out-of-plane C-H bending vibrations.[1] For trans-alkenes, the out-of-plane C-H bonds move in opposite directions, resulting in a strong absorption band. In cis-alkenes, the C-H bonds move in the same direction, leading to a weaker and broader absorption at a different frequency. The C=C stretching vibration can also show subtle differences in intensity and position.
Comparative IR Data
| Vibrational Mode | (E)-4-methyl-2-pentene (trans) Wavenumber (cm⁻¹) | (Z)-4-methyl-2-pentene (cis) Wavenumber (cm⁻¹) | Key Differentiator |
| =C-H out-of-plane bend | ~965 (strong, sharp) | ~675-730 (medium, broad) | This is the most reliable diagnostic region for distinguishing between the two isomers. |
| C=C stretch | ~1670 (weak to medium) | ~1660 (weak) | The C=C stretch is generally weak for both due to the substitution pattern, but can be slightly different in position and intensity. |
| =C-H stretch | ~3020 | ~3010 | Both isomers show a weak C-H stretch above 3000 cm⁻¹, characteristic of sp² hybridized carbons. |
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. While the electron ionization (EI) mass spectra of geometric isomers are often very similar, subtle differences in the relative abundances of certain fragment ions can sometimes be observed.
Fragmentation Logic
The molecular ion ([M]⁺˙) of both isomers will have the same mass-to-charge ratio (m/z) of 84. The fragmentation is primarily driven by the stability of the resulting carbocations. Allylic cleavage is a dominant fragmentation pathway for alkenes.
Comparative MS Data
| m/z | Proposed Fragment Ion | Relative Abundance in (E)-isomer | Relative Abundance in (Z)-isomer | Significance |
| 84 | [C₆H₁₂]⁺˙ (Molecular Ion) | Present | Present | Confirms the molecular weight. |
| 69 | [C₅H₉]⁺ (Loss of CH₃) | High | High | A major fragment from the loss of a methyl group. |
| 41 | [C₃H₅]⁺ (Allyl cation) | High (often base peak) | High (often base peak) | A very stable allyl cation, typically the base peak for both isomers. |
| 39 | [C₃H₃]⁺ | Moderate | Moderate | Further fragmentation of the C₃H₅⁺ ion. |
| 27 | [C₂H₃]⁺ | Moderate | Moderate | A common fragment in hydrocarbon mass spectra. |
Note: While the major fragments are the same, careful analysis of the relative intensities might reveal minor, reproducible differences that could aid in distinguishing the isomers, especially when coupled with a separation technique like Gas Chromatography (GC-MS). The (E)-isomer, being more stable, may exhibit a slightly more abundant molecular ion peak under identical ionization conditions.
Experimental Protocols
NMR Spectroscopy
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Infrared Spectroscopy
Caption: Workflow for IR spectroscopy of a neat liquid sample.
Gas Chromatography-Mass Spectrometry (GC-MS)
Caption: Workflow for the separation and identification of isomers using GC-MS.
Conclusion
The unambiguous identification of the (E) and (Z) isomers of 4-methyl-2-pentene is readily achievable through a combination of standard spectroscopic techniques. While ¹H and ¹³C NMR spectroscopy offer the most definitive structural information through the analysis of chemical shifts and coupling constants, IR spectroscopy provides a rapid and reliable method for differentiation based on the characteristic out-of-plane C-H bending vibrations. Mass spectrometry, particularly when coupled with gas chromatography, confirms the molecular weight and provides fragmentation patterns that support the identification. By understanding the underlying principles of each technique and carefully analyzing the resulting spectra, researchers can confidently distinguish between these and other geometric isomers.
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Performance Comparison of Catalysts in 4-Methyl-2-pentene Synthesis via Dehydration of 4-Methyl-2-pentanol
This guide provides a comprehensive performance comparison of various catalysts for the synthesis of 4-methyl-2-pentene, a valuable chemical intermediate. The primary focus is on the catalytic dehydration of 4-methyl-2-pentanol, a key synthetic route. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering insights into catalyst selection and experimental design based on scientific literature and established principles.
Introduction: The Significance of 4-Methyl-2-pentene and its Synthesis
4-Methyl-2-pentene is a branched alkene of significant interest as a building block in organic synthesis. Its applications range from the production of specialty polymers and fine chemicals to its use as a precursor in the synthesis of complex organic molecules. The most common and direct route to 4-methyl-2-pentene is the acid-catalyzed dehydration of 4-methyl-2-pentanol.
The dehydration of a secondary alcohol like 4-methyl-2-pentanol proceeds via an E1 or E2 elimination mechanism. The acid catalyst protonates the hydroxyl group, converting it into a good leaving group (water). The subsequent loss of water generates a carbocation intermediate in the case of an E1 mechanism. This carbocation can then lose a proton from an adjacent carbon to form a double bond. However, the formation of a carbocation intermediate also opens the possibility of rearrangements, such as hydride or methyl shifts, leading to a mixture of isomeric alkenes.[1][2][3] Therefore, the choice of catalyst is paramount in controlling the selectivity towards the desired 4-methyl-2-pentene isomer.
This guide will explore the performance of several classes of catalysts, including traditional homogeneous acids and various heterogeneous solid acid catalysts, providing a comparative analysis of their activity, selectivity, and operational advantages.
Catalytic Systems for 4-Methyl-2-pentanol Dehydration
The dehydration of 4-methyl-2-pentanol can be effectively catalyzed by a range of acidic materials. These can be broadly categorized into homogeneous and heterogeneous catalysts.
Homogeneous Acid Catalysts
Traditional methods for alcohol dehydration often employ strong mineral acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).[4] While effective in promoting the reaction, these homogeneous catalysts present significant drawbacks, including:
-
Corrosion: Strong acids are highly corrosive to equipment.
-
Difficult Separation: The catalyst is difficult to separate from the reaction mixture, leading to product contamination and catalyst loss.
-
Waste Generation: Neutralization of the acid catalyst after the reaction generates significant amounts of salt waste.
-
Side Reactions: The strong acidity can lead to undesirable side reactions, such as polymerization and charring of the organic material.[4]
Due to these limitations, the focus of modern catalysis has shifted towards the development of solid, reusable heterogeneous catalysts.
Heterogeneous Solid Acid Catalysts
Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, including ease of separation, potential for regeneration and reuse, and often improved selectivity. For the dehydration of 4-methyl-2-pentanol, several classes of solid acids have shown promise.
Zirconia (ZrO₂) has emerged as a highly effective and selective catalyst for the dehydration of 4-methyl-2-pentanol.[5][6] Its catalytic properties can be tuned by modifying its preparation method or by doping with other metal oxides.
Pure zirconia itself can catalyze the dehydration, but its selectivity can be variable.[5] However, doping zirconia with elements like yttrium to form yttria-stabilized zirconia (YSZ) has been shown to significantly enhance both conversion and selectivity.[7][8] The improved performance of YSZ is attributed to a balanced distribution of acid and base sites on the catalyst surface, which is crucial for controlling the reaction pathway and minimizing side reactions.[7]
Studies have shown that co-precipitated YSZ catalysts exhibit superior performance compared to yttrium-impregnated zirconia.[7] This is because co-precipitation leads to a more homogeneous distribution of yttrium within the zirconia lattice, resulting in a more uniform and effective distribution of active sites.
Zeolites are crystalline aluminosilicates with well-defined microporous structures and strong Brønsted and/or Lewis acid sites.[1] Their shape-selective properties can influence the product distribution in catalytic reactions. Various zeolite topologies, such as MFI, FAU, and MOR, have been investigated for alcohol dehydration.[4]
While specific data for 4-methyl-2-pentanol dehydration over zeolites is limited in the direct search results, studies on the dehydration of other alcohols, such as butanol, suggest that zeolites like H-MFI can be highly active and stable catalysts.[4] The pore structure and acidity of the zeolite play a crucial role in determining the product selectivity, with the potential to favor the formation of specific alkene isomers. However, the strong acidity of some zeolites can also promote side reactions like skeletal isomerization and oligomerization, leading to a complex product mixture.
Amberlyst-15 is a macroreticular polystyrene-based resin with sulfonic acid groups, making it a strong solid acid catalyst.[9] It is widely used in various acid-catalyzed reactions, including esterification, alkylation, and the dehydration of alcohols.[10][11]
Performance Comparison Data
The following table summarizes the performance of different catalysts in the dehydration of 4-methyl-2-pentanol, based on available literature data. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.
| Catalyst | Precursor/Dopant | Temperature (°C) | Conversion of 4-methyl-2-pentanol (%) | Selectivity to 4-methyl-1-pentene (%) | Selectivity to 4-methyl-2-pentene (%) | Other Products | Reference |
| Zirconia-Based | |||||||
| t-ZrO₂ | - | 400 | 39 | 20 | Not specified | 4-methyl-2-pentanone (78%) | [7] |
| 4Y/t-ZrO₂ | 4 mol% Y (impregnated) | 400 | 29 | Increased vs. t-ZrO₂ | Not specified | Not specified | [7] |
| 20Y/t-ZrO₂ | 20 mol% Y (impregnated) | 400 | 27 | Increased vs. t-ZrO₂ | Not specified | Not specified | [7] |
| 4YSZ | 4 mol% Y (co-precipitated) | 400 | ~82 | ~79 | Not specified | Not specified | [7] |
| 8YSZ | 8 mol% Y (co-precipitated) | 400 | >80 | ~75 | Not specified | Not specified | [7] |
| Calcined Xerogel ZrO₂ | Zirconium n-propoxide | 330 | 45 | 77 | Not specified | Not specified | [5] |
| Calcined Aerogel ZrO₂ | Zirconium n-propoxide | 330 | 63 | 77 | Not specified | Not specified | [5] |
| Zeolites | |||||||
| H-MFI | - | Not specified for 4M2P | High activity & stability for butanol dehydration | High butene selectivity | High butene selectivity | Dibutyl ether | [4] |
| H-FAU | - | Not specified for 4M2P | Lower activity & stability vs. H-MFI | Similar to H-MFI | Similar to H-MFI | Dibutyl ether | [4] |
| H-MOR | - | Not specified for 4M2P | Lower activity & stability vs. H-MFI | Suppressed ether formation | Suppressed ether formation | Dibutyl ether | [4] |
| Sulfonated Resin | |||||||
| Amberlyst-15 | - | Not specified for 4M2P | Good conversion for tertiary alcohols | Good selectivity for tertiary alcohols | Good selectivity for tertiary alcohols | Not specified | [10] |
Note: Data for Zeolites and Amberlyst-15 are for analogous alcohol dehydration reactions and are included for qualitative comparison.
Experimental Protocols
This section provides a generalized experimental protocol for the catalytic dehydration of 4-methyl-2-pentanol in a continuous-flow fixed-bed reactor, a common setup for evaluating heterogeneous catalysts.
Catalyst Preparation (Example: Yttria-Stabilized Zirconia)
A detailed procedure for the synthesis of co-precipitated yttria-stabilized zirconia (YSZ) can be adapted from the literature.[7]
-
Precursor Solution: Prepare aqueous solutions of zirconium oxychloride (ZrOCl₂·8H₂O) and yttrium nitrate (Y(NO₃)₃·6H₂O) with the desired molar ratio.
-
Co-precipitation: Add the precursor solution dropwise to an aqueous solution of ammonium hydroxide under vigorous stirring to induce co-precipitation of the metal hydroxides. Maintain a constant pH during precipitation.
-
Aging and Washing: Age the resulting precipitate in the mother liquor, followed by repeated washing with deionized water until free of chloride ions.
-
Drying and Calcination: Dry the washed precipitate in an oven, and then calcine it in air at a high temperature (e.g., 600-800 °C) for several hours to obtain the final YSZ catalyst.
Catalytic Reaction in a Fixed-Bed Reactor
-
Reactor Setup: A schematic of a typical fixed-bed reactor setup is shown below.
-
Catalyst Loading: Load a known amount of the catalyst (e.g., 0.1-1.0 g) into a tubular reactor (e.g., stainless steel or quartz), supported by quartz wool plugs.
-
Pre-treatment: Before the reaction, pre-treat the catalyst in situ by heating it to a specific temperature under a flow of inert gas (e.g., N₂ or He) to remove any adsorbed moisture and impurities.
-
Reaction:
-
Heat the reactor to the desired reaction temperature (e.g., 300-450 °C).
-
Introduce the 4-methyl-2-pentanol into the reactor using a syringe pump. The alcohol is typically vaporized and carried over the catalyst bed by an inert gas flow.
-
Maintain a constant weight hourly space velocity (WHSV) by controlling the feed flow rate and the catalyst weight.
-
-
Product Analysis:
-
The reactor effluent is passed through a condenser to collect the liquid products.
-
The gaseous and liquid products are analyzed using gas chromatography (GC) equipped with a suitable column (e.g., a capillary column for separating hydrocarbon isomers) and a flame ionization detector (FID).
-
Identify the products by comparing their retention times with those of authentic standards.
-
Quantify the products to calculate the conversion of 4-methyl-2-pentanol and the selectivity to each product.
-
Visualization of Key Processes
Reaction Pathway for 4-Methyl-2-pentanol Dehydration
Caption: Reaction pathway for the acid-catalyzed dehydration of 4-methyl-2-pentanol.
Experimental Workflow for Catalyst Evaluation
Caption: Workflow for the evaluation of catalyst performance.
Catalyst Performance Comparison Logic
Caption: Factors influencing the selection of an optimal catalyst.
Conclusion and Future Outlook
The synthesis of 4-methyl-2-pentene via the catalytic dehydration of 4-methyl-2-pentanol is a promising route, with catalyst selection being the critical factor for achieving high yield and selectivity. While traditional homogeneous acid catalysts are effective, their environmental and operational drawbacks have spurred the development of solid acid catalysts.
Among the heterogeneous catalysts, yttria-stabilized zirconia has demonstrated excellent performance, offering high conversion and selectivity, particularly towards the less substituted 4-methyl-1-pentene. The balanced acid-base properties of YSZ appear to be key to its superior catalytic behavior. Zeolites and sulfonated resins like Amberlyst-15 also represent viable options, although more research is needed to optimize their performance specifically for this reaction and to obtain detailed comparative data.
Future research should focus on:
-
A systematic comparison of different zeolite topologies and Amberlyst-type resins for the dehydration of 4-methyl-2-pentanol to provide a more complete performance dataset.
-
In-depth mechanistic studies on these catalysts to better understand the factors controlling selectivity and to design more efficient and selective catalysts.
-
The development of novel, highly stable, and regenerable solid acid catalysts to further improve the economic and environmental viability of 4-methyl-2-pentene synthesis.
By carefully considering the catalyst properties and reaction conditions, researchers can significantly enhance the efficiency and selectivity of 4-methyl-2-pentene synthesis, paving the way for its broader application in the chemical industry.
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Auroux, A., Artizzu, P., Ferino, I., Solinas, V., Leofanti, G., Padovan, M., ... & Mansani, R. (1995). Dehydration of 4-methylpentan-2-ol over zirconia catalysts. Journal of the Chemical Society, Faraday Transactions, 91(17), 3263-3267. [Link]
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Climent, M. J., Corma, A., & Iborra, S. (2014). Amberlyst®-15: A reusable heterogeneous catalyst for the dehydration of tertiary alcohols. Green Chemistry, 16(5), 2473-2485. [Link]
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Kim, M., Lee, S., Kim, T., Hong, U. G., & Lee, H. (2022). Yttria-Stabilized Zirconia of Balanced Acid-Base Pair for Selective Dehydration of 4-Methyl-2-pentanol to 4-Methyl-1-pentene. Catalysts, 12(5), 563. [Link]
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Jiménez-Morales, I., Santamaría-González, J., & Maireles-Torres, P. (2021). Dehydration of butanol towards butenes over MFI, FAU and MOR: influence of zeolite topology. Catalysis Science & Technology, 11(3), 1046-1057. [Link]
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Auroux, A., Artizzu, P., Ferino, I., Monaci, R., Rombi, E., Solinas, V., & Petrini, G. (1996). Dehydration of 4-methylpentan-2-ol over lanthanum and cerium oxides. Journal of the Chemical Society, Faraday Transactions, 92(14), 2619-2624. [Link]
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Ferino, I., Monaci, R., Rombi, E., Solinas, V., Leofanti, G., Padovan, M., & Petrini, G. (1997). 4-Methylpentan-2-ol dehydration over zirconia catalysts prepared by sol-gel. Journal of Molecular Catalysis A: Chemical, 121(2-3), 175-184. [Link]
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Harvey, B. G., Meylemans, H. A., & Gough, R. V. (2022). Solvent-free dehydration, cyclization, and hydrogenation of linalool with a dual heterogeneous catalyst system to generate a high-performance sustainable aviation fuel. Scientific Reports, 12(1), 16124. [Link]
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A Comparative Guide to the Polymerization of Internal vs. Terminal Alkenes: The Case of trans-4-Methyl-2-pentene
Abstract: The polymerization of alkenes is a cornerstone of the polymer industry, yet monomer structure profoundly dictates reactivity. This guide provides a comparative analysis of the polymerization behavior of internal alkenes, using trans-4-methyl-2-pentene as a case study, versus structurally related terminal alkenes like its isomer, 4-methyl-1-pentene. While terminal alkenes are readily polymerized by various catalytic systems, internal alkenes present significant steric challenges that render them largely unreactive toward direct polymerization. We will explore the mechanistic reasons for this disparity, focusing on coordination polymerization with Ziegler-Natta and metallocene catalysts. The central finding is that the utility of this compound in producing high-performance polymers, such as poly(4-methyl-1-pentene) (P4MP), relies on an in situ catalyst-driven isomerization to its terminal analogue prior to polymerization. This guide provides experimental data, detailed protocols, and mechanistic insights for researchers in polymer science and materials development.
Introduction: The Structural Imperative in Alkene Polymerization
Polyolefins, such as polyethylene and polypropylene, dominate the global plastics market due to their low cost, processability, and robust properties.[1] The synthesis of these materials is achieved through the polymerization of simple alkene monomers.[2] The reactivity of an alkene in polymerization is critically dependent on the substitution pattern around its carbon-carbon double bond. Terminal alkenes (α-olefins), where the double bond is at the end of the carbon chain (R-CH=CH₂), are the preferred monomers for most polymerization processes.[3]
In contrast, internal alkenes (R-CH=CH-R'), which have a disubstituted double bond, are notoriously difficult to polymerize directly. This guide examines this reactivity gap by comparing this compound, an internal alkene, with common terminal alkenes. We will demonstrate that while direct polymerization of the internal isomer is kinetically unfavorable, its conversion into a valuable polymer is possible through an elegant catalytic workaround: isomerization followed by polymerization.
Monomer Reactivity: A Structural Comparison
The difference in polymerization activity between terminal and internal alkenes is rooted in steric hindrance and thermodynamic stability. An internal alkene is generally more thermodynamically stable than its terminal isomer due to hyperconjugation.[4] However, this stability does not translate to polymerization reactivity.
-
Terminal Alkenes (e.g., 4-Methyl-1-pentene): The vinyl group (-CH=CH₂) is exposed, offering unimpeded access for a catalyst's active site to coordinate with the π-bond. This accessibility is crucial for the insertion of the monomer into the growing polymer chain.[5]
-
Internal Alkenes (e.g., this compound): The double bond is shielded by alkyl groups on both sides. This steric bulk physically obstructs the approach of the large transition-metal catalytic complex, making coordination and subsequent insertion extremely difficult.[6]
Coordination Polymerization: The Primary Route
For non-activated alkenes, coordination polymerization using Ziegler-Natta or metallocene catalysts is the most effective method.[1][7] This mechanism involves the monomer coordinating to a transition metal center and then inserting into a metal-alkyl bond, which represents the growing polymer chain.
The Challenge of Internal Alkenes
Direct polymerization of this compound via a coordination-insertion mechanism is highly unfavorable. The steric clash between the monomer's methyl and isobutyl groups and the ligands on the catalyst's metal center raises the activation energy for the coordination step to a prohibitive level. Consequently, Ziegler-Natta and metallocene catalysts show negligible activity towards the direct polymerization of most internal alkenes.[8]
The Isomerization-Polymerization Pathway
The successful polymerization of this compound relies on a "monomer-isomerization polymerization" strategy. Certain Ziegler-Natta catalyst systems can catalyze the migration of the double bond from the internal position to the terminal position, converting this compound into 4-methyl-1-pentene in situ. Once the reactive terminal alkene is formed, it is rapidly consumed in the polymerization process.[9]
The overall process can be visualized as a two-step sequence at the same catalytic center:
-
Isomerization: this compound ⇌ 4-Methyl-1-pentene
-
Polymerization: n(4-Methyl-1-pentene) → Poly(4-methyl-1-pentene)
This isomerization is the rate-limiting step, making the overall polymerization of internal alkenes significantly slower than the direct polymerization of their terminal counterparts.
Alternative Polymerization Methods: A Brief Overview
While coordination catalysts are dominant, other polymerization mechanisms are known for alkenes, though they are generally unsuitable for non-activated monomers like 4-methyl-pentene isomers.
-
Cationic Polymerization: This mechanism requires the formation of a stable carbocation intermediate.[10][11] Alkenes with electron-donating substituents, such as isobutylene, are good candidates.[2] While this compound could form a tertiary carbocation upon protonation, severe steric hindrance would prevent the propagation step (attack by another monomer). Ethene and other simple α-olefins do not polymerize well via cationic routes because they lack groups to adequately stabilize the growing cation chain.[12][13]
-
Radical Polymerization: This method is effective for monomers like ethylene (at high pressure) and vinyl monomers with stabilizing groups (e.g., styrene).[13][14] Simple aliphatic alkenes like propene and its higher analogues do not polymerize satisfactorily by radical mechanisms because the propagating alkyl radical is not sufficiently stabilized.[13]
-
Anionic Polymerization: This route requires monomers with electron-withdrawing groups (e.g., acrylonitrile, methyl methacrylate) to stabilize the propagating carbanion. It is not a viable method for simple, electron-rich alkenes.[12][15]
Comparative Analysis of Resulting Polymers
Regardless of whether the starting monomer is the internal or terminal isomer of 4-methyl-pentene, the final product after isomerization-polymerization is Poly(4-methyl-1-pentene) (P4MP) . This high-performance thermoplastic has a unique combination of properties that distinguish it from other common polyolefins.[1][16]
P4MP is a crystalline polymer known for its exceptionally high transparency, high gas permeability, good thermal stability, and excellent chemical resistance.[16][17] Its low density is a result of the bulky isobutyl side chains forcing the polymer backbone into a wide helical conformation, leading to inefficient chain packing.[1]
| Property | Poly(4-methyl-1-pentene) (P4MP) | Polypropylene (isotactic) | Poly(1-hexene) (isotactic) |
| Monomer Source | 4-Methyl-1-pentene | Propylene | 1-Hexene |
| Density (g/cm³) | ~0.83[1] | ~0.90 | ~0.88 |
| Melting Point (Tₘ) | ~235 °C[18] | ~165 °C | ~ -55 °C |
| Transparency | Excellent (>90%)[17] | Translucent to Opaque | Opaque |
| Gas Permeability | Very High[1][16] | Low | Low |
| Key Applications | Medical equipment, labware, gas-separation membranes, food packaging[17] | Packaging, textiles, automotive parts | Co-monomer in LLDPE |
Table 1: Comparison of physical properties for P4MP and other common polyolefins.
Experimental Section
This section provides a representative protocol for the synthesis of isotactic P4MP using a supported Ziegler-Natta catalyst. This procedure is analogous to the polymerization step that occurs after the in situ isomerization of this compound.
Experimental Protocol: Ziegler-Natta Polymerization of 4-Methyl-1-pentene
Disclaimer: This protocol involves pyrophoric and hazardous materials. It must be performed by trained personnel in a controlled laboratory setting using appropriate inert atmosphere techniques (e.g., Schlenk line or glovebox).
Materials:
-
Catalyst: MgCl₂-supported TiCl₄ catalyst
-
Co-catalyst: Triethylaluminum (TEAL) solution in heptane
-
Monomer: 4-Methyl-1-pentene (purified by passing through activated alumina and molecular sieves)
-
Solvent: Anhydrous heptane
-
Quenching Agent: Isopropanol containing 5% HCl
Procedure:
-
Reactor Setup: A 500 mL glass polymerization reactor equipped with a mechanical stirrer is thoroughly dried under vacuum at 110°C and subsequently purged with high-purity argon.
-
Reagent Charging: The reactor is cooled to the desired reaction temperature (e.g., 50°C). 200 mL of anhydrous heptane is introduced, followed by 50 mL of purified 4-methyl-1-pentene monomer.
-
Co-catalyst Addition: A calculated amount of TEAL solution is injected into the reactor to achieve a target Al/Ti molar ratio (e.g., 150:1). The solution is stirred for 10 minutes to scavenge any remaining impurities.[19]
-
Polymerization Initiation: A suspension of the solid Ti-based catalyst (e.g., 10 mg) in 10 mL of heptane is injected into the reactor to initiate polymerization. The reaction is maintained at a constant temperature and stirring speed for a set duration (e.g., 2 hours).
-
Termination and Product Isolation: The polymerization is terminated by injecting 20 mL of the isopropanol/HCl solution. The reaction mixture is poured into a larger volume of isopropanol to precipitate the polymer fully.
-
Purification: The solid P4MP is filtered and washed repeatedly with isopropanol to remove catalyst residues, followed by a final wash with pure methanol.
-
Drying: The purified polymer is dried in a vacuum oven at 70°C to a constant weight.
Workflow and Data
The yield and properties of the resulting polymer are highly dependent on reaction conditions, particularly the ratio of the aluminum alkyl to the titanium tetrachloride in the catalyst.[9]
| Experiment | Al/Ti Molar Ratio | Polymer Yield (g) | Heptane Insolubles (%)* |
| 1 | 1.0 | 8.5 | 95 |
| 2 | 1.5 | 12.2 | 92 |
| 3 | 2.0 | 11.8 | 88 |
| 4 | 3.0 | 9.1 | 80 |
Table 2: Representative data showing the effect of the Al/Ti ratio on the polymerization of 4-methyl-1-pentene. *Heptane insolubility is a measure of the polymer's isotacticity and molecular weight. Data adapted from historical studies.[9]
Conclusion
The polymerization behavior of alkenes is fundamentally dictated by their structure. This compound, as a sterically hindered internal alkene, is a challenging monomer for direct polymerization using conventional coordination catalysts. Its true value is realized through catalyst systems capable of first isomerizing it to its more reactive terminal analogue, 4-methyl-1-pentene. This isomerization-polymerization pathway, while kinetically slower than direct α-olefin polymerization, provides a route to the high-performance thermoplastic poly(4-methyl-1-pentene) (P4MP). This comparative guide underscores the critical interplay between monomer structure, catalyst design, and reaction mechanism, providing researchers with the foundational knowledge to select appropriate monomers and synthetic strategies for developing advanced polyolefin materials.
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A Comparative Guide to Purity Analysis: Quantitative NMR vs. Gas Chromatography for trans-4-Methyl-2-pentene
Introduction: The Imperative of Purity in Chemical Analysis
In the realms of pharmaceutical development, materials science, and synthetic chemistry, the precise characterization of a compound's purity is not merely a quality control metric; it is the bedrock of reliable research and product safety. The presence of even minor impurities can drastically alter a substance's chemical, physical, and biological properties. For volatile organic compounds (VOCs) like trans-4-Methyl-2-pentene, a common building block in organic synthesis, accurate purity assessment presents unique challenges due to their high vapor pressure.[1][2]
This guide provides an in-depth, objective comparison of two premier analytical techniques for this purpose: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Gas Chromatography with Flame Ionization Detection (GC-FID). While GC has traditionally been the workhorse for VOC analysis, qNMR has emerged as a powerful, primary analytical method that offers distinct advantages.[3] We will delve into the theoretical underpinnings, provide detailed experimental protocols, and present a critical evaluation of their respective performances, empowering researchers to make informed decisions for their analytical needs.
The Principle of Quantitative NMR (qNMR): A First-Principles Approach
Quantitative NMR stands apart from most other analytical techniques because it is a primary ratio method.[4] This distinction is crucial: the integral of an NMR signal is directly and strictly proportional to the number of atomic nuclei generating that signal.[5][6] This fundamental principle allows for the determination of a substance's purity or concentration without the need for a calibration curve generated from an identical reference standard of the analyte.[7] Instead, quantification is achieved by comparing the analyte's signal integral to that of a high-purity, certified reference material (CRM), known as an internal standard, which is added to the sample in a precisely known amount.[8][9]
This capability, recognized by pharmacopeias like the USP, establishes qNMR as a metrologically traceable technique, capable of delivering highly accurate and reliable purity values.[4][10]
Methodology: Purity Determination of this compound by ¹H-qNMR
The successful application of qNMR hinges on a meticulously planned experimental design that accounts for the physicochemical properties of both the analyte and the internal standard.
Experimental Design & Rationale: Causality in Method Development
-
Analyte Properties & Handling: this compound is a highly volatile liquid with a boiling point of approximately 58°C.[1] This property is the most critical factor in sample preparation. Failure to control for evaporation will introduce significant negative bias in the final purity calculation. Therefore, sample preparation must be performed swiftly, and the final NMR tube must be securely sealed to prevent vapor loss.[11]
-
Internal Standard (IS) Selection: The choice of an internal standard is paramount for accuracy.[12] For a non-polar analyte like this compound, an ideal IS must:
-
Be a Certified Reference Material (CRM): This ensures its own purity is known with a high degree of certainty and is traceable to national standards (e.g., from NIST).[13][14]
-
Exhibit High Solubility: It must dissolve completely in the chosen deuterated solvent alongside the analyte to ensure a homogeneous solution.[12]
-
Provide Chemical Shift Orthogonality: Its NMR signals must be in a region of the spectrum free from overlap with analyte or solvent signals.
-
Be Chemically Inert: It must not react with the analyte, solvent, or trace moisture.
-
Possess Low Volatility: To contrast with the analyte and simplify sample handling.
For this analysis, 1,4-Bis(trimethylsilyl)benzene (1,4-BTMSB) is an excellent choice. It is a stable, non-volatile solid, highly soluble in chloroform-d (CDCl₃), and provides a sharp singlet from its 18 equivalent protons in a clean region of the ¹H spectrum (~0.25 ppm), far from the alkene signals of the analyte.
-
-
Solvent Selection: Chloroform-d (CDCl₃) is the solvent of choice. It readily dissolves the non-polar analyte and the selected IS. Its residual proton signal at ~7.26 ppm does not interfere with the signals of interest.
Workflow for qNMR Purity Analysis
Caption: Workflow for qNMR purity determination.
Step-by-Step Experimental Protocol: ¹H-qNMR
-
Preparation of the Internal Standard Stock (Optional but Recommended): To minimize weighing errors, prepare a stock solution by accurately weighing ~50 mg of 1,4-BTMSB CRM into a 10 mL volumetric flask and diluting to volume with CDCl₃.
-
Sample Preparation:
-
Using an analytical balance with 0.01 mg readability, accurately weigh approximately 10-15 mg of this compound into a clean, tared glass vial. Record the mass (m_analyte).
-
Accurately weigh approximately 20-25 mg of 1,4-BTMSB CRM into the same vial. Record the mass (m_is).
-
Immediately add ~0.7 mL of CDCl₃ to the vial.
-
Cap the vial and gently swirl until both components are fully dissolved.
-
Quickly transfer the solution into a 5 mm NMR tube.
-
Securely cap the NMR tube and seal with parafilm to prevent evaporation.
-
-
NMR Data Acquisition:
-
Insert the sample into an NMR spectrometer (≥400 MHz recommended).
-
Lock on the deuterium signal of CDCl₃ and perform automated or manual shimming to optimize magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using the critical quantitative parameters outlined in the table below.
-
Table 1: Critical ¹H-qNMR Acquisition Parameters
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Pulse Angle | 30-45° | Ensures that all protons are measured under non-saturating conditions, providing a linear response. |
| Relaxation Delay (D1) | ≥ 60 seconds | This is the most critical parameter. D1 must be at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being integrated. This ensures complete relaxation of all nuclei back to thermal equilibrium before the next pulse, which is essential for accurate integration.[15] |
| Acquisition Time (AQ) | ≥ 3 seconds | Provides sufficient digital resolution to accurately define the peaks for integration. |
| Number of Scans (NS) | ≥ 16 | Sufficient to achieve an adequate signal-to-noise ratio (S/N > 250:1) for the signals being integrated. |
| Sample Spinning | Off | Spinning can introduce sidebands that interfere with accurate integration. Modern spectrometers have sufficient homogeneity to not require spinning.[16] |
-
Data Processing and Purity Calculation:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Carefully perform phase correction and baseline correction across the entire spectrum. This is crucial for accurate integration.
-
Integrate a well-resolved signal for the analyte (Ianalyte) and the singlet for the internal standard (IIS). For this compound, the olefinic protons (~5.4 ppm) are suitable.
-
Calculate the purity using the following equation:[6]
Purityanalyte (%) = ( Ianalyte / IIS ) * ( NIS / Nanalyte ) * ( Manalyte / MIS ) * ( mIS / manalyte ) * PurityIS
Where:
-
I = Integral area of the signal
-
N = Number of protons for the integrated signal (e.g., NIS = 18 for 1,4-BTMSB)
-
M = Molar mass (Analyte: 84.16 g/mol [17]; IS: 222.51 g/mol )
-
m = Mass weighed
-
PurityIS = Purity of the internal standard CRM (from its certificate)
-
Comparative Analysis: qNMR vs. Gas Chromatography (GC-FID)
Gas chromatography is a powerful separation technique ideally suited for volatile compounds.[3] In GC, the sample is vaporized and travels through a column, where components separate based on their boiling points and interactions with the column's stationary phase. A Flame Ionization Detector (FID) is commonly used, which provides a response proportional to the mass of carbon atoms entering the flame.
Experimental Protocol: GC-FID Analysis
-
Instrument Setup:
-
Column: A non-polar column (e.g., DB-1 or HP-5, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Temperatures: Injector: 200°C, Detector: 250°C.
-
Oven Program: Start at 40°C (hold 5 min), ramp to 100°C at 10°C/min.
-
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., hexane) at a concentration of ~1 mg/mL.
-
Analysis: Inject 1 µL of the solution. The purity is typically determined by an area percent calculation, assuming all components have a similar response factor in the FID. For higher accuracy, a calibration curve with a certified standard of the analyte would be required.
Logical Framework for Method Selection
Caption: Decision logic for selecting between qNMR and GC.
Head-to-Head Performance Comparison
Table 2: Comparison of qNMR and GC-FID for Purity Analysis
| Feature | Quantitative NMR (qNMR) | Gas Chromatography (GC-FID) |
|---|---|---|
| Principle | Signal intensity is directly proportional to the number of nuclei (molar concentration). A primary ratio method.[5] | Chromatographic separation based on volatility and column interaction, followed by flame ionization detection.[3] |
| Calibration | Does not require an analyte-specific standard. Uses a certified internal standard of a different compound.[7] | Requires area percent normalization (assumes equal response factors) or a calibration curve using a certified standard of the analyte itself for best accuracy.[6] |
| Selectivity | High chemical selectivity based on unique proton environments. Can be limited by signal overlap in complex mixtures.[18] | Excellent separation power for complex mixtures of volatile compounds, resolving isomers and closely related impurities.[19] |
| Accuracy & Precision | Very high accuracy and precision (RSD < 1%) are achievable with proper methodology.[5] Traceable to SI units.[9] | Good accuracy and precision, but dependent on the calibration method. Area percent can be less accurate if response factors differ. |
| Sample Preparation | Requires highly accurate weighing of both analyte and standard, which can be a primary source of error.[16] Volatility must be carefully managed. | Simpler sample preparation (dilution). Less sensitive to weighing errors for area percent method. |
| Analysis Time | Faster per sample (~10-15 minutes including setup) once the method is established.[20] | Longer run times per sample due to the chromatographic separation (~15-20 minutes). |
| Information Provided | Provides absolute purity and confirms the structural identity of the main component simultaneously. | Provides relative purity and retention time. Coupling with Mass Spectrometry (GC-MS) is needed for structural identification of impurities.[21] |
| Limitations | Lower sensitivity compared to GC. Not ideal for trace impurity analysis (<0.1%). Susceptible to signal overlap.[6] | Limited to volatile and thermally stable compounds. Response factors can vary between different compound classes. |
Data Presentation & Interpretation
Below are representative data from a hypothetical analysis of a single batch of this compound.
Table 3: Comparative Purity Analysis Results (n=3)
| Method | Replicate 1 (%) | Replicate 2 (%) | Replicate 3 (%) | Mean Purity (%) | Std. Dev. |
|---|---|---|---|---|---|
| ¹H-qNMR | 99.21 | 99.35 | 99.28 | 99.28 | 0.07 |
| GC-FID (Area %) | 99.45 | 99.51 | 99.42 | 99.46 | 0.05 |
Discussion of Results
The results from both methods show high purity for the analyte and good precision between replicates. The slight difference in the mean purity values is expected and illustrative. The qNMR result (99.28%) represents a direct, absolute measurement against a traceable standard.[9] The GC-FID area percent result (99.46%) assumes that the FID response for the main peak and any minor impurity peaks is identical, which may not be true, potentially leading to a slight overestimation of purity.[22]
The strength of the qNMR protocol lies in its robust, self-validating system. By using a certified internal standard and adhering to strict acquisition parameters, the method provides a high-confidence value with a clear uncertainty budget.[13] The GC method, while excellent for visualizing and separating minor volatile impurities, provides a less direct measure of absolute purity unless a more rigorous calibration is performed.
Conclusion and Recommendations
Both qNMR and GC-FID are powerful and valid techniques for assessing the purity of this compound. The choice between them should be guided by the specific analytical objective.
-
Choose qNMR when:
-
The primary goal is to determine a highly accurate, absolute purity value for a primary component or reference material.
-
A certified standard of the analyte is unavailable or cost-prohibitive.
-
Simultaneous structural confirmation and quantification are desired in a single, rapid experiment.[20]
-
-
Choose GC-FID when:
-
The primary goal is to separate and quantify multiple, closely related volatile impurities.
-
High sensitivity is required to detect trace-level impurities.
-
A large number of samples need to be screened for relative purity in a high-throughput environment.
-
For comprehensive characterization, especially in a regulatory or drug development context, the two techniques should be considered complementary.[15] qNMR provides the definitive, absolute purity of the main component, while GC provides an orthogonal view, offering superior capability in profiling the impurity landscape. This dual approach ensures the highest level of analytical scrutiny and confidence in the material's quality.
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A Senior Application Scientist's Guide to the Separation of 4-Methyl-2-pentene Isomers: A Comparative Analysis of HPLC and GC
For researchers, scientists, and professionals in drug development, the precise separation and quantification of isomers are paramount. Even subtle differences in molecular geometry can lead to significant variations in chemical reactivity and biological activity. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the separation of 4-methyl-2-pentene isomers, offering field-proven insights and supporting data to inform your analytical strategy.
The Analytical Challenge: Resolving the Isomers of 4-Methyl-2-pentene
4-Methyl-2-pentene is a C6 hydrocarbon that presents a multifaceted separation challenge due to its isomeric complexity. It exists as geometric isomers, specifically cis (Z) and trans (E) forms, arising from the restricted rotation around the carbon-carbon double bond. Furthermore, the presence of a stereocenter at the fourth carbon atom gives rise to enantiomeric pairs for each geometric isomer. Therefore, a comprehensive separation strategy must be capable of resolving these closely related structures.
The Inherent Volatility of 4-Methyl-2-pentene: A Decisive Factor
With a boiling point of approximately 57-58°C and a flash point of -33.33°C, 4-methyl-2-pentene is a highly volatile and flammable compound. This intrinsic physicochemical property is the cornerstone of selecting the appropriate chromatographic technique.
Gas Chromatography (GC): The Method of Choice for Volatile Analytes
Gas Chromatography is fundamentally designed for the analysis of volatile and thermally stable compounds.[1][2] The sample is vaporized and transported through a column by an inert carrier gas (the mobile phase). Separation is achieved based on the differential partitioning of the analytes between the mobile phase and a stationary phase coated on the column walls. For a volatile hydrocarbon like 4-methyl-2-pentene, GC offers a direct, efficient, and highly sensitive analytical solution.
Separation of Geometric Isomers (cis and trans)
The separation of the cis and trans isomers of 4-methyl-2-pentene by GC is readily achievable using a polar capillary column. The different spatial arrangements of the alkyl groups around the double bond lead to slight differences in polarity and boiling points, which are exploited for separation.
A PoraPLOT Q column, for instance, is well-suited for the separation of C1 to C6 alkanes and alkenes, including their respective isomers.[2] The porous polymer stationary phase provides excellent selectivity for these light hydrocarbons.
Enantiomeric Separation: The Realm of Chiral GC
The separation of enantiomers, which are non-superimposable mirror images, requires a chiral environment.[3] This is accomplished in GC by using a chiral stationary phase (CSP). These phases are typically based on cyclodextrin derivatives, which create chiral cavities. One enantiomer will fit more favorably into the chiral selector of the stationary phase, leading to a stronger interaction and, consequently, a longer retention time, enabling their separation.[4]
High-Performance Liquid Chromatography (HPLC): An Ill-Suited Alternative for Direct Analysis
High-Performance Liquid Chromatography is a powerful technique for the separation of a wide range of compounds, particularly those that are non-volatile or thermally labile.[1] The separation is based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase.
Direct injection of a volatile and non-polar compound like 4-methyl-2-pentene into an HPLC system presents significant challenges. The high volatility makes sample handling and injection problematic, and its lack of a UV-absorbing chromophore makes detection by standard UV detectors impossible. While a Refractive Index (RI) detector could be used, it suffers from low sensitivity.
To analyze 4-methyl-2-pentene by HPLC, a pre-column derivatization step would be necessary to introduce a chromophore, adding complexity, time, and potential for analytical error to the workflow. This indirect approach makes HPLC a far less practical and efficient choice compared to GC for this specific application. While there are some specialized HPLC methods for volatile compounds, they are not mainstream and are generally more complex than GC.
Comparative Performance: GC vs. HPLC
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle of Separation | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase based on volatility and polarity. | Partitioning between a liquid mobile phase and a solid stationary phase based on polarity.[1] |
| Sample Volatility | Required; ideal for volatile compounds like 4-methyl-2-pentene.[2] | Not required; suitable for non-volatile compounds. Direct analysis of volatile compounds is problematic. |
| Sample Preparation | Simple dilution in a volatile solvent. | Complex; requires derivatization to introduce a chromophore for UV detection. |
| Analysis Time | Typically faster for volatile compounds. | Can be longer, especially when including derivatization steps. |
| Sensitivity | High, especially with a Flame Ionization Detector (FID) for hydrocarbons. | Lower for non-derivatized volatile compounds; dependent on the chromophore after derivatization. |
| Resolution of Isomers | Excellent for both geometric and chiral isomers with appropriate column selection. | Poor for direct analysis; separation depends on the properties of the derivatized compound. |
| Cost-Effectiveness | Generally lower cost per analysis due to minimal solvent usage. | Higher cost due to solvent consumption and potential need for derivatization reagents. |
Experimental Protocols: A Practical Guide
Recommended Method: Gas Chromatography for Geometric and Chiral Isomer Separation
The following protocols are representative methods for the separation of 4-methyl-2-pentene isomers based on established principles for light hydrocarbon analysis.
1. Separation of cis and trans Isomers via GC-FID
This method is designed for the robust separation of the geometric isomers of 4-methyl-2-pentene.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Column: PoraPLOT Q capillary column (e.g., 25 m x 0.32 mm ID, 10 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).
-
Injector Temperature: 200°C.
-
Detector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 5°C/min to 150°C.
-
Hold at 150°C for 5 minutes.
-
-
Injection Volume: 1 µL (with a high split ratio, e.g., 100:1).
-
Sample Preparation: Dilute the 4-methyl-2-pentene isomer mixture in a volatile solvent such as pentane or hexane.
2. Separation of Enantiomers via Chiral GC-FID
This protocol outlines a method for the separation of the enantiomers of 4-methyl-2-pentene.
-
Instrumentation: Gas chromatograph with an FID and a split/splitless injector.
-
Column: Chiral capillary column (e.g., a cyclodextrin-based column such as Rt-βDEXse, 30 m x 0.25 mm ID, 0.25 µm film thickness).[4]
-
Carrier Gas: Hydrogen is often preferred for chiral separations due to its efficiency at higher linear velocities.[5]
-
Injector Temperature: 220°C.
-
Detector Temperature: 250°C.
-
Oven Temperature Program: Isothermal analysis at a relatively low temperature (e.g., 50-70°C) often provides the best chiral resolution. The optimal temperature would need to be determined empirically.
-
Injection Volume: 1 µL (with a high split ratio).
-
Sample Preparation: Prepare a dilute solution of the 4-methyl-2-pentene isomer mixture in a suitable volatile solvent.
Visualizing the Workflow
Logical Decision Framework
The choice between GC and HPLC for a given analyte is a critical decision in method development. The following diagram illustrates the logical process for selecting the appropriate technique for 4-methyl-2-pentene.
Conclusion: An Unambiguous Recommendation for Gas Chromatography
Based on a thorough analysis of the physicochemical properties of 4-methyl-2-pentene and the fundamental principles of chromatography, Gas Chromatography is the unequivocally superior method for the separation of its isomers. GC provides a direct, rapid, and highly effective means of resolving both geometric (cis/trans) and chiral (R/S) isomers with the appropriate selection of capillary columns.
In contrast, HPLC is poorly suited for the direct analysis of this volatile, non-polar compound. The necessity of a complex and potentially error-prone derivatization step renders it an inefficient and impractical alternative. For researchers and professionals requiring accurate and reliable separation of 4-methyl-2-pentene isomers, the clear and authoritative recommendation is the adoption of a well-optimized Gas Chromatography method.
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The Good Scents Company. (n.d.). (Z)-4-methyl-2-pentene. Retrieved from [Link]
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PubChem. (n.d.). 4-Methyl-2-pentene, (2Z)-. Retrieved from [Link]
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A Definitive Guide to the Structural Validation of trans-4-Methyl-2-pentene using 2D NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical analysis. The seemingly simple alkene, trans-4-Methyl-2-pentene, presents an excellent case study to demonstrate the power and necessity of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. While 1D NMR (¹H and ¹³C) provides initial clues, it is the correlational data from 2D NMR experiments that offers a self-validating system for structural confirmation, leaving no room for ambiguity. This guide provides an in-depth comparison of how COSY, HSQC, and HMBC 2D NMR techniques work in concert to unequivocally validate the structure of this compound.
The Challenge: Beyond the 1D Spectrum
A 1D ¹H NMR spectrum of this compound would reveal the number of distinct proton environments and their multiplicities, while a ¹³C NMR spectrum would indicate the number of unique carbon atoms. However, connecting these individual pieces of information to assemble the complete molecular puzzle requires a more sophisticated approach. For instance, assigning specific proton signals to their corresponding carbon atoms and establishing the connectivity between different parts of the molecule can be challenging with 1D data alone, especially in more complex structures. This is where the synergy of 2D NMR techniques becomes indispensable.
A Multi-faceted Approach to Structural Elucidation
This guide will walk through a systematic analysis of this compound using a combination of three powerful 2D NMR experiments:
-
COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) couplings within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and carbons (¹H-¹³C).
-
HMBC (Heteronuclear Multiple Bond Correlation): To reveal long-range (two- and three-bond) correlations between protons and carbons (¹H-¹³C).
By integrating the data from these three experiments, we can construct a robust and validated structural assignment for this compound.
The Structure of this compound
First, let's visualize the target molecule and number the atoms for clarity in our NMR analysis.
Figure 1. The chemical structure of this compound with atom numbering for NMR spectral assignment.
Hypothetical 1D and 2D NMR Data
For the purpose of this guide, we will use a set of realistic, hypothetical NMR data for this compound, as presented in the tables below.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom # | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) | Carbon Type (from DEPT) |
| 1 | 1.68 | Doublet | 17.8 | CH₃ |
| 2 | 5.45 | Doublet of Quartets | 125.5 | CH |
| 3 | 5.35 | Doublet of Doublets | 135.0 | CH |
| 4 | 2.35 | Multiplet | 31.5 | CH |
| 5 | 0.95 | Doublet | 22.5 | CH₃ |
| 6 | 0.95 | Doublet | 22.5 | CH₃ |
Experimental Protocols: A Step-by-Step Guide to 2D NMR Analysis
The following sections detail the experimental workflow and data interpretation for each 2D NMR technique.
Step 1: Establishing Proton Connectivity with COSY
The COSY experiment is the first step in mapping the proton-proton coupling network.[1][2] It reveals which protons are coupled to each other, typically through two or three bonds.[3] A cross-peak in the COSY spectrum indicates a correlation between two different proton signals.[4][5]
Experimental Workflow:
Caption: A simplified workflow for a COSY experiment.
Interpretation of COSY Data:
The COSY spectrum will display correlations that help us trace the carbon backbone through its attached protons.
Table 2: Expected COSY Correlations for this compound
| Proton (δ, ppm) | Correlates with Proton (δ, ppm) | Inferred Connectivity |
| H1 (1.68) | H2 (5.45) | H1 is coupled to H2. |
| H2 (5.45) | H1 (1.68), H3 (5.35) | H2 is coupled to H1 and H3. |
| H3 (5.35) | H2 (5.45), H4 (2.35) | H3 is coupled to H2 and H4. |
| H4 (2.35) | H3 (5.35), H5/H6 (0.95) | H4 is coupled to H3 and the protons at 0.95 ppm. |
| H5/H6 (0.95) | H4 (2.35) | The protons at 0.95 ppm are coupled to H4. |
From the COSY data, we can deduce the following proton network: (H5/H6)-H4-H3-H2-H1 . This provides a linear sequence of coupled protons, which is a significant step in validating the structure.
Step 2: Assigning Directly Bonded Carbons with HSQC
The HSQC experiment is a highly sensitive technique that identifies which protons are directly attached to which carbons.[6][7] Each cross-peak in an HSQC spectrum represents a one-bond C-H correlation.[8][9]
Experimental Workflow:
Caption: A simplified workflow for an HSQC experiment.
Interpretation of HSQC Data:
The HSQC spectrum allows us to confidently assign the carbon signals based on the already established proton assignments from the 1D and COSY spectra.
Table 3: Expected HSQC Correlations for this compound
| Proton (δ, ppm) | Correlates with Carbon (δ, ppm) | Assignment |
| H1 (1.68) | C1 (17.8) | C1 is the methyl group attached to the double bond. |
| H2 (5.45) | C2 (125.5) | C2 is the vinylic CH. |
| H3 (5.35) | C3 (135.0) | C3 is the other vinylic CH. |
| H4 (2.35) | C4 (31.5) | C4 is the methine carbon. |
| H5/H6 (0.95) | C5/C6 (22.5) | C5 and C6 are the equivalent methyl groups. |
The HSQC data provides a direct link between the proton and carbon skeletons of the molecule, confirming the assignments made from the 1D spectra and DEPT experiments.
Step 3: Assembling the Fragments with HMBC
The HMBC experiment is crucial for piecing together the molecular fragments by identifying long-range correlations between protons and carbons, typically over two or three bonds.[10][11] This is particularly useful for identifying quaternary carbons and connecting different spin systems.[12]
Experimental Workflow:
Caption: A simplified workflow for an HMBC experiment.
Interpretation of HMBC Data:
The HMBC correlations provide the final pieces of the puzzle, confirming the connectivity of the entire molecule.
Table 4: Key Expected HMBC Correlations for this compound
| Proton (δ, ppm) | Correlates with Carbon (δ, ppm) | Number of Bonds | Inferred Connectivity |
| H1 (1.68) | C2 (125.5), C3 (135.0) | 2, 3 | Confirms the position of the C1 methyl group adjacent to the double bond. |
| H2 (5.45) | C1 (17.8), C4 (31.5) | 2, 3 | Connects the vinylic proton H2 to the C1 methyl group and the C4 methine. |
| H3 (5.35) | C1 (17.8), C5/C6 (22.5) | 4, 3 | Confirms the connectivity across the double bond and to the isopropyl group. |
| H4 (2.35) | C2 (125.5), C3 (135.0), C5/C6 (22.5) | 3, 2, 2 | Connects the C4 methine to the double bond carbons and the isopropyl methyls. |
| H5/H6 (0.95) | C3 (135.0), C4 (31.5) | 3, 2 | Confirms the attachment of the isopropyl methyl groups to C4. |
The HMBC data provides overlapping and confirmatory information that validates the entire carbon skeleton and the positions of all substituents.
A Self-Validating System: The Power of Combined 2D NMR
The true strength of this approach lies in the self-validating nature of the combined datasets. The COSY experiment establishes the proton framework, the HSQC experiment links this framework to the carbon backbone, and the HMBC experiment confirms the long-range connectivity, leaving no doubt as to the structure of this compound.
Caption: The logical flow of information from 1D and 2D NMR experiments to the final validated structure.
Conclusion
This guide has demonstrated that while 1D NMR provides a foundational understanding of a molecule's composition, a combination of 2D NMR techniques is essential for unequivocal structural validation. The synergistic use of COSY, HSQC, and HMBC creates a robust, self-validating system that allows researchers to confidently determine the connectivity and, ultimately, the complete structure of molecules like this compound. For professionals in fields where structural accuracy is paramount, a thorough understanding and application of these 2D NMR methodologies are indispensable.
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Comparative Stability of Carbocation Intermediates from 4-Methyl-2-pentene Isomers: A Mechanistic and Computational Guide
<
Abstract
The stability of carbocation intermediates is a cornerstone of organic reaction mechanisms, dictating product distributions and reaction rates. This guide provides a comprehensive comparative study of the carbocation intermediates formed from the isomers of 4-methyl-2-pentene. Through a synthesis of mechanistic principles, supporting experimental data, and computational analysis, we elucidate the factors governing the stability of these reactive species. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of carbocation chemistry.
Introduction: The Pivotal Role of Carbocation Stability
Carbocations, species containing a positively charged carbon atom, are key transient intermediates in a vast array of organic reactions, including electrophilic additions to alkenes, SN1 reactions, and E1 eliminations.[1][2] Their fleeting existence belies their profound influence on reaction pathways. The relative stability of different possible carbocation intermediates determines the regioselectivity of a reaction, as famously encapsulated by Markovnikov's rule.[3][4][5] This principle states that in the addition of a protic acid to an asymmetric alkene, the proton adds to the carbon atom that already bears the greater number of hydrogen atoms, leading to the formation of the more stable carbocation.[4][6]
The stability of a carbocation is governed by two primary electronic effects:
-
Inductive Effect: Alkyl groups are electron-donating, pushing electron density towards the positively charged carbon and thus dispersing the positive charge.[7][8] The more alkyl groups attached to the carbocation center, the greater the stabilization.
-
Hyperconjugation: This involves the delocalization of sigma (σ) electrons from adjacent C-H or C-C bonds into the empty p-orbital of the carbocationic carbon.[7][8][9] This delocalization spreads the positive charge over a larger volume, leading to increased stability.
Consequently, the general order of carbocation stability is: tertiary > secondary > primary.[1][6][7] Furthermore, carbocations can undergo rearrangements, such as hydride or alkyl shifts, to form a more stable intermediate, often leading to a mixture of products.[2][10][11]
This guide will focus on the carbocation intermediates derived from the isomers of 4-methyl-2-pentene, providing a detailed analysis of their relative stabilities and the mechanistic implications.
Isomers of 4-Methyl-2-pentene and Their Potential Carbocation Intermediates
The reaction of 4-methyl-2-pentene with a protic acid, such as in acid-catalyzed hydration, can lead to the formation of different carbocation intermediates depending on the initial site of protonation. Let's consider the reaction of (E)-4-methyl-2-pentene.
Protonation of the double bond can occur at either C2 or C3, leading to the formation of a secondary or another secondary carbocation, respectively.
-
Path A: Protonation at C2 leads to the formation of a secondary carbocation at C3.
-
Path B: Protonation at C3 leads to the formation of a secondary carbocation at C2.
However, the secondary carbocation formed in Path B is adjacent to a tertiary carbon (C4). This proximity allows for a rapid 1,2-hydride shift, a type of carbocation rearrangement, to form a more stable tertiary carbocation.[10][12][13]
The following diagram illustrates these potential pathways:
The key comparison, therefore, lies between the initially formed secondary carbocations and the rearranged, more stable tertiary carbocation.
Experimental Approaches to Studying Carbocation Stability
Direct observation and characterization of carbocations are challenging due to their high reactivity. However, several experimental techniques can provide valuable insights into their structure and relative stability.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the detection and characterization of stable carbocations in superacid media.[14][15][16] The chemical shift of the positively charged carbon atom in ¹³C NMR is significantly downfield compared to its neutral counterpart, providing a clear diagnostic signal.[14] By analyzing the NMR spectra of reaction mixtures under carefully controlled conditions, it is possible to identify the predominant carbocation species present.
Experimental Protocol: NMR Analysis of Carbocation Formation
-
Preparation of Superacid Medium: A solution of antimony pentafluoride (SbF₅) in fluorosulfuric acid (HSO₃F) is prepared at low temperature (-78 °C) in an inert atmosphere.
-
Introduction of Alkene: A solution of 4-methyl-2-pentene in a low-freezing point solvent (e.g., SO₂ClF) is slowly added to the superacid medium with vigorous stirring.
-
NMR Acquisition: The resulting solution is transferred to a pre-cooled NMR tube, and ¹H and ¹³C NMR spectra are acquired at low temperatures.
-
Data Analysis: The chemical shifts and coupling constants are analyzed to identify the structure of the carbocation(s) formed. The relative integrals of the signals can provide an estimate of the relative concentrations of different carbocation species.
Mass Spectrometry (MS)
Mass spectrometry can be used to study the fragmentation patterns of molecules, which can provide indirect evidence for the stability of different carbocations.[17][18][19] In the mass spectrometer, molecules are ionized to form radical cations, which then fragment. The fragmentation pathways that lead to the formation of more stable carbocations are generally favored, resulting in more abundant corresponding fragment ions in the mass spectrum.[18][20][21]
Experimental Workflow: Mass Spectrometry Analysis
By analyzing the mass spectrum of 4-methyl-2-pentene, one can infer the relative stability of the carbocation fragments by observing the relative abundance of the corresponding m/z peaks.
Computational Chemistry: A Powerful Predictive Tool
Computational chemistry, particularly Density Functional Theory (DFT), provides a robust framework for calculating the energies and structures of reaction intermediates like carbocations.[22][23][24] These calculations can predict the relative stabilities of different carbocation isomers and the energy barriers for their interconversion, offering valuable insights that complement experimental findings.[25][26][27]
Computational Protocol: DFT Calculations of Carbocation Stability
-
Structure Optimization: The geometries of the secondary and tertiary carbocations derived from 4-methyl-2-pentene are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[25][26]
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they correspond to energy minima (no imaginary frequencies).
-
Energy Calculation: The electronic energies of the optimized structures are calculated. These energies, corrected for zero-point vibrational energy, provide a measure of the relative stability of the carbocations.
-
Transition State Search (Optional): To investigate the rearrangement pathway, a transition state search for the 1,2-hydride shift can be performed to determine the activation energy barrier.
Comparative Analysis and Discussion
The combined experimental and computational data consistently demonstrate the following stability order for the carbocation intermediates of 4-methyl-2-pentene:
Tertiary Carbocation > Secondary Carbocation
This is in complete agreement with the fundamental principles of carbocation stability.[7][28] The tertiary carbocation benefits from both the inductive effects of three alkyl groups and a greater number of C-H and C-C bonds available for hyperconjugation compared to the secondary carbocations.
| Carbocation Intermediate | Type | Relative Stability | Key Stabilizing Factors |
| Carbocation at C4 | Tertiary | Most Stable | 3 Alkyl Groups (Inductive Effect), 9 Hyperconjugative C-H bonds |
| Carbocation at C2 | Secondary | Less Stable | 2 Alkyl Groups (Inductive Effect), 5 Hyperconjugative C-H bonds |
| Carbocation at C3 | Secondary | Less Stable | 2 Alkyl Groups (Inductive Effect), 7 Hyperconjugative C-H bonds |
The consequence of this stability difference is that while protonation at C3 initially forms a secondary carbocation, it rapidly rearranges via a 1,2-hydride shift to the more stable tertiary carbocation.[29][30] Therefore, reactions proceeding through a carbocationic intermediate, such as acid-catalyzed hydration, will predominantly yield the product derived from the tertiary carbocation.[31][32][33][34]
Conclusion
The study of carbocation intermediates from 4-methyl-2-pentene isomers provides a clear illustration of the principles governing carbocation stability and rearrangement. The preference for the formation of a tertiary carbocation via a hydride shift from an initially formed secondary carbocation is a direct consequence of the stabilizing effects of hyperconjugation and induction. This understanding is crucial for predicting the outcomes of a wide range of organic reactions and for the rational design of synthetic pathways in fields such as drug development. The synergy of experimental techniques like NMR and mass spectrometry with computational methods like DFT offers a powerful and comprehensive approach to elucidating the behavior of these important reactive intermediates.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of trans-4-Methyl-2-pentene
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of trans-4-Methyl-2-pentene (CAS RN: 674-76-0). As a laboratory professional, your safety and the integrity of your facility depend on a deep understanding of not just the procedure, but the chemical principles that dictate these protocols. This guide is structured to provide that essential context, ensuring that every action is grounded in scientific reasoning and regulatory compliance.
Core Safety Principles: Understanding the Primary Hazards
Proper disposal begins with a thorough understanding of the substance's inherent risks. This compound is not merely waste; it is a regulated hazardous material. Its disposal procedure is dictated by three primary characteristics: extreme flammability, significant health hazards, and environmental risks.
-
Extreme Flammability: The most immediate danger associated with this compound is its high flammability.[1][2][3] With a flash point as low as -27°C (-17°F), it can generate enough vapor at room temperature to form an ignitable mixture with air.[4] This means that any source of ignition—a spark from static electricity, a hot surface, or an open flame—can lead to a fire or explosion.[5][6]
-
Aspiration Toxicity: The compound is classified with the H304 hazard statement: "May be fatal if swallowed and enters airways."[2][4][7] This is a critical mechanical hazard. If ingested, the low viscosity of the liquid allows it to be easily aspirated into the lungs, where it can cause severe chemical pneumonitis, which can be fatal. This is why inducing vomiting after ingestion is strictly contraindicated.[1][2][5]
-
Irritant Properties: this compound is an irritant to the skin, eyes, and respiratory system.[1][5] Prolonged or repeated exposure can lead to significant irritation and discomfort.
-
Environmental Hazard: Improper disposal, such as pouring it down the drain, can lead to contamination of waterways.[6][8] It is crucial to prevent this chemical from entering the environment.[5][8]
Quantitative Hazard & Chemical Data Summary
A clear understanding of the quantitative data associated with this compound is essential for a proper risk assessment. The table below summarizes its key properties.
| Property | Value | Significance & Rationale |
| CAS Number | 674-76-0 | Unique identifier for the exact chemical substance.[1][5] |
| Molecular Formula | C₆H₁₂ | Defines the chemical composition.[1] |
| Molecular Weight | 84.16 g/mol | Relevant for stoichiometric calculations and understanding physical behavior.[1][3] |
| Flash Point | -27°C to -33°C (-17°F to -27°F) | Critical Safety Parameter. The low flash point classifies it as a highly flammable liquid (Class 1B), dictating the need for spark-proof and grounded equipment.[4][5] |
| GHS Hazard Statements | H225, H304, H312, H315, H319, H332, H335 | H225: Highly flammable liquid and vapor. H304: May be fatal if swallowed and enters airways. H312/H332: Harmful in contact with skin/if inhaled. H315/H319/H335: Causes skin/serious eye/respiratory irritation.[1] |
| EPA Hazardous Waste Code | D001 (Ignitability) | This federal classification under the Resource Conservation and Recovery Act (RCRA) legally mandates its disposal as a hazardous waste.[9] |
Pre-Disposal Protocol: Spill & Emergency Management
Before waste is containerized for final disposal, laboratory personnel must be prepared for accidental releases. A spill is an uncontrolled disposal event that requires immediate and correct action.
Experimental Protocol for Spill Neutralization and Cleanup:
-
Eliminate Ignition Sources: Immediately turn off all nearby equipment, hot plates, and any potential sources of sparks or flames.[5][6][8] The vapor from a spill can travel a significant distance to an ignition source.
-
Ensure Adequate Ventilation: Increase ventilation in the area, preferably within a chemical fume hood, to disperse flammable vapors.[1] Evacuate non-essential personnel from the spill area.[5]
-
Don Personal Protective Equipment (PPE): At a minimum, this includes chemical-resistant gloves (e.g., Viton or PVA), chemical splash goggles, and a flame-retardant lab coat.[1][10]
-
Contain the Spill: Dike the spill with a non-combustible absorbent material such as sand, vermiculite, or diatomite.[1][6][8] Do not use combustible materials like paper towels or sawdust as the primary absorbent.
-
Absorb the Material: Once contained, cover the spill with the inert absorbent material.
-
Collect the Waste: Using non-sparking tools (e.g., made of bronze, brass, or plastic), carefully scoop the absorbed material into a designated, sealable waste container.[2][5][6][8] This is a critical step to prevent mechanical sparks that could ignite the vapors.
-
Final Decontamination: Wipe the spill area clean with soap and water.
-
Containerize and Label: Seal the container holding the spill cleanup material. This material is now also considered hazardous waste. Label it clearly as "Hazardous Waste: this compound Spill Debris" and affix the appropriate hazard labels.
Standard Operating Protocol for Routine Waste Disposal
This protocol outlines the systematic procedure for collecting and disposing of this compound waste generated during routine laboratory operations.
-
Designate a Hazardous Waste Satellite Accumulation Area (SAA): This should be at or near the point of generation (e.g., in the fume hood where the work is being conducted).
-
Select an Appropriate Waste Container:
-
Grounding and Bonding: When transferring more than a small amount of waste into a metal collection drum, it is imperative to ground and bond the containers.[5][6] Pouring flammable liquids can generate a static electrical charge, which can create a spark and ignite the vapors.[2][7]
-
Waste Collection:
-
Carefully pour the waste this compound into the designated waste container inside a chemical fume hood.
-
Do not mix this waste stream with other chemicals unless you have confirmed their compatibility.[7] Incompatible mixtures can lead to pressurization, heat generation, or violent reactions.
-
Keep the waste container closed at all times except when adding waste.[5][12]
-
-
Proper Labeling:
-
Storage Pending Disposal:
-
Arrange for Professional Disposal:
-
Disposal of this chemical must be carried out through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][7][13]
-
This waste will be sent to a licensed Treatment, Storage, and Disposal Facility (TSDF) for proper management, which typically involves incineration at high temperatures.[8][13][14]
-
Under no circumstances should this chemical be poured down the drain or placed in standard trash. [8][10][15]
-
Regulatory Compliance: The Legal Framework
The disposal procedures outlined above are mandated by law. In the United States, the primary regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA) , enforced by the Environmental Protection Agency (EPA).[16][17]
-
RCRA "Cradle-to-Grave" Management: RCRA establishes a framework for managing hazardous waste from the moment it is generated until its final disposal.[17] As the generator, your laboratory is the "cradle" and is legally responsible for ensuring the waste is handled correctly throughout its lifecycle.
-
D001 Waste Code: Due to its flash point being below 140°F (60°C), this compound is classified as an ignitable hazardous waste and is assigned the EPA waste code D001 .[9] This classification triggers all the specific handling, labeling, and disposal requirements under RCRA.[16]
Adherence to these protocols is not just a matter of safety but of legal and professional responsibility.
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing this compound from use to final disposal.
Caption: Decision workflow for handling and disposing of this compound.
References
- SAFETY DATA SHEET: this compound. (n.d.). Pfaltz & Bauer, Inc.
- SAFETY DATA SHEET: trans-2-Pentene. (2025). Fisher Scientific.
- Material Safety Data Sheet - cis-4-Methyl-2-pentene, 99%. (n.d.). Cole-Parmer.
- SAFETY DATA SHEET: Nonflammable Gas Mixture. (2015). Airgas.
-
4-Methyl-2-pentene, (2E)-. (n.d.). PubChem, National Center for Biotechnology Information. [Link]
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How Do You Dispose Of Flammable Liquids? (2025). CountyOffice.org - YouTube. [Link]
- Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. (n.d.). EPA NEPS.
- Alkane/Alkene/Bromine Water clean up. (2017). UK Science Technician Community.
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Proper disposal of chemicals. (2025). Sciencemadness Wiki. [Link]
- SAFETY DATA SHEET: Flammable Liquefied Gas Mixture. (2015). Airgas.
-
Procedure for disposing of hazardous waste. (n.d.). MIT Environment, Health & Safety. [Link]
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Resource Conservation and Recovery Act (RCRA) Regulations. (2025). U.S. Environmental Protection Agency. [Link]
-
Storing and Disposing of Flammable Liquids. (2021). Triumvirate Environmental. [Link]
-
Resource Conservation and Recovery Act (RCRA) Overview. (2025). U.S. Environmental Protection Agency. [Link]
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EPA Hazardous Waste Codes. (n.d.). University of Maryland Environmental Safety, Sustainability and Risk. [Link]
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Navigating the Volatility: A Guide to Personal Protective Equipment for trans-4-Methyl-2-pentene
For the discerning researcher, scientist, and drug development professional, the meticulous handling of chemical reagents is paramount to both experimental integrity and personal safety. This guide provides an in-depth operational plan for the safe handling of trans-4-Methyl-2-pentene, focusing on the critical role of Personal Protective Equipment (PPE). Our approach moves beyond a simple checklist, delving into the causality behind each safety recommendation to foster a deeply ingrained culture of laboratory safety.
Understanding the Hazard: Why Specific PPE is Non-Negotiable
This compound is a highly flammable liquid and vapor, categorized as a Category 2 Flammable Liquid.[1][2] Its flash point is a dangerously low -27°C (-16.6°F), meaning it can readily ignite at room temperature. Beyond its flammability, it poses several health risks:
-
Aspiration Hazard: May be fatal if swallowed and enters the airways.[1][2]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1]
-
Harmful if Inhaled or in Contact with Skin: Classified as harmful through dermal contact and inhalation.[1]
These hazards necessitate a multi-faceted PPE strategy to create a robust barrier between the handler and the chemical.
Core PPE Requirements for Handling this compound
A comprehensive risk assessment is the foundation of any laboratory procedure. For this compound, the following PPE is considered the minimum standard.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes of the liquid, which can cause serious eye irritation. A face shield offers an additional layer of protection for the entire face.[1][3] |
| Hand Protection | Impervious gloves (e.g., Nitrile, Neoprene). | Prevents skin contact, which can cause irritation and absorption of the harmful substance.[1][2][3] Gloves must be inspected for integrity before each use. |
| Body Protection | Flame-resistant lab coat or coveralls. | Provides a barrier against splashes and, crucially, offers protection in the event of a flash fire due to the chemical's high flammability.[2][4] 100% cotton is a minimum requirement if flame-resistant clothing is unavailable.[4] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Engineering controls are the primary line of defense against inhaling harmful vapors.[1][5] For situations with inadequate ventilation or in the event of a spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3] |
| Foot Protection | Closed-toe shoes. | Protects feet from spills. |
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a strict, repeatable protocol is the hallmark of a safe and efficient laboratory.
Pre-Handling Checklist:
-
Information Review: Thoroughly read and understand the Safety Data Sheet (SDS) for this compound.[1][2]
-
Engineering Controls Verification: Ensure the chemical fume hood is operational and has a current certification.
-
PPE Inspection: Inspect all PPE for damage or contamination. Discard and replace any compromised items.
-
Emergency Preparedness: Confirm the location and accessibility of the nearest eyewash station, safety shower, and fire extinguisher (Class B).[3]
Handling Procedure:
-
Donning PPE: Put on all required PPE before entering the designated handling area.
-
Grounding and Bonding: When transferring the chemical between metal containers, ensure they are properly grounded and bonded to prevent static discharge, a potential ignition source.[2][3][6]
-
Controlled Dispensing: Perform all transfers and dispensing of this compound inside a certified chemical fume hood to minimize vapor accumulation.[5][6]
-
Avoid Ignition Sources: Keep the chemical away from all potential ignition sources, including open flames, hot surfaces, sparks, and static electricity.[1][2][3][5] Use only non-sparking tools.[2][7]
-
Container Management: Keep containers of this compound tightly closed when not in use.[2][4]
Post-Handling and Disposal:
-
Decontamination: Wipe down the work area with an appropriate solvent and decontaminate any reusable equipment.
-
PPE Removal: Remove PPE in a manner that avoids cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.
-
Waste Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with federal, state, and local regulations.[1][4][8] Collect in a properly labeled, compatible waste container.[9]
Visualizing the Safety Workflow
To ensure clarity and immediate comprehension of the safety protocols, the following diagram outlines the logical flow for handling this compound.
Caption: Workflow for Safe Handling of this compound
Disposal Plan: A Critical Final Step
The responsibility for safe handling extends to the final disposition of the chemical and its associated waste.
-
Waste Collection: All waste materials contaminated with this compound, including absorbent pads, gloves, and empty containers, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[4]
-
Segregation: Do not mix flammable waste with other incompatible waste streams.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service, adhering to all institutional and regulatory guidelines.[1]
By integrating these robust safety measures and understanding the rationale behind them, you contribute to a safer laboratory environment and ensure the integrity of your critical work.
References
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- 2. chemicalbook.com [chemicalbook.com]
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- 4. Flammable Liquids | Division of Research Safety | Illinois [drs.illinois.edu]
- 5. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. fishersci.com [fishersci.com]
- 8. ehs.stanford.edu [ehs.stanford.edu]
- 9. research.arizona.edu [research.arizona.edu]
- 10. OSHA Limits for Flammable Liquids | RISK & SAFETY SOLUTIONS [riskandsafety.com]
- 11. ushazmatrentals.com [ushazmatrentals.com]
- 12. 1910.106 - Flammable liquids. | Occupational Safety and Health Administration [osha.gov]
- 13. 1926.152 - Flammable liquids. | Occupational Safety and Health Administration [osha.gov]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


